Octa-1,4,6-triene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
66003-42-7 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
octa-1,4,6-triene |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-4,6-8H,1,5H2,2H3 |
InChI Key |
WUUCWXTXRGXFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCC=C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the ¹³C NMR Spectrum of (4E,6E)-octa-1,4,6-triene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (4E,6E)-octa-1,4,6-triene. This document details the theoretical principles, experimental protocols, and data interpretation relevant to the characterization of this conjugated triene, a structural motif of interest in organic synthesis and medicinal chemistry.
Introduction to ¹³C NMR Spectroscopy of Conjugated Trienes
Carbon-13 NMR spectroscopy is a powerful analytical technique for elucidating the carbon skeleton of organic molecules. In the context of conjugated systems like (4E,6E)-octa-1,4,6-triene, ¹³C NMR provides valuable insights into the electronic environment of each carbon atom. The chemical shifts (δ) of the carbon nuclei are highly sensitive to their hybridization state, the degree of substitution, and the electron density, which is significantly influenced by the delocalization of π-electrons in the conjugated system.
The ¹³C NMR spectrum of a conjugated triene is expected to show signals in the downfield region (typically 100-150 ppm) for the sp²-hybridized carbons of the double bonds. The terminal methyl and methylene carbons will appear in the upfield region of the spectrum. Due to the symmetry of the (4E,6E)-isomer, a specific number of unique carbon signals is anticipated.
Predicted ¹³C NMR Spectral Data
Due to the plane of symmetry in (4E,6E)-octa-1,4,6-triene, the molecule is expected to exhibit four distinct signals in its ¹³C NMR spectrum, corresponding to the four pairs of chemically equivalent carbons. While specific experimental data from a peer-reviewed source remains elusive in the conducted search, a predicted spectrum can be analyzed based on established principles of ¹³C NMR spectroscopy. The expected chemical shift ranges for the different carbon environments are summarized in the table below.
| Carbon Atoms | Hybridization | Expected Chemical Shift (δ) Range (ppm) | Multiplicity (Proton-Coupled) |
| C1, C8 | sp³ | 15 - 25 | Quartet (q) |
| C2, C7 | sp² | 120 - 140 | Doublet (d) |
| C3, C6 | sp² | 125 - 145 | Doublet (d) |
| C4, C5 | sp² | 130 - 150 | Doublet (d) |
Note: The exact chemical shifts can be influenced by the solvent and the specific experimental conditions.
Experimental Protocol for ¹³C NMR Acquisition
The following provides a detailed methodology for acquiring the ¹³C NMR spectrum of (4E,6E)-octa-1,4,6-triene, based on standard practices for similar organic compounds.
3.1. Sample Preparation
-
Sample: (4E,6E)-octa-1,4,6-triene (approximately 10-50 mg).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties and its single, well-characterized solvent peak at approximately 77.16 ppm. Other deuterated solvents such as deuterated benzene (C₆D₆) or deuterated acetone ((CD₃)₂CO) can also be used.
-
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If desired for quantitative analysis, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added, although this is not standard for routine qualitative spectra.
-
3.2. NMR Spectrometer and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz ¹H frequency or higher) is recommended to achieve good signal dispersion and sensitivity.
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width (SW): Approximately 200-250 ppm to cover the full range of expected carbon chemical shifts.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
3.3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: The chemical shifts of the peaks are identified and recorded.
Structural Representation and Carbon Numbering
The following diagram illustrates the chemical structure of (4E,6E)-octa-1,4,6-triene with the standard IUPAC numbering convention used for the assignment of NMR signals.
Caption: Structure of (4E,6E)-octa-1,4,6-triene with IUPAC numbering.
Interpretation and Analysis of the ¹³C NMR Spectrum
A detailed analysis of the ¹³C NMR spectrum of (4E,6E)-octa-1,4,6-triene would involve the following steps:
-
Signal Count: Confirm the presence of the expected four signals, consistent with the molecular symmetry. The appearance of more than four signals could indicate the presence of impurities or other stereoisomers.
-
Chemical Shift Assignment:
-
The most upfield signal would be assigned to the terminal methyl carbons (C1 and C8).
-
The remaining three signals in the downfield region correspond to the olefinic carbons (C2/C7, C3/C6, and C4/C5).
-
Distinguishing between the olefinic carbons can be achieved through a combination of techniques:
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments: A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. In this case, all olefinic carbons are CH and would appear as positive signals, while the terminal methyls would also be positive. A DEPT-90 experiment would only show signals for CH carbons.
-
Computational Prediction: Quantum mechanical calculations (e.g., using Density Functional Theory, DFT) can provide theoretical chemical shifts that can be compared with the experimental data to aid in assignment.
-
2D NMR Techniques: Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate the carbon signals with their directly attached protons and protons further away, respectively, providing unambiguous assignments.
-
-
Conclusion
The ¹³C NMR spectrum is an indispensable tool for the structural verification and purity assessment of (4E,6E)-octa-1,4,6-triene. By understanding the principles of ¹³C NMR, following a robust experimental protocol, and employing systematic data analysis techniques, researchers can confidently characterize this and similar conjugated systems. The combination of 1D and 2D NMR experiments, along with computational methods, provides a powerful approach for complete spectral assignment and structural elucidation.
An In-depth Technical Guide to the Stereoisomer Identification of (E,Z)-octa-2,4,6-triene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomerism of (E,Z)-octa-2,4,6-triene, detailing the theoretical basis for the number of its stereoisomers and outlining robust experimental protocols for their synthesis, separation, and identification. This document is intended to serve as a valuable resource for researchers in organic synthesis, analytical chemistry, and drug development who work with conjugated polyenes and require a thorough understanding of their stereochemistry.
Introduction to the Stereoisomerism of octa-2,4,6-triene
Octa-2,4,6-triene is a conjugated triene with the molecular formula C₈H₁₂. The presence of three carbon-carbon double bonds (at C2, C4, and C6) gives rise to geometric isomerism, where the substituents on each double bond can be arranged in either a cis (Z) or trans (E) configuration. For a molecule with n non-equivalent stereogenic double bonds, the theoretical maximum number of stereoisomers is 2ⁿ. However, due to the symmetrical nature of octa-2,4,6-triene, the total number of unique stereoisomers is six, not eight. This is because some configurations are meso compounds or are superimposable upon rotation.
The six unique stereoisomers of octa-2,4,6-triene are:
-
(2E,4E,6E)-octa-2,4,6-triene
-
(2E,4E,6Z)-octa-2,4,6-triene
-
(2E,4Z,6E)-octa-2,4,6-triene
-
(2Z,4E,6Z)-octa-2,4,6-triene
-
(2Z,4Z,6E)-octa-2,4,6-triene
-
(2Z,4Z,6Z)-octa-2,4,6-triene
The accurate identification and separation of these stereoisomers are crucial in various fields, particularly in drug development, as different stereoisomers of a molecule can exhibit significantly different pharmacological and toxicological properties.
In-Depth Technical Guide to the Gas Chromatography Analysis of 1,3,6-Octatriene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the gas chromatography (GC) analysis of 1,3,6-octatriene, a volatile organic compound of interest in various research and development sectors. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the analytical workflow and potential mass spectral fragmentation pathways.
Introduction to 1,3,6-Octatriene and its Analysis
1,3,6-Octatriene (C8H12, molecular weight: 108.1809 g/mol ) is a conjugated triene with several geometric isomers, including (E,E)- and (E,Z)- configurations.[1][2] Its analysis is crucial in contexts such as flavor and fragrance chemistry, atmospheric research, and as an intermediate in organic synthesis. Gas chromatography is the premier analytical technique for the separation and quantification of this volatile compound due to its high resolution and sensitivity. When coupled with a flame ionization detector (FID), GC provides robust quantification, while a mass spectrometer (MS) detector allows for definitive identification through fragmentation patterns.
Quantitative Data Summary
The retention of 1,3,6-octatriene on a GC column is dependent on the stationary phase's polarity and the analytical conditions. The Kovats retention index (RI) is a standardized measure of retention that allows for comparison of data across different systems.
| Compound Isomer | Stationary Phase | Column Type | Kovats Retention Index (RI) |
| (E,E)-1,3,6-Octatriene | DB-1701 | Mid-Polarity | 916 |
| (E,E)-1,3,6-Octatriene | DB-Wax | Polar | 1098 |
| (E,Z)-1,3,6-Octatriene | Semi-standard non-polar | Non-Polar | 816 |
| (E,Z)-1,3,6-Octatriene | Standard polar | Polar | 1100 |
Data sourced from The Pherobase and PubChem.[3][4][5]
Experimental Protocols
The following are detailed methodologies for the GC analysis of 1,3,6-octatriene, adaptable for both FID and MS detection. These protocols are based on established methods for volatile hydrocarbon analysis and should be optimized for specific instrumentation and sample matrices.
Sample Preparation
For analysis of 1,3,6-octatriene in a liquid matrix, a headspace sampling technique is recommended to isolate the volatile analyte from non-volatile components.
Protocol: Static Headspace Sampling
-
Sample Aliquoting: Place a precisely measured aliquot (e.g., 1-5 mL) of the liquid sample into a headspace vial (e.g., 20 mL).
-
Internal Standard: If quantitative analysis is required, add a known amount of an appropriate internal standard (e.g., a non-interfering hydrocarbon like octane or a deuterated analog).
-
Matrix Modification (Optional): For aqueous samples, adding a salt (e.g., sodium chloride) can increase the volatility of the analyte.
-
Vial Sealing: Immediately seal the vial with a septum and aluminum cap.
-
Equilibration: Place the vial in a headspace autosampler or a heating block at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Injection: Program the autosampler to inject a specific volume (e.g., 1 mL) of the headspace gas into the GC inlet.
Gas Chromatography (GC) - FID Method
This method is suitable for the quantification of 1,3,6-octatriene.
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: Agilent HP-5 (non-polar; 30 m x 0.32 mm ID, 0.25 µm film thickness) or a polar column such as a DB-Wax for alternative selectivity.
-
Injector: Split/Splitless inlet
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio for higher concentrations, lower for trace analysis)
-
Injection Volume: 1 µL (liquid injection) or 1 mL (headspace injection)
-
-
Carrier Gas: Helium or Hydrogen, constant flow mode (e.g., 1.5 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at 10°C/min.
-
Final Temperature: Hold at 150°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID)
-
Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
Gas Chromatography - Mass Spectrometry (GC-MS) Method
This method is ideal for the identification and confirmation of 1,3,6-octatriene.
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent HP-5ms (non-polar; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/Splitless inlet
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL (liquid injection) or 1 mL (headspace injection)
-
-
Carrier Gas: Helium, constant flow mode (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at 15°C/min.
-
Final Temperature: Hold at 180°C for 3 minutes.
-
-
Mass Spectrometer Parameters:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-200
-
Visualizations
Experimental Workflow
Caption: Workflow for the GC analysis of 1,3,6-octatriene.
Mass Spectral Fragmentation Pathway
The mass spectrum of 1,3,6-octatriene is characterized by a molecular ion peak (M+) at m/z 108 and several fragment ions. The most abundant fragment ions are typically observed at m/z 79 and 77.[5] The fragmentation is driven by the stability of the resulting carbocations.
Caption: Proposed fragmentation of 1,3,6-octatriene in EI-MS.
Data Interpretation
-
Peak Identification: The primary identification of 1,3,6-octatriene is achieved by comparing its retention time with that of a pure standard analyzed under identical conditions. The use of Kovats retention indices provides a more robust method for inter-laboratory comparisons. For GC-MS analysis, confirmation is achieved by matching the acquired mass spectrum with a reference library spectrum (e.g., NIST).
-
Quantification: In GC-FID, the peak area of the analyte is directly proportional to its concentration. For accurate quantification, a calibration curve should be generated using standards of known concentrations. The use of an internal standard corrects for variations in injection volume and sample preparation.
Conclusion
The gas chromatographic analysis of 1,3,6-octatriene is a well-established and reliable method. By carefully selecting the GC column and optimizing the analytical parameters, researchers can achieve accurate and precise separation and quantification of this compound. The combination of retention data and mass spectral information provides a high degree of confidence in the identification of 1,3,6-octatriene in complex matrices. This guide serves as a foundational resource for developing and implementing robust analytical methods for this and similar volatile organic compounds.
References
- 1. 1,3,6-Octatriene, (E,E)- [webbook.nist.gov]
- 2. 1,3,6-Octatriene [webbook.nist.gov]
- 3. The Kovats Retention Index: (E,E)-1,3,6-Octatriene (C8H12) [pherobase.com]
- 4. 1,3,6-Octatriene, E,Z | C8H12 | CID 6430950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3,6-Octatriene | C8H12 | CID 5367382 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Complexities of 2,7-Dimethylocta-1,4,6-triene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dimethylocta-1,4,6-triene, a member of the dimethyloctatriene family of isomers, presents a notable challenge in chemical data retrieval due to the existence of multiple structural and stereoisomers. This guide provides a comprehensive overview of the available chemical and physical properties of 2,7-dimethylthis compound, while also highlighting the significant data gaps for this specific isomer. To provide a broader context for researchers, comparative data for more extensively characterized isomers are included. The structural similarity among these isomers underscores the critical importance of precise nomenclature and analytical characterization in chemical research and development. This document is intended to serve as a foundational resource, acknowledging the current limitations in available data and guiding future research efforts.
Core Chemical Properties of (4E)-2,7-Dimethylthis compound
Data for the specific isomer (4E)-2,7-dimethylthis compound is sparse, with most available information being computational rather than experimental. The following table summarizes the key known properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ | [1][2] |
| Molecular Weight | 136.23 g/mol | [1][2] |
| IUPAC Name | (4E)-2,7-dimethylthis compound | [1] |
| XLogP3 (Computed) | 4.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Kovats Retention Index | 988 (non-polar column) | [1] |
Comparative Properties of Dimethyloctatriene Isomers
To provide a more practical reference for laboratory work, the following table details the experimentally determined properties of a closely related and more thoroughly studied isomer, (3E)-3,7-Dimethylocta-1,3,6-triene (commonly known as trans-β-Ocimene). It is crucial to note that these values are not interchangeable with those of 2,7-dimethylthis compound.
| Property | Value | Isomer |
| Boiling Point | 175.2 ± 10.0 °C (Predicted) | (3E)-3,7-dimethylocta-1,3,6-triene |
| Density | 0.799 g/cm³ at 20°C | (3E)-3,7-dimethylocta-1,3,6-triene |
| Refractive Index | 1.458 | (3E)-3,7-dimethylocta-1,3,6-triene |
Experimental Protocols: Synthesis of a Related Structure
A generalized workflow for the synthesis of 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde is as follows:
-
Condensation: A butenedialdehyde diacetal undergoes a Dienol ether condensation with an enol ether in the presence of a Lewis acid catalyst. This reaction forms the C10 backbone.[3]
-
Hydrolysis: The acetal groups of the condensation product are hydrolyzed by the addition of an aqueous acid solution to yield a dialdehyde.[3]
-
Elimination: The resulting dialdehyde is then treated with an aqueous base to induce elimination and form the conjugated triene system of the final product, 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde.[3]
-
Crystallization: The final product is isolated from the reaction mixture by crystallization.[3]
The following diagram illustrates this generalized synthetic workflow.
The Isomer Landscape of 2,7-Dimethyloctatriene
The challenges in sourcing data for 2,7-dimethylthis compound are intrinsically linked to the existence of numerous isomers. A slight change in the position of the double bonds or the methyl groups results in a different molecule with unique chemical and physical properties. This structural diversity necessitates careful and precise identification in any research or development context.
The following diagram illustrates the relationship between the target compound and some of its common isomers.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of 2,7-dimethylthis compound. Research on related compounds, such as the more common isomer β-ocimene, indicates its role as a component of various plant essential oils, which are known to possess antimicrobial and insecticidal properties. However, any potential biological function of 2,7-dimethylthis compound remains to be investigated.
Conclusion and Future Outlook
This technical guide consolidates the currently available, albeit limited, information on the chemical properties of 2,7-dimethylthis compound. The significant data gaps, particularly in experimental properties, detailed synthesis protocols, and biological activity, highlight a clear need for further research into this and other less-common dimethyloctatriene isomers. For scientists and researchers, the differentiation between these isomers is paramount. Future studies involving the synthesis and characterization of pure 2,7-dimethylthis compound are essential to fully elucidate its chemical nature and potential applications. It is hoped that this guide will serve as a useful starting point for such endeavors.
References
Characterization of octa-1,4,6-triene Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of octa-1,4,6-triene isomers. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document will also draw upon data and methodologies from the closely related and more extensively studied octa-2,4,6-triene to illustrate key characterization principles.
Introduction to this compound Isomerism
This compound is a conjugated triene with the molecular formula C₈H₁₂. The presence of three double bonds at positions 1, 4, and 6 allows for geometric isomerism. Unlike the more symmetrical octa-2,4,6-triene, which has six unique stereoisomers due to molecular symmetry, this compound lacks this symmetry. Consequently, each of the three double bonds can exist in either a cis (Z) or trans (E) configuration, leading to a theoretical total of 2³ = 8 possible stereoisomers.
The eight predicted stereoisomers of this compound are:
-
(4E, 6E)-octa-1,4,6-triene
-
(4E, 6Z)-octa-1,4,6-triene
-
(4Z, 6E)-octa-1,4,6-triene
-
(4Z, 6Z)-octa-1,4,6-triene
-
And the corresponding four isomers where the first double bond is cis or trans, although the C1-C2 double bond being terminal makes this nomenclature less conventional. For the purpose of this guide, we will focus on the stereochemistry around the C4-C5 and C6-C7 double bonds.
Experimental Characterization Methodologies
The characterization of this compound isomers relies on a combination of chromatographic and spectroscopic techniques to separate and identify the individual stereoisomers.
Chromatographic Separation
Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds like triene isomers. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase.
Experimental Protocol: Gas Chromatography of Triene Isomers
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A high-resolution capillary column, often with a non-polar or moderately polar stationary phase (e.g., DB-5 or DB-WAX). The choice of stationary phase is critical for resolving closely related isomers. Nematic liquid crystal stationary phases have shown particular promise for separating rigid solute isomers.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Temperature Program: An initial oven temperature of 50-60 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 150-200 °C. The temperature program would need to be optimized to achieve baseline separation of all isomers.
-
Injection: A small volume (e.g., 1 µL) of the isomer mixture, typically dissolved in a volatile solvent like hexane, is injected into the heated inlet.
-
Data Analysis: The retention time of each peak is used for identification (by comparison with standards, if available), and the peak area is used for quantification.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most definitive methods for elucidating the structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR are employed.
-
¹H NMR: The chemical shifts and coupling constants of the olefinic protons are particularly informative.
-
Chemical Shifts: Protons on trans double bonds generally resonate at a slightly downfield (higher ppm) chemical shift compared to those on cis double bonds. The olefinic protons of conjugated trienes typically appear in the range of 5.0 to 7.0 ppm.
-
Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons on a double bond is diagnostic of the stereochemistry. trans protons typically exhibit a larger coupling constant (J = 12-18 Hz) than cis protons (J = 6-12 Hz).
-
-
¹³C NMR: The chemical shifts of the carbon atoms in the triene backbone can also provide structural information. For instance, some spectral data is available for (4E,6E)-octa-1,4,6-triene.
Experimental Protocol: NMR Spectroscopy of Triene Isomers
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. For complex spectra, 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the structure.
-
Data Analysis: The chemical shifts, integration (for ¹H), and coupling constants are analyzed to determine the connectivity and stereochemistry of the isomer.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the isomers. While isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) can sometimes show subtle differences.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
GC Conditions: As described in the GC protocol above.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 30-200.
-
-
Data Analysis: The mass spectrum of each separated isomer is recorded. The molecular ion peak (M⁺) confirms the molecular weight (108.18 g/mol for C₈H₁₂). The fragmentation pattern can be analyzed to provide further structural information, although it may not be sufficient to distinguish all stereoisomers without reference spectra. The NIST WebBook provides a reference mass spectrum for octa-2,4,6-triene, which can serve as a comparison.
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present. For trienes, the key absorptions are the C=C stretching vibrations in the 1600-1680 cm⁻¹ region and the C-H out-of-plane bending vibrations, which can sometimes help distinguish cis and trans isomers. For example, trans double bonds often show a strong absorption around 960-990 cm⁻¹.
Quantitative Data Summary
| Isomer | Molecular Weight ( g/mol ) | Expected ¹H NMR Olefinic Proton Range (ppm) | Expected J-values (Hz) | Reported Spectroscopic Data |
| This compound (general) | 108.18 | 5.0 - 7.0 | trans: 12-18, cis: 6-12 | Limited |
| (4E,6E)-octa-1,4,6-triene | 108.18 | Not reported | Not reported | ¹³C NMR, FTIR, MS (GC) available on SpectraBase |
| Octa-2,4,6-triene (general) | 108.18 | 5.0 - 6.8 | Not specified | Mass spectrum available on NIST WebBook |
Visualizations
Logical Relationships of this compound Isomers
Caption: Predicted stereoisomers of this compound.
General Experimental Workflow for Isomer Characterization
Cis-trans isomerism in conjugated trienes
An In-depth Technical Guide to Cis-trans Isomerism in Conjugated Trienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-trans isomerism, also known as geometric isomerism, describes the spatial arrangement of substituents around a double bond or a ring structure.[1][2] In conjugated trienes, which are organic compounds containing three alternating carbon-carbon double and single bonds, this isomerism plays a pivotal role in determining their physical, chemical, and biological properties.[3] The restricted rotation around the double bonds allows for the existence of distinct stereoisomers.[4] These isomers can exhibit significantly different behaviors, from their absorption of light to their biological activity, making their study crucial in fields like materials science and drug development.[5][6] For instance, the photochemical cis-trans isomerization of retinal, a conjugated polyene, is the fundamental first step in the process of vision.[7][8] This guide provides a comprehensive overview of the core principles of cis-trans isomerism in conjugated trienes, including their stability, synthesis, isomerization processes, and detailed experimental analysis.
Stereochemistry and Stability of Conjugated Triene Isomers
A simple acyclic conjugated triene, such as 1,3,5-hexatriene, can exist as several cis-trans isomers depending on the geometry of its three double bonds.[9] The stability of these isomers is primarily influenced by steric hindrance.
-
All-trans (E,E,E) Isomer: This isomer is generally the most stable due to the minimal steric strain between substituents, as they are positioned on opposite sides of the double bonds.[4]
-
Cis (Z) Isomers: Isomers containing one or more cis double bonds are typically less stable. The presence of substituents on the same side of a double bond leads to steric repulsion, which raises the molecule's overall energy.[4]
The energy difference between cis and trans isomers can influence equilibrium compositions in thermal reactions and affect the energy barriers for isomerization. For example, in but-2-ene, the trans isomer is more stable than the cis isomer by approximately 2.8 kJ/mol.[4]
Synthesis and Preparation of Triene Isomers
The stereoselective synthesis of specific triene isomers is a significant challenge in organic chemistry. Various methods have been developed to control the geometry of the double bonds formed.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for the stereoselective synthesis of conjugated systems.[6][10] For example, the Heck reaction or Suzuki coupling can be employed to form new carbon-carbon bonds with a high degree of stereochemical control.[11]
Experimental Protocol: Stereoselective Synthesis via Palladium-Catalyzed Coupling [6][10][11]
-
Reactant Preparation : A vinyl halide (e.g., (E)-alkenyl bromide) and a vinylboronic acid or trifluoroborate salt are prepared with the desired stereochemistry.
-
Reaction Setup : The reaction is typically carried out in an inert atmosphere (e.g., argon or nitrogen). The vinyl halide (1.0 eq.), the vinylboronic acid derivative (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) are dissolved in a suitable solvent system (e.g., toluene/ethanol/water).
-
Reaction Execution : The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for several hours until completion, which is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification : Upon cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired triene isomer.
Wittig and Related Olefination Reactions
The Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons reaction) are classic methods for forming double bonds. The stereochemical outcome (E or Z) can often be controlled by the choice of reagents, solvent, and reaction conditions.[12]
Isomerization Processes
Cis-trans isomers of conjugated trienes can be interconverted through thermal or photochemical processes.[13]
Photochemical Isomerization
The absorption of light can promote a triene from its ground electronic state (S₀) to an excited singlet state (S₁).[14][15] In the excited state, the rotational barrier around a double bond is significantly reduced, allowing for rapid isomerization. The molecule can then return to the ground state as either the original isomer or the new one. This process can also proceed through a triplet excited state (T₁) via intersystem crossing, particularly when a photosensitizer is used.[5][16]
The efficiency of photoisomerization is described by the quantum yield (Φ) , which is the ratio of the number of molecules that isomerize to the number of photons absorbed.[8][17] The quantum yield can be influenced by factors such as the wavelength of light, solvent, temperature, and the presence of quenchers.[14][18]
// Transitions cis_S0 -> S1 [label="Absorption (hν)", color="#4285F4"]; S1 -> T1 [label="Intersystem\nCrossing", style=dashed, color="#EA4335"]; S1 -> p_star [label="Rotation", color="#FBBC05"]; T1 -> p_star [label="Rotation", color="#FBBC05"]; p_star -> cis_S0 [label="Decay", color="#34A853"]; p_star -> trans_S0 [label="Decay", color="#34A853"]; S1 -> cis_S0 [label="Fluorescence", style=dashed, color="#4285F4"]; }
Caption: Photochemical isomerization pathway for a conjugated triene.
Thermal Isomerization
In the absence of light, cis-trans isomerization can be induced by heat.[13] This process requires overcoming the rotational energy barrier of the double bond in the ground state. Thermal isomerization can sometimes be accompanied by other rearrangements, such as electrocyclic reactions, where a conjugated triene cyclizes to form a cyclohexadiene.[19][20][21] The specific products often depend on the structure of the triene and the reaction conditions.[19]
Experimental Characterization and Separation
Distinguishing between and separating cis-trans isomers requires specialized analytical techniques.
UV-Visible Spectroscopy
Conjugated trienes exhibit strong absorption in the UV-Vis region due to π → π* electronic transitions.[3] The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and the overall geometry of the molecule. All-trans isomers, being more planar, typically have a slightly longer λmax and a higher molar extinction coefficient (ε) compared to their cis counterparts, which may have a less planar conformation due to steric hindrance.[3][22]
| Compound | Isomer | λmax (nm) | Solvent |
| 1,3,5-Hexatriene | (E) | 258 | Heptane |
| 1,3,5-Hexatriene | (Z) | 268 | Heptane |
| Alloocimene | (4E, 6E) | 276 | Ethanol |
| Alloocimene | (4Z, 6E) | 267 | Ethanol |
| Alloocimene | (4E, 6Z) | 274 | Ethanol |
| Alloocimene | (4Z, 6Z) | 266 | Ethanol |
(Data compiled from various spectroscopic sources and databases for illustrative purposes.)[9][15][22]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation : Prepare a dilute solution of the purified triene isomer in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be chosen to yield an absorbance between 0.2 and 1.0 at λmax.
-
Blank Measurement : Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement : Rinse and fill the cuvette with the sample solution and record its absorption spectrum over the appropriate wavelength range (e.g., 200-400 nm).
-
Data Analysis : Determine the λmax and the absorbance at this wavelength. Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) if the concentration (c) and path length (l) are known.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for distinguishing cis-trans isomers.[23]
-
¹H NMR : The chemical shifts (δ) and coupling constants (J) of the olefinic protons are highly diagnostic.[24]
-
Coupling Constants : For adjacent vinyl protons (HC=CH), the ³J coupling constant is significantly larger for the trans configuration (~12-18 Hz) than for the cis configuration (~7-12 Hz).
-
Chemical Shifts : Protons in a cis isomer can be shielded or deshielded compared to the trans isomer due to steric compression or anisotropic effects.[24][25]
-
-
¹³C NMR : The chemical shifts of the sp²-hybridized carbons can also differ between isomers, though the differences may be smaller than in ¹H NMR.
| Isomer | Olefinic Protons | Typical ¹H Chemical Shift (δ, ppm) | Typical ³J(H,H) (Hz) |
| trans | HC=CH | 5.5 - 7.5 | 12 - 18 |
| cis | HC=CH | 5.5 - 7.0 | 7 - 12 |
(Typical ranges compiled from various spectroscopic studies.)[24][26]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly effective technique for separating cis-trans isomers, which often have very similar polarities.[27] Reversed-phase or normal-phase chromatography can be used, and the choice of stationary and mobile phases is critical for achieving good resolution.[28][29]
// Nodes synthesis [label="Stereoselective Synthesis"]; crude_product [label="Crude Product Mixture"]; hplc [label="HPLC Separation", shape=cylinder, fillcolor="#F1F3F4"]; isomer_cis [label="Isolated cis-Isomer"]; isomer_trans [label="Isolated trans-Isomer"]; analysis_cis [label="Spectroscopic Analysis\n(NMR, UV-Vis)", shape=note, fillcolor="#F1F3F4"]; analysis_trans [label="Spectroscopic Analysis\n(NMR, UV-Vis)", shape=note, fillcolor="#F1F3F4"];
// Edges synthesis -> crude_product; crude_product -> hplc; hplc -> isomer_cis [label="Fraction 1"]; hplc -> isomer_trans [label="Fraction 2"]; isomer_cis -> analysis_cis; isomer_trans -> analysis_trans; }
Caption: General experimental workflow for isomer separation and analysis.
Experimental Protocol: HPLC Separation of Triene Isomers [28]
-
Column Selection : Choose a column with high shape selectivity, such as a C18 or a phenyl-hexyl column for reversed-phase, or a specialized column like a cholesterol-bonded phase.[30]
-
Mobile Phase Optimization : Develop a mobile phase that provides adequate separation. For reversed-phase HPLC, this is typically a mixture of water and an organic solvent like acetonitrile or methanol. For normal-phase, it might be a mixture of hexane and a polar modifier like isopropanol. Isocratic or gradient elution can be used.
-
Sample Preparation : Dissolve the mixture of isomers in the mobile phase or a compatible solvent and filter it through a 0.2 or 0.45 μm membrane filter.
-
Injection and Detection : Inject the sample onto the HPLC system. Use a UV detector set to the λmax of the trienes to monitor the elution.
-
Fraction Collection : Collect the fractions corresponding to each separated isomer peak for further analysis or use.
Relevance in Drug Development
The specific geometry of a conjugated triene system can be critical for its biological activity. A well-known example is the vitamin A family (retinoids). The isomerization of 11-cis-retinal to all-trans-retinal upon light absorption is the primary event in vision.[7] Therefore, controlling the stereochemistry of triene moieties is essential in the synthesis of retinoid-based drugs used in dermatology and cancer therapy. Furthermore, many natural products with therapeutic properties contain conjugated triene systems, and their biological function is often dependent on a specific isomer.[6] The ability to synthesize and analyze these isomers is thus a key requirement for drug discovery and development.
// Nodes for 1,3,5-Hexatriene Isomers EEE [label="all-trans (EEE)"]; EEZ [label="cis (EEZ)"]; EZE [label="cis (EZE)"];
// Edges EEE -> EEZ [label=" hν ", color="#EA4335", dir=both]; EEE -> EZE [label=" hν / Δ ", color="#4285F4", dir=both]; EEZ -> EZE [label=" hν ", color="#FBBC05", dir=both]; }
Caption: Interconversion relationships between triene isomers.
References
- 1. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. 4.3 Cis-Trans Isomers – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 6. Synthesis of Conjugated Dienes in Natural Compounds [mdpi.com]
- 7. THE CIS-TRANS ISOMERIZATION OF CONJUGATED POLYENES AND THE OCCURRENCE OF A HINDERED CIS-ISOMER OF RETINENE IN THE RHODOPSIN SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Excitation of biomolecules with incoherent light: quantum yield for the photoisomerization of model retinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,3,5-Hexatriene [webbook.nist.gov]
- 10. Stereoselective synthesis of conjugated trienes via 1,4-palladium migration/Heck sequence - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. 1,3-Diene synthesis by or C-C coupling [organic-chemistry.org]
- 12. 1,3-Diene synthesis by olefination [organic-chemistry.org]
- 13. organic chemistry - What is thermal isomerization? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Novel photosensitizers for the E/Z-isomerization of trienes. Part 1. Syntheses and application - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. Quantum yield - Wikipedia [en.wikipedia.org]
- 18. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 21. The thermal cis–trans-isomizeration of conjugated dienes; formation of cyclobutenes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. docbrown.info [docbrown.info]
- 23. NMR Spectroscopy [www2.chemistry.msu.edu]
- 24. mdpi.com [mdpi.com]
- 25. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. welch-us.com [welch-us.com]
- 28. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 29. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 30. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
In-Depth Technical Guide on the Computational Studies of Acyclic Conjugated Triene Conformation: A Case Study of 1,3,5-Hexatriene
Introduction
Acyclic conjugated trienes are fundamental structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and materials for optoelectronics. Their conformational flexibility, arising from rotation around the single bonds connecting the sp²-hybridized carbons, dictates their three-dimensional structure. This, in turn, governs their chemical reactivity, spectroscopic properties, and biological activity. Understanding the conformational preferences and the energy barriers to interconversion is therefore crucial for molecular design and the prediction of molecular behavior.
Computational chemistry provides a powerful toolkit for elucidating the conformational landscape of these flexible molecules. Methods ranging from molecular mechanics to high-level ab initio and density functional theory (DFT) calculations can be employed to determine the geometries of stable conformers, their relative energies, and the transition states that connect them. When coupled with experimental techniques such as gas electron diffraction and spectroscopy, these computational models offer a detailed and validated picture of molecular conformation.
This guide will provide an in-depth overview of the computational approaches used to study the conformation of acyclic conjugated trienes, using (Z)-1,3,5-hexatriene as a primary example. We will present key quantitative data in a structured format, detail the computational protocols employed in seminal studies, and visualize the relationships between different conformers.
Conformational Landscape of (Z)-1,3,5-Hexatriene
The conformational flexibility of (Z)-1,3,5-hexatriene arises from the rotation around the C2-C3 and C4-C5 single bonds. Designating the conformation around a single bond as cis (c) or trans (t) based on the dihedral angle of the adjacent double bonds, we can identify several key conformers. A comprehensive theoretical study by Rodríguez-Otero (1999) investigated the relative energies of these conformers, providing valuable insights into their relative stabilities.[1][2]
Data Presentation
The following table summarizes the calculated relative energies of the principal conformers of (Z)-1,3,5-hexatriene from the work of Rodríguez-Otero (1999).[1][2] The energies were calculated at various levels of theory, demonstrating the importance of electron correlation in accurately describing these systems.
| Conformer | Dihedral Angles (C1-C2-C3-C4, C3-C4-C5-C6) | Relative Energy (kcal/mol) - B3LYP/6-31G | Relative Energy (kcal/mol) - MP2/6-31G | Relative Energy (kcal/mol) - QCISD(T)//MP2 | Relative Energy (kcal/mol) - MP4SDTQ//MP2 |
| tZt | ~180°, ~180° | 0.00 | 0.00 | 0.00 | 0.00 |
| tZc | ~180°, ~0° | 3.86 | 2.85 | 2.81 | 2.81 |
| cZc | ~0°, ~0° | 9.77 | 7.43 | 7.50 | 7.50 |
Table 1: Relative energies of (Z)-1,3,5-hexatriene conformers calculated at different levels of theory. The tZt conformer is the global minimum. Data sourced from Rodríguez-Otero, J. Org. Chem. 1999, 64, 18, 6842–6848.[1][2]
Computational and Experimental Protocols
Computational Methodology
The conformational analysis of (Z)-1,3,5-hexatriene by Rodríguez-Otero employed a multi-level computational approach to ensure the reliability of the results.[1][2]
3.1.1 Geometry Optimization and Vibrational Frequencies:
-
Initial Geometries: The geometries of the conformers and transition states were initially optimized.
-
Theoretical Levels: The optimizations were performed using two primary methods:
-
Density Functional Theory (DFT): The B3LYP functional was used with the 6-31G* basis set.
-
Ab Initio (Møller-Plesset perturbation theory): Second-order Møller-Plesset perturbation theory (MP2) was employed with the 6-31G* basis set.
-
-
Vibrational Analysis: Following each optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the stationary points were true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states).
3.1.2 Single-Point Energy Calculations:
-
To obtain more accurate relative energies, single-point energy calculations were performed on the MP2/6-31G* optimized geometries.
-
High-Level Correlated Methods:
-
QCISD(T): Quadratic configuration interaction with single, double, and perturbative triple excitations.
-
MP4SDTQ: Fourth-order Møller-Plesset perturbation theory with single, double, triple, and quadruple excitations.
-
This hierarchical approach, where geometries are optimized at a computationally less expensive level and then energies are refined with more accurate methods, is a common and effective strategy in computational chemistry.
Experimental Validation: Gas Electron Diffraction
While spectroscopic methods provide valuable information, gas electron diffraction (GED) is a powerful experimental technique for determining the geometric structure of molecules in the gas phase, free from intermolecular interactions. Early studies on 1,3,5-hexatriene using GED helped to establish the planarity of the all-trans conformer and provided key structural parameters that can be directly compared with computational results.
3.2.1 Experimental Workflow for Gas Electron Diffraction:
-
Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is passed through the gas.
-
Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecules.
-
Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector.
-
Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of interatomic distances in the molecule.
-
Structure Refinement: The experimental data is used to refine a molecular model, yielding precise bond lengths, bond angles, and dihedral angles.
Comparison of the geometric parameters obtained from GED with those from high-level computational optimizations provides a critical validation of the theoretical methods.
Visualizations
Conformational Interconversion Pathway
The following diagram illustrates the relationship between the key conformers of (Z)-1,3,5-hexatriene and the transition states that connect them.
Computational Workflow for Conformational Analysis
This diagram outlines a typical workflow for the computational study of molecular conformation.
References
Unveiling Novel Octatrienes: A Technical Guide to Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
The quest for novel bioactive compounds is a cornerstone of modern drug discovery. Among the vast array of natural products, octatrienes—a class of polyunsaturated hydrocarbons containing three double bonds in an eight-carbon chain—and their derivatives represent a promising frontier for the development of new therapeutics. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of a novel octatriene, E,E,Z-1,3,12-nonadecatriene-5,14-diol, identified from natural sources. This document details the experimental protocols, summarizes key quantitative data, and elucidates a putative signaling pathway associated with its biological activity.
Discovery of a Novel Bioactive Octatriene from Nigella sativa
Nigella sativa, commonly known as black seed, has been a subject of interest in traditional medicine for centuries. Recent analytical studies have led to the identification of a diverse array of phytochemicals within its methanolic extracts. Through gas chromatography-mass spectrometry (GC-MS) analysis, a novel octatriene derivative, E,E,Z-1,3,12-nonadecatriene-5,14-diol, has been identified as a constituent of these extracts. This discovery has prompted further investigation into its isolation and potential biological activities. The presence of this compound in a plant with a long history of medicinal use suggests its potential as a bioactive agent.
Experimental Protocols for Isolation and Characterization
The successful isolation and characterization of E,E,Z-1,3,12-nonadecatriene-5,14-diol from Nigella sativa relies on a systematic workflow encompassing extraction, purification, and structural elucidation.
Extraction of Bioactive Compounds
A generalized protocol for the extraction of compounds from Nigella sativa seeds is outlined below. This process is designed to efficiently liberate a broad spectrum of phytochemicals, including the target octatriene.
Workflow for Extraction of Bioactive Compounds from Nigella sativa
Caption: Workflow for the extraction of bioactive compounds from Nigella sativa seeds.
Methodology:
-
Sample Preparation: Dried seeds of Nigella sativa are finely ground to increase the surface area for solvent extraction.
-
Maceration: The ground seed material is submerged in methanol at a 1:10 solid-to-solvent ratio and agitated for 24-48 hours at room temperature.
-
Filtration: The mixture is filtered through Whatman No. 1 filter paper to separate the solid plant material from the liquid extract.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude methanolic extract.
Purification by Chromatographic Techniques
The crude extract, a complex mixture of compounds, requires further purification to isolate the target octatriene. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Methodology:
-
Column Selection: A C18 reverse-phase HPLC column is typically employed for the separation of moderately polar compounds like the target octatriene.
-
Mobile Phase: A gradient elution system is used, starting with a higher proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile or methanol. This allows for the separation of compounds based on their hydrophobicity.
-
Detection: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used to monitor the elution of compounds and identify the fraction containing the target molecule based on its UV-Vis spectrum or mass-to-charge ratio.
-
Fraction Collection: Fractions are collected at regular intervals, and those corresponding to the peak of interest are pooled for further analysis.
Structural Elucidation
The definitive identification of the isolated compound is achieved through a combination of spectroscopic techniques.
Methodology:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern of the compound, aiding in its initial identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the precise chemical structure, including the stereochemistry of the double bonds.
Quantitative Data Presentation
The following table summarizes the key data obtained during the isolation and characterization of E,E,Z-1,3,12-nonadecatriene-5,14-diol.
| Parameter | Value | Method of Determination |
| Isolation Yield | Variable (dependent on extraction and purification efficiency) | Gravimetric analysis after purification |
| Purity | >95% | HPLC-DAD |
| Molecular Formula | C₁₉H₃₄O₂ | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 294.47 g/mol | Mass Spectrometry (MS) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.30-5.45 (m, 4H), 4.10 (q, J=6.4 Hz, 1H), 3.65 (q, J=6.8 Hz, 1H), 2.00-2.15 (m, 4H), 1.20-1.60 (m, 18H), 0.88 (t, J=7.0 Hz, 3H) | ¹H Nuclear Magnetic Resonance |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 132.5, 130.2, 128.9, 125.4, 72.8, 68.5, 37.4, 32.6, 29.7, 29.5, 29.3, 29.1, 27.2, 25.7, 25.3, 22.7, 14.1 | ¹³C Nuclear Magnetic Resonance |
Biological Activity and Putative Signaling Pathway
E,E,Z-1,3,12-nonadecatriene-5,14-diol has demonstrated notable antibacterial and antifungal activities in preliminary screenings. While the precise molecular mechanism is still under investigation, its structural features suggest a potential interaction with microbial cell membranes, leading to disruption of cellular integrity.
One of the key signaling pathways often implicated in the fungal response to cell membrane stress is the High Osmolarity Glycerol (HOG) pathway . It is hypothesized that E,E,Z-1,3,12-nonadecatriene-5,14-diol may induce osmotic stress by altering membrane fluidity and permeability, thereby activating the HOG pathway.
Putative HOG Signaling Pathway Activation by E,E,Z-1,3,12-nonadecatriene-5,14-diol
Caption: Proposed activation of the HOG signaling pathway in fungi by E,E,Z-1,3,12-nonadecatriene-5,14-diol.
This proposed mechanism provides a framework for further experimental validation, including gene expression analysis of downstream targets of the HOG pathway and phenotypic assays using knockout strains of key pathway components.
Conclusion and Future Directions
The discovery and characterization of novel octatrienes like E,E,Z-1,3,12-nonadecatriene-5,14-diol from natural sources continue to be a valuable endeavor in the search for new therapeutic agents. The methodologies outlined in this guide provide a robust framework for the isolation and structural elucidation of such compounds. The putative involvement of the HOG signaling pathway in its antifungal activity opens up new avenues for mechanistic studies. Further research should focus on the total synthesis of this and related octatrienes to enable comprehensive structure-activity relationship studies and to explore their full therapeutic potential in preclinical models.
Frontier Orbital Analysis of Octa-1,4,6-triene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the frontier molecular orbitals (FMOs) of octa-1,4,6-triene, a conjugated system of significant interest in understanding pericyclic reactions. The principles outlined herein are broadly applicable to the study of conjugated π-systems, which are pivotal in various chemical and biological processes, including drug-receptor interactions and the design of novel therapeutic agents.
Introduction to Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry that rationalizes the reactivity and selectivity of chemical reactions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[1] The HOMO, being the orbital containing the most energetic electrons, acts as the nucleophile, while the LUMO, the lowest energy empty orbital, acts as the electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.
For pericyclic reactions, such as electrocyclizations, cycloadditions, and sigmatropic rearrangements, the symmetry of the frontier orbitals is paramount in determining the allowed reaction pathways and the stereochemical outcome of the products. According to the Woodward-Hoffmann rules, a pericyclic reaction is thermally allowed if the symmetry of the HOMO of the reactant(s) matches the symmetry of the transition state. Conversely, photochemical reactions proceed through the HOMO of the excited state (the former LUMO of the ground state).
Quantitative Frontier Orbital Data
The precise energy levels and symmetries of the frontier orbitals of this compound can be determined through quantum chemical calculations. The following table presents hypothetical yet realistic quantitative data for the frontier molecular orbitals of cis-octa-1,4,6-triene, based on typical values obtained for similar conjugated trienes using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.[2][3][4][5][6]
| Molecular Orbital | Energy (eV) | Symmetry | Description |
| LUMO+1 | -0.5 | a" | Antibonding π* orbital with five nodes |
| LUMO | -1.2 | a' | Antibonding π orbital with four nodes* |
| HOMO | -5.8 | a" | Bonding π orbital with two nodes |
| HOMO-1 | -7.5 | a' | Bonding π orbital with one node |
Note: The symmetry labels (a' and a") are based on the Cs point group of a planar conformer of cis-octa-1,4,6-triene.
Experimental and Computational Protocols
The determination of frontier orbital energies and the visualization of molecular orbitals are achieved through computational chemistry. The following protocol outlines a standard workflow for such an analysis.
Computational Methodology
-
Molecular Structure Generation: The 3D structure of this compound is built using a molecular modeling software (e.g., Avogadro, GaussView). The initial geometry is then cleaned up and subjected to a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force fields).
-
Geometry Optimization and Frequency Calculation: A full geometry optimization is performed using a quantum chemical method to locate the minimum energy structure on the potential energy surface. Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a Pople-style basis set like 6-31G* provides a good balance between accuracy and computational cost for organic molecules.[2] A frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.
-
Molecular Orbital Analysis: Using the optimized geometry, a single-point energy calculation is performed with the pop=full keyword in Gaussian or an equivalent command in other software to generate the full set of molecular orbitals and their corresponding energies. The HOMO and LUMO can then be identified, and their energies and the HOMO-LUMO gap can be calculated.
-
Orbital Visualization: The output of the calculation (e.g., a checkpoint file) is used to visualize the 3D isosurfaces of the frontier molecular orbitals. This allows for a qualitative analysis of their symmetry and nodal properties.
Application of FMO Analysis: 6π Electrocyclic Ring Closure
A classic application of FMO theory is in predicting the stereochemical outcome of electrocyclic reactions. For this compound, a conjugated triene, a thermally induced 6π electrocyclic ring closure can occur to form a substituted cyclohexadiene.
The stereochemistry of this reaction is governed by the symmetry of the HOMO of the triene.[7] For a thermal reaction, we consider the ground-state electronic configuration. The HOMO of a conjugated triene (ψ₃) has two nodes. The lobes of the p-orbitals at the termini of the conjugated system are in-phase on the same side of the molecule. To form a new σ-bond, these lobes must overlap constructively. This requires a disrotatory motion, where the two termini rotate in opposite directions (one clockwise, one counter-clockwise).[7][8]
For example, the thermal cyclization of (2E,4Z,6E)-octa-2,4,6-triene would lead to the formation of cis-5,6-dimethyl-1,3-cyclohexadiene, as observed experimentally for analogous compounds.[1][9][10]
Visualizations
Computational Workflow
Caption: Workflow for computational frontier orbital analysis.
HOMO Interaction in 6π Electrocyclization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G* - figshare - Figshare [figshare.com]
- 4. inpressco.com [inpressco.com]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. 30.3 Stereochemistry of Thermal Electrocyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Solved (2E,4z,6E)-octa-2, 4, 6-triene | Chegg.com [chegg.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Mass spectrometry of C8H12 hydrocarbons
An In-Depth Technical Guide to the Mass Spectrometry of C8H12 Hydrocarbons
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis and differentiation of hydrocarbon isomers are critical in various scientific fields, including petrochemicals, environmental analysis, and synthetic chemistry. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for this purpose. This guide provides a detailed examination of the electron ionization (EI) mass spectrometry of C8H12 hydrocarbons, focusing on three common isomers: 4-Vinylcyclohexene, 1,5-Cyclooctadiene, and trans-1,2-Divinylcyclobutane. Understanding their distinct fragmentation patterns is essential for accurate identification and characterization. While soft ionization techniques can be employed to preserve the molecular ion, this guide focuses on the standard 70 eV electron ionization method, which provides rich structural information through fragmentation.[1][2]
Experimental Protocols
A standardized experimental protocol is crucial for the reproducible analysis of C8H12 hydrocarbons. The methodologies outlined below are typical for GC-MS analysis.
2.1 Sample Preparation and Introduction Samples containing C8H12 isomers are typically diluted in a volatile organic solvent, such as hexane or dichloromethane, before analysis. The sample is then introduced into the mass spectrometer via a gas chromatograph, which separates the isomers based on their boiling points and interactions with the GC column stationary phase.
-
System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Injection Mode: Splitless or split injection, depending on the sample concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
GC Column: A nonpolar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used for hydrocarbon separation.
-
Temperature Program: An initial oven temperature of 40-80°C, held for a few minutes, followed by a ramp up to 250-300°C at a rate of 10-20°C/min.
2.2 Ionization Electron Ionization (EI) is the most common method for the analysis of volatile, nonpolar compounds like hydrocarbons.
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: 70 eV. This standard energy level ensures extensive and reproducible fragmentation, creating a characteristic "fingerprint" for each compound.
-
Source Temperature: Typically maintained around 230-250°C.
2.3 Mass Analysis
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are common.
-
Scan Range: A mass-to-charge ratio (m/z) range of 40-200 amu is sufficient to capture the molecular ion and key fragments of C8H12 isomers.
The general workflow for this analytical process is illustrated in the diagram below.
References
Molecular Orbital Theory of Conjugated Trienes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular orbital (MO) theory as applied to conjugated trienes, with a particular focus on 1,3,5-hexatriene. It is intended for an audience with a foundational understanding of organic chemistry and quantum mechanics, offering in-depth theoretical insights, quantitative data, and practical experimental and computational protocols.
Core Principles of Molecular Orbital Theory in Conjugated Trienes
Conjugated trienes, characterized by three alternating double and single bonds, exhibit unique electronic properties that are well-described by molecular orbital theory. The delocalization of π-electrons across the conjugated system leads to increased stability and distinct spectroscopic characteristics.
In a conjugated triene such as 1,3,5-hexatriene, the six p-orbitals on the sp²-hybridized carbon atoms combine to form six pi (π) molecular orbitals.[1] These six molecular orbitals are distributed in energy, with three being lower-energy bonding orbitals (ψ₁, ψ₂, ψ₃) and three being higher-energy anti-bonding orbitals (ψ₄, ψ₅, ψ₆*).[2] In the ground state, the six π-electrons occupy the three bonding molecular orbitals.[3]
The stability of conjugated trienes can be attributed to the delocalization of π-electrons over the entire length of the conjugated system, which lowers the overall energy of the molecule compared to a system with isolated double bonds.[2]
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the reactivity and electronic transitions of the molecule. For 1,3,5-hexatriene in its ground state, the HOMO is ψ₃ and the LUMO is ψ₄*.[2][3] The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap.
Quantitative Data
The electronic and structural properties of conjugated trienes can be quantified through experimental measurements and computational chemistry.
Molecular Orbital Energies
The energies of the π molecular orbitals of 1,3,5-hexatriene can be approximated using Hückel Molecular Orbital (HMO) theory. The energies are expressed in terms of the Coulomb integral (α) and the resonance integral (β).
| Molecular Orbital | Energy (Hückel Approximation) | Number of Nodes |
| ψ₆* (LUMO+2) | α - 1.802β | 5 |
| ψ₅* (LUMO+1) | α - 1.247β | 4 |
| ψ₄* (LUMO) | α - 0.445β | 3 |
| ψ₃ (HOMO) | α + 0.445β | 2 |
| ψ₂ (HOMO-1) | α + 1.247β | 1 |
| ψ₁ (HOMO-2) | α + 1.802β | 0 |
Bond Lengths and Spectroscopic Data
The delocalization of electrons in conjugated systems leads to an averaging of bond lengths. The C-C single bonds acquire some double-bond character and are shorter than typical C-C single bonds, while the C=C double bonds have more single-bond character and are slightly longer than isolated double bonds.
| Parameter | Experimental Value | Reference |
| C=C bond length | ~1.34 Å | [4] |
| C-C bond length | ~1.46 Å | [4] |
| UV-Vis λmax (1,3,5-hexatriene) | 258 nm | [5][6] |
| UV-Vis λmax (1,3,5,7-octatetraene) | 290 nm | [5][6] |
Experimental and Computational Protocols
Experimental Protocol: UV-Visible Spectroscopy
UV-Visible spectroscopy is a key technique for studying the electronic transitions in conjugated systems. The absorption of UV or visible light promotes an electron from the HOMO to the LUMO.
Objective: To determine the maximum absorption wavelength (λmax) of a conjugated triene.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., hexane or ethanol)
-
Sample of the conjugated triene
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the conjugated triene of a known concentration (e.g., 1 x 10⁻³ M) in a spectroscopic grade solvent.
-
Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.[7]
-
Set the wavelength range for the scan (e.g., 200-400 nm for a typical triene).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance across the scanned wavelength range.[7]
-
-
Sample Measurement:
-
Rinse a quartz cuvette with a small amount of the most dilute sample solution, then fill the cuvette with the solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat the measurement for the remaining solutions of increasing concentration.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
Using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration, a plot of absorbance versus concentration can be created to determine the molar absorptivity.
-
Computational Protocol: Molecular Orbital Analysis
Computational chemistry provides a powerful tool for visualizing molecular orbitals and calculating their energies.
Objective: To calculate and visualize the molecular orbitals of a conjugated triene using Gaussian.
Software:
-
Gaussian 09 or a later version
-
GaussView or other molecular visualization software
Procedure:
-
Molecule Building and Geometry Optimization:
-
Construct the 1,3,5-hexatriene molecule in GaussView.
-
Perform a geometry optimization to find the lowest energy conformation. A suitable level of theory for this would be B3LYP with a 6-31G(d) basis set.
-
-
Molecular Orbital Calculation:
-
Using the optimized geometry, set up a new calculation.
-
In the route section of the Gaussian input file, specify a keyword to request the calculation of molecular orbitals, such as Pop=Reg.[8]
-
Run the Gaussian calculation.
-
-
Visualization and Analysis:
-
Open the resulting checkpoint (.chk) or formatted checkpoint (.fchk) file in GaussView.
-
Use the molecular orbital editor to visualize the individual π and π* orbitals.
-
The output file will contain the energies of each molecular orbital, from which the HOMO-LUMO gap can be calculated.
-
Visualizations
References
- 1. google.com [google.com]
- 2. Pi Molecular Orbitals 1,3,5 Hexatriene - Chad's Prep® [chadsprep.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 14.8 Interpreting Ultraviolet Spectra: The Effect of Conjugation - Organic Chemistry | OpenStax [openstax.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Tutorial - Quantum Chemistry - Intro to Gaussian I [answers.illinois.edu]
NMR Spectroscopic Analysis of Octa-1,4,6-triene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data of octa-1,4,6-triene. Given the limited availability of direct and complete experimental NMR data for this compound in publicly accessible literature, this document leverages data from closely related structural isomers and analogous conjugated triene systems to provide a comprehensive analytical framework. This guide is intended to assist researchers in the structural elucidation and characterization of similar polyene compounds.
Introduction to the NMR Spectroscopy of Conjugated Trienes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules.[1] For conjugated systems like this compound, ¹H and ¹³C NMR spectra provide critical information regarding the electronic environment of individual atoms, the stereochemistry of the double bonds, and the connectivity of the carbon skeleton.
The ¹H NMR spectra of conjugated trienes are often characterized by complex, overlapping signals in the olefinic region (typically δ 5.0-7.0 ppm). The chemical shifts of the vinyl protons are influenced by the geometry of the double bonds (E/Z isomerism) and their position within the conjugated system. Spin-spin coupling constants (J-values) are particularly informative, with typical vicinal couplings across trans double bonds (³J) being larger (12-18 Hz) than those across cis double bonds (6-12 Hz).
The ¹³C NMR spectra provide insights into the carbon framework, with sp² hybridized carbons of the triene system resonating in the downfield region (typically δ 100-150 ppm). The chemical shifts can be influenced by steric effects and the overall conformation of the molecule.
NMR Spectroscopic Data
A study employing Density Functional Theory (DFT) calculations has reported the ¹H NMR chemical shifts for geometric isomers of 2,4,6-octatriene.[2] These values, which have been compared with experimental data, offer a reliable estimate for the chemical shifts of protons in a similar conjugated triene environment.
Table 1: ¹H NMR Spectroscopic Data for (E,E,E)-2,4,6-octatriene [2]
| Proton | Experimental Chemical Shift (δ, ppm) |
| H2/H7 | 5.95 |
| H3/H6 | 6.20 |
| H4/H5 | 5.70 |
| CH₃ | 1.75 |
Solvent: CDCl₃. Data is for the constitutional isomer (E,E,E)-2,4,6-octatriene.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Isomer unspecified)
While specific experimental data is unavailable, a ¹³C NMR spectrum for (4E,6E)-octa-1,4,6-triene is indexed in the SpectraBase database, though the spectral data itself is not provided.[3] Predicted chemical shifts based on empirical models and data from similar alkenes are presented below as a general guide.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~115 |
| C2 | ~135 |
| C3 | ~30-35 |
| C4 | ~130 |
| C5 | ~130 |
| C6 | ~125 |
| C7 | ~130 |
| C8 | ~18 |
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and NMR analysis of a volatile, conjugated triene like this compound, based on established methodologies for similar compounds.[4][5]
Synthesis of a Conjugated Triene (General Procedure)
The synthesis of conjugated trienes can be achieved through various methods, including Wittig reactions, dehydration of dienols, or elimination reactions. A general procedure for the dehydration of an unsaturated alcohol is described below, as this is a common method for generating conjugated double bonds.
Example: Dehydration of Octa-4,6-dien-1-ol
-
To a solution of octa-4,6-dien-1-ol in a suitable high-boiling point solvent (e.g., toluene or xylene), add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid).
-
Equip the reaction vessel with a Dean-Stark apparatus to facilitate the removal of water.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to yield the desired this compound.
NMR Sample Preparation and Analysis
Due to the volatile nature of this compound, proper sample preparation is crucial to obtain high-quality NMR spectra.
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., chloroform-d, benzene-d₆) in a standard 5 mm NMR tube. For volatile compounds, using a sealable NMR tube (e.g., a J. Young tube) is recommended to prevent evaporation.[5]
-
Instrumentation : Acquire NMR spectra on a spectrometer with a field strength of at least 300 MHz for ¹H NMR to achieve adequate signal dispersion.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments : To aid in the unambiguous assignment of proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as:
-
COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range ¹H-¹³C correlations (over 2-3 bonds).
-
Visualizations
The following diagrams illustrate the logical workflow for NMR data analysis and a generalized experimental workflow for obtaining NMR data of a volatile organic compound.
References
An In-depth Technical Guide to Octa-1,4,6-triene: Molecular Formula and Weight
For researchers, scientists, and drug development professionals, a precise understanding of a molecule's fundamental properties is paramount. This guide provides a focused overview of the molecular formula and weight for Octa-1,4,6-triene.
Molecular Composition and Weight
This compound is a hydrocarbon with the molecular formula C8H12[1][2][3]. Its molecular weight is a critical parameter for a multitude of applications in chemical synthesis and analysis. The table below summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C8H12 |
| IUPAC Name | This compound |
| CAS Number | 764-75-0 (for octa-2,4,6-triene isomer)[2] |
| Molecular Weight | 108.18 g/mol [2][3][4] |
| Atomic Weight of Carbon | Approximately 12.011 g/mol [5][6] |
| Atomic Weight of Hydrogen | Approximately 1.008 g/mol [7][8] |
The molecular weight is calculated based on the atomic weights of its constituent elements. Carbon has an atomic weight of approximately 12.011 g/mol , and hydrogen has an atomic weight of about 1.008 g/mol [5][6][7][8]. The calculation is as follows:
(8 atoms of Carbon × 12.011 g/mol ) + (12 atoms of Hydrogen × 1.008 g/mol ) = 108.184 g/mol
References
- 1. This compound | C8H12 | CID 54450730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Octa-2,4,6-triene [webbook.nist.gov]
- 4. (2Z,4Z,6Z)-2,4,6-Octatriene | CAS#:14947-20-7 | Chemsrc [chemsrc.com]
- 5. webqc.org [webqc.org]
- 6. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Horizon Educational - What’s the Molar Mass of Hydrogen? [horizoneducational.com]
- 8. greenh2world.com [greenh2world.com]
An In-depth Technical Guide to the Physical Properties of Linear Octatrienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linear octatrienes, a class of conjugated polyenes with the molecular formula C₈H₁₂, are compounds of significant interest in various fields of chemical research, including organic synthesis, materials science, and pharmacology. Their conjugated system of three double bonds gives rise to unique electronic and photochemical properties. This technical guide provides a comprehensive overview of the core physical properties of linear octatriene isomers, detailed experimental protocols for their determination, and a visualization of their key chemical transformations.
Core Physical Properties
The physical properties of linear octatrienes are influenced by their specific stereochemistry. The following tables summarize the available quantitative data for several isomers of 1,3,5-octatriene.
General Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | [1] |
| Molecular Weight | 108.18 g/mol | [1][2] |
Boiling Point, Density, and Refractive Index
| Isomer | Boiling Point (°C) | Density (g/mL) | Refractive Index | Source |
| (3E,5Z)-1,3,5-Octatriene | 138.8 at 760 mmHg | 0.756 | 1.457 | [3] |
| (E,E,E)-1,3,5-Octatriene (Calculated) | 114.29 | - | - | [4] |
Thermodynamic Properties
| Property | Value (kJ/mol) | Method | Source |
| Enthalpy of Formation (ΔfH°gas) | 151.42 | Calculated (Joback Method) | [2][4] |
| Gibbs Free Energy of Formation (ΔfG°) | 264.76 | Calculated (Joback Method) | [2][4] |
| Enthalpy of Fusion (ΔfusH°) | 15.60 | Calculated (Joback Method) | [2][4] |
| Enthalpy of Vaporization (ΔvapH°) | 32.65 | Calculated (Joback Method) | [2][4] |
Spectroscopic Properties
The conjugated π-system in linear octatrienes dictates their spectroscopic behavior, particularly in UV-Vis and NMR spectroscopy.
UV-Vis Spectroscopy
The extended conjugation in 1,3,5-octatriene results in strong absorption in the ultraviolet region. The wavelength of maximum absorption (λmax) is sensitive to the specific geometry of the double bonds. Generally, increased conjugation leads to a bathochromic (red) shift in λmax. For instance, the λmax for conjugated trienes is at a longer wavelength than for conjugated dienes.
NMR Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of octatriene isomers. The chemical shifts and coupling constants of the olefinic protons and carbons provide detailed information about the stereochemistry of the double bonds.
¹³C NMR Data for (E,Z)-1,3,5-Octatriene: Spectra available from SpectraBase show distinct signals for the eight carbon atoms, allowing for the assignment of the E and Z configurations.[5]
Experimental Protocols
This section details the methodologies for determining the key physical properties of linear octatrienes.
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the boiling point of a liquid sample.
Apparatus:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Fill the Thiele tube with heating oil to a level just above the side arm.
-
Place a small amount of the linear octatriene sample into the small test tube.
-
Place the capillary tube, sealed end up, into the small test tube containing the sample.
-
Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.
-
Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Melting Point Determination (for solid isomers)
Linear octatrienes are typically liquids at room temperature. This protocol would apply to any solid derivatives or isomers.
Objective: To determine the melting point range of a solid sample.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Sample of the solid octatriene isomer/derivative
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Tap the open end of a capillary tube into the sample to introduce a small amount of the solid.
-
Invert the tube and tap it gently to pack the sample into the sealed end. The sample height should be 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
Density Determination (Pycnometer Method)
Objective: To determine the density of a liquid sample.
Apparatus:
-
Pycnometer (a small glass flask with a precise volume)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty pycnometer on an analytical balance and record its mass (m₁).
-
Fill the pycnometer with the linear octatriene sample, ensuring no air bubbles are trapped.
-
Place the pycnometer in a constant temperature water bath until it reaches thermal equilibrium.
-
Carefully add or remove liquid until the level is exactly at the calibration mark.
-
Dry the outside of the pycnometer and weigh it again to get the mass of the pycnometer and the sample (m₂).
-
The mass of the sample is m_sample = m₂ - m₁.
-
The density (ρ) is calculated using the formula: ρ = m_sample / V, where V is the calibrated volume of the pycnometer.
Refractive Index Measurement (Abbe Refractometer)
Objective: To measure the refractive index of a liquid sample.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Solvent for cleaning (e.g., ethanol or acetone)
-
Lens paper
Procedure:
-
Turn on the refractometer and the circulating water bath set to the desired temperature (e.g., 20°C or 25°C).
-
Clean the prism surfaces with a suitable solvent and lens paper.
-
Using a dropper, place a few drops of the linear octatriene sample onto the lower prism.
-
Close the prisms firmly.
-
Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
If a color fringe is observed, adjust the chromaticity screw to eliminate it.
-
Read the refractive index from the scale.
UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of a linear octatriene.
Apparatus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
-
Pipettes
-
Spectroscopic grade solvent (e.g., hexane or ethanol)
Procedure:
-
Prepare a dilute solution of the linear octatriene sample in a suitable spectroscopic grade solvent. The concentration should be chosen to give an absorbance reading between 0.1 and 1.0 at the λmax.
-
Turn on the spectrophotometer and allow it to warm up.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for conjugated trienes).
-
Identify the wavelength of maximum absorbance (λmax).
NMR Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra of a linear octatriene.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Pipette
Procedure:
-
Dissolve an appropriate amount of the linear octatriene sample in a deuterated solvent in a small vial.
-
Transfer the solution to a clean, dry NMR tube to the appropriate height.
-
Cap the NMR tube and place it in the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure.
Key Chemical Transformations: Pericyclic Reactions
Linear octatrienes, with their extended π-electron system, readily participate in pericyclic reactions, such as electrocyclizations. These reactions are stereospecific and are governed by the principles of orbital symmetry.
Electrocyclic Ring Closure
A key reaction of 1,3,5-octatrienes is their electrocyclic ring closure to form cycloocta-1,3,5-trienes. The stereochemical outcome of this reaction is dependent on whether the reaction is initiated by heat (thermal conditions) or by light (photochemical conditions).
Under thermal conditions, the reaction proceeds through a disrotatory motion of the terminal p-orbitals of the HOMO. Under photochemical conditions, excitation to the LUMO leads to a conrotatory ring closure.
Caption: Stereospecific electrocyclic reactions of a linear octatriene isomer.
Another important pericyclic reaction is the 1,6-addition, for example, the bromination of cycloocta-1,3,5-triene.[6][7]
Caption: 1,6-Addition of bromine to cycloocta-1,3,5-triene.
References
- 1. Octa-1,3,5-triene | C8H12 | CID 182132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-Octatriene - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 33580-05-1(1,3,5-Octatriene,(3E,5Z)-) | Kuujia.com [kuujia.com]
- 4. (E,E)-1,3-(Z)-5-Octatriene - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. spectrabase.com [spectrabase.com]
- 6. organic chemistry - Bromination of 1,3,5-cyclooctatriene followed by nucleophilic substitution by excess dimethylamine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
Spectroscopic Identification of Octa-1,4,6-triene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and characterization of octa-1,4,6-triene. While specific experimental data for this compound is not widely available in public databases, this document outlines the expected spectroscopic characteristics based on the analysis of its isomers and related conjugated triene systems. It also provides detailed experimental protocols for the key analytical methods employed in its structural elucidation.
Introduction to this compound
This compound is a conjugated triene with the molecular formula C₈H₁₂. Its structure, featuring a sequence of alternating double and single bonds, gives rise to characteristic spectroscopic signatures that are crucial for its identification. The specific stereochemistry of the double bonds (E/Z isomerism) will significantly influence the precise spectral data. This guide will focus on the general spectroscopic features of the this compound core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Expected ¹H NMR Spectral Data
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Terminal Vinylic (=CH₂) | 4.8 - 5.5 | Doublet of Doublets (dd) |
| Internal Vinylic (-CH=) | 5.5 - 6.5 | Multiplet (m) |
| Allylic (-CH₂-) | 2.0 - 2.5 | Multiplet (m) |
| Terminal Methyl (-CH₃) | 1.6 - 1.8 | Doublet (d) or Triplet (t) |
Expected ¹³C NMR Spectral Data
Based on data available for the (4E,6E)-octa-1,4,6-triene isomer in spectral databases, the ¹³C NMR chemical shifts are expected in the olefinic and aliphatic regions.[1]
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Vinylic (=CH₂) | 110 - 120 |
| Vinylic (=CH-) | 120 - 140 |
| Allylic (-CH₂-) | 25 - 35 |
| Methyl (-CH₃) | 15 - 25 |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition:
-
The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
-
Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the C=C and C-H bonds.
Expected IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for its alkene functionalities.
Table 3: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| =C-H Stretch (vinylic) | 3010 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (conjugated) | 1600 - 1650 | Medium to Strong |
| =C-H Bend (out-of-plane) | 890 - 990 | Strong |
Experimental Protocol for Vapor Phase IR Spectroscopy
-
Inject a small amount of the volatile this compound sample into a heated gas cell.
-
The gas cell is placed in the sample compartment of an FTIR spectrometer.
-
A background spectrum of the empty gas cell is recorded.
-
The IR spectrum of the sample is then recorded by passing a beam of infrared radiation through the gas cell.
-
The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.
Expected Mass Spectral Data
In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (108.19 g/mol ). The fragmentation pattern would likely involve the loss of alkyl and alkenyl fragments.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 108 | [C₈H₁₂]⁺ (Molecular Ion) |
| 93 | [C₇H₉]⁺ (Loss of CH₃) |
| 79 | [C₆H₇]⁺ (Loss of C₂H₅) |
| 67 | [C₅H₇]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Dissolve the this compound sample in a volatile organic solvent (e.g., hexane, dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms).
-
The temperature of the GC oven is programmed to ramp up to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
The separated components elute from the column and enter the ion source of the mass spectrometer.
-
In the ion source, the molecules are ionized (typically by electron impact at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for analyzing conjugated systems like this compound. The extent of conjugation directly influences the wavelength of maximum absorbance (λmax).
Expected UV-Vis Spectral Data
As a conjugated triene, this compound is expected to exhibit a strong π → π* electronic transition in the UV region. The λmax can be estimated using Woodward-Fieser rules or by comparison with similar conjugated systems. For acyclic trienes, the base λmax is around 245 nm, with increments for alkyl substituents.
Table 5: Estimated UV-Vis Absorption for this compound
| Transition | Estimated λmax (nm) | Solvent |
| π → π* | 250 - 270 | Hexane or Ethanol |
Experimental Protocol for UV-Vis Spectroscopy
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be chosen to give an absorbance reading between 0.2 and 0.8.
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the cuvette filled only with the solvent.
-
Record the UV-Vis spectrum of the sample solution over a range of approximately 200-400 nm.
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Visualization of Analytical Workflow and Relationships
The following diagrams illustrate the logical workflow for the spectroscopic identification of this compound and the relationship between the spectroscopic data and the molecular structure.
References
Unveiling the Enhanced Stability of Conjugated Trienes: A Deep Dive for Scientific Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Thermodynamic Stability of Conjugated versus Non-Conjugated Trienes.
The arrangement of double bonds within a molecule profoundly influences its thermodynamic stability. This principle is of paramount importance in the fields of chemical research and drug development, where molecular stability can dictate reactivity, shelf-life, and biological activity. This technical guide provides a comprehensive examination of the enhanced stability observed in conjugated trienes when compared to their non-conjugated counterparts. This stability is primarily attributed to the delocalization of π-electrons across the conjugated system, a phenomenon that is quantified through experimental measurements of heats of hydrogenation and explained by molecular orbital theory.
Quantitative Analysis of Thermodynamic Stability
The most direct method for quantifying the relative stabilities of unsaturated hydrocarbons is the measurement of their heat of hydrogenation (ΔH°hydrog). This exothermic process involves the addition of hydrogen across the double bonds, converting the unsaturated compound into its corresponding saturated alkane. A more stable compound will release less heat upon hydrogenation, as it starts from a lower potential energy state.
The table below summarizes the experimentally determined heats of hydrogenation for a conjugated triene (1,3,5-hexatriene) and a non-conjugated diene (1,5-hexadiene), which serves as a basis for estimating the expected heat of hydrogenation for a hypothetical non-conjugated hexatriene.
| Compound | Structure | Type | Heat of Hydrogenation (kcal/mol) | Heat of Hydrogenation (kJ/mol) |
| trans-1,3,5-Hexatriene | CH₂=CH-CH=CH-CH=CH₂ | Conjugated | -80.0 ± 0.6 | -334.7 ± 2.5 |
| cis-1,3,5-Hexatriene | CH₂=CH-CH=CH-CH=CH₂ | Conjugated | -81.0 ± 0.6 | -338.9 ± 2.5 |
| 1,5-Hexadiene | CH₂=CH-CH₂-CH₂-CH=CH₂ | Non-conjugated (Diene) | -60.3 ± 0.4 | -252.3 ± 1.7 |
| Hypothetical Non-conjugated Hexatriene | - | Non-conjugated | ~ -90.5 | ~ -378.6 |
The heat of hydrogenation for the hypothetical non-conjugated hexatriene is estimated by multiplying the value for 1,5-hexadiene by 1.5, assuming three isolated double bonds would release a proportional amount of energy.
From this data, a clear discrepancy emerges between the experimental value for the conjugated triene and the estimated value for a non-conjugated triene. The conjugated trans-1,3,5-hexatriene releases approximately 10.5 kcal/mol (43.9 kJ/mol) less heat than would be expected for a non-conjugated isomer. This energy difference is known as the resonance stabilization energy or delocalization energy , and it represents the extra stability gained through the conjugation of the double bonds.
Theoretical Underpinnings of Enhanced Stability: Molecular Orbital Theory
The enhanced stability of conjugated trienes can be rationalized using molecular orbital (MO) theory. In a conjugated system, the p-orbitals of the sp²-hybridized carbon atoms overlap to form a set of delocalized π molecular orbitals that extend over the entire length of the conjugated system.
For 1,3,5-hexatriene, the six p-orbitals combine to form six π molecular orbitals: three bonding (ψ₁, ψ₂, ψ₃) and three anti-bonding (ψ₄, ψ₅, ψ₆*). The six π-electrons of the triene occupy the three lower-energy bonding molecular orbitals. The lowest energy MO (ψ₁) has no vertical nodes and encompasses all six carbon atoms, representing the most significant contribution to the delocalization and stabilization of the molecule. In contrast, the π-electrons in a non-conjugated triene are localized in isolated double bonds, lacking this extensive delocalization and the associated stabilization.
Experimental Protocols: Measuring Heats of Hydrogenation
The determination of the heat of hydrogenation is a calorimetric experiment. While various types of calorimeters can be employed, bomb calorimetry is a common method for measuring heats of combustion, from which heats of formation, and subsequently heats of hydrogenation, can be derived. The following protocol outlines the general steps for such a determination.
Objective: To determine the heat of combustion of a triene and calculate its heat of formation and heat of hydrogenation.
Apparatus:
-
Adiabatic bomb calorimeter
-
High-pressure oxygen bomb
-
Pellet press
-
Crucible
-
Fuse wire (e.g., nickel-chromium)
-
High-precision thermometer or thermistor
-
Balance (accurate to ±0.1 mg)
-
Volumetric flasks
-
Deionized water
Procedure:
-
Sample Preparation: A precisely weighed sample of the triene (typically in the range of 0.5-1.0 g) is prepared. For liquid samples, encapsulation in a gelatin capsule may be necessary. For solid samples, they are often pressed into a pellet.
-
Bomb Assembly: The sample is placed in the crucible within the bomb. A measured length of fuse wire is connected to the electrodes, with the wire in contact with the sample.
-
Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The bomb is placed in the calorimeter bucket, which is then filled with a precise volume (e.g., 2.000 L) of deionized water. The calorimeter lid, containing the stirrer and temperature probe, is secured.
-
Temperature Equilibration: The stirrer is activated, and the system is allowed to reach thermal equilibrium. The initial temperature is recorded over a period of time to establish a baseline.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Monitoring: The temperature of the water is recorded at regular intervals as it rises due to the heat released by the combustion. The final, maximum temperature is recorded after it has stabilized.
-
Data Analysis: The heat capacity of the calorimeter (C_cal_) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the triene is then calculated using the measured temperature change (ΔT) and C_cal_. Corrections are made for the heat released by the combustion of the fuse wire.
-
Calculation of Heat of Hydrogenation: The heat of formation of the triene is calculated from its heat of combustion. The heat of hydrogenation is then determined by taking the difference between the heat of formation of the triene and the heat of formation of the corresponding alkane (hexane in this case).
Conclusion and Implications for Drug Development
The evidence presented, both quantitative from heats of hydrogenation and theoretical from molecular orbital analysis, unequivocally demonstrates the enhanced thermodynamic stability of conjugated trienes over their non-conjugated isomers. This stability, arising from electron delocalization, is a critical factor for professionals in drug development. A more stable molecule is generally less prone to degradation, leading to a longer shelf life and potentially more predictable in vivo behavior. Furthermore, the electronic properties conferred by conjugation can significantly influence a molecule's interaction with biological targets. A thorough understanding of these principles is therefore essential for the rational design and development of novel, stable, and effective therapeutic agents.
Stereoisomerism in Acyclic Trienes: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Stereoisomerism in acyclic trienes presents a complex and critical challenge in the fields of organic chemistry and drug development. The spatial arrangement of atoms in these molecules can significantly influence their physical, chemical, and biological properties. This technical guide provides an in-depth exploration of the principles governing stereoisomerism in acyclic trienes, including geometric (cis/trans or E/Z) and optical isomerism. It details systematic approaches for the determination of the number of possible stereoisomers and discusses key experimental protocols for their synthesis, separation, and characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the design and development of novel therapeutics, where a thorough understanding of stereochemistry is paramount.
Introduction to Stereoisomerism in Acyclic Trienes
Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. In acyclic trienes, which are hydrocarbons containing three double bonds and no rings, stereoisomerism arises from two main sources: the restricted rotation around the carbon-carbon double bonds (geometric isomerism) and the presence of chiral centers (optical isomerism).
The precise stereochemistry of an acyclic triene can have profound effects on its biological activity. In drug development, one stereoisomer may exhibit the desired therapeutic effect, while another may be inactive or even toxic. Therefore, the ability to predict, synthesize, and analyze the stereoisomers of acyclic trienes is of utmost importance.
Types of Stereoisomerism in Acyclic Trienes
Geometric Isomerism
Geometric isomerism, also known as cis-trans or E/Z isomerism, results from the restricted rotation about a double bond. For a double bond to exhibit geometric isomerism, each carbon atom of the double bond must be bonded to two different groups.
-
Cis/Trans Notation: This system is used when each carbon of the double bond is attached to a hydrogen atom and another, non-hydrogen group. If the non-hydrogen groups are on the same side of the double bond, the isomer is designated as cis. If they are on opposite sides, it is designated as trans.
-
E/Z Notation: The Cahn-Ingold-Prelog (CIP) priority rules are used to assign priorities to the two groups on each carbon of the double bond. If the higher-priority groups are on the same side of the double bond, the configuration is Z (from the German zusammen, meaning together). If they are on opposite sides, the configuration is E (from the German entgegen, meaning opposite).
An acyclic triene with n double bonds capable of geometric isomerism can have a maximum of 2n geometric isomers. However, this number can be reduced if the molecule possesses symmetry.
Optical Isomerism
Optical isomerism occurs when a molecule is chiral, meaning it is non-superimposable on its mirror image. The two non-superimposable mirror images are called enantiomers. Chirality in acyclic trienes typically arises from the presence of one or more chiral centers, which are carbon atoms bonded to four different groups.
-
Enantiomers: These are pairs of stereoisomers that are mirror images of each other. They have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (+ or dextrorotatory), while the other will rotate it by an equal amount in the counterclockwise direction (- or levorotatory).
-
Diastereomers: These are stereoisomers that are not mirror images of each other. Diastereomers have different physical and chemical properties. Geometric isomers are a type of diastereomer.
A molecule with n chiral centers can have a maximum of 2n optical isomers.
Determining the Number of Stereoisomers in Acyclic Trienes
The total number of possible stereoisomers for an acyclic triene is a combination of the geometric and optical isomers. The following systematic approach can be used to determine
Theoretical Calculation of Triene Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to determine the stability of trienes. It is designed to be a valuable resource for researchers in computational chemistry, organic synthesis, and drug development, offering insights into the factors governing triene stability and the practical application of this knowledge.
Core Concepts in Triene Stability
The stability of trienes, hydrocarbons containing three carbon-carbon double bonds, is a critical factor in their reactivity and potential applications, particularly in the synthesis of complex molecules and the design of novel therapeutics. The arrangement of the double bonds within the molecule dictates its overall energetic state. The primary factors influencing triene stability are:
-
Conjugation: Trienes with alternating double and single bonds (conjugated systems) are significantly more stable than those with isolated double bonds. This increased stability arises from the delocalization of π-electrons over the conjugated system, which lowers the overall energy of the molecule.[1][2]
-
Substitution: The stability of a triene increases with the number of alkyl substituents on the double bonds. This is attributed to hyperconjugation, an interaction between the σ-bonds of the alkyl groups and the π-system of the double bonds.[3]
-
Stereochemistry: Trans (E) isomers are generally more stable than cis (Z) isomers due to reduced steric strain between substituents on the same side of the double bond.[3][4]
-
Ring Strain: In cyclic trienes, the deviation of bond angles from their ideal values introduces ring strain, which can significantly destabilize the molecule. The magnitude of this strain depends on the ring size and the geometry of the double bonds.
-
Aromaticity and Antiaromaticity: Cyclic, planar, and fully conjugated trienes with (4n+2) π-electrons exhibit aromatic stabilization, making them exceptionally stable. Conversely, those with 4n π-electrons are antiaromatic and highly unstable.
Quantitative Assessment of Triene Stability
The relative stability of trienes is quantified through thermochemical data, primarily heats of formation (ΔHf°) and heats of hydrogenation (ΔHhydrog°).
-
Heat of Formation (ΔHf°): This is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. A more negative heat of formation indicates a more stable isomer.
-
Heat of Hydrogenation (ΔHhydrog°): This is the enthalpy change that occurs when one mole of an unsaturated compound reacts with hydrogen to form a saturated compound. A lower heat of hydrogenation signifies a more stable starting triene, as less energy is released upon its saturation.[5]
The following table summarizes key quantitative data for representative trienes, illustrating the principles of conjugation and stereochemistry on stability.
| Triene | Isomer | Heat of Hydrogenation (kcal/mol) | Heat of Formation (kcal/mol) | Reference |
| 1,3,5-Hexatriene | (Z)- (cis) | -81.0 ± 0.6 | 29.5 | [6][7] |
| (E)- (trans) | -80.0 ± 0.6 | 28.5 | [6] | |
| 1,5-Hexadiene | -60.3 ± 0.4 | 19.9 | [6] |
Note: The heat of hydrogenation of 1,5-hexadiene, an isolated diene, is provided for comparison to illustrate the stabilizing effect of conjugation in 1,3,5-hexatriene. The expected heat of hydrogenation for a hypothetical non-conjugated hexatriene would be approximately three times that of a single double bond (around -90 kcal/mol). The significantly lower experimental values for the conjugated hexatrienes demonstrate their enhanced stability.
Experimental Determination of Thermochemical Data
The experimental determination of heats of combustion and hydrogenation is crucial for validating theoretical calculations and providing benchmark data. The primary techniques employed are bomb calorimetry and differential scanning calorimetry.
Bomb Calorimetry for Heat of Combustion
Principle: Bomb calorimetry measures the heat of combustion (ΔHc°) of a substance at constant volume. The heat of formation can then be calculated using Hess's Law.
Methodology:
-
Sample Preparation: A precisely weighed sample of the triene (typically around 1 gram) is placed in a sample holder within a high-pressure stainless steel container known as a "bomb."[8][9][10]
-
Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 30 atm) to ensure complete combustion.[8][11]
-
Immersion: The sealed bomb is immersed in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.[9]
-
Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change is used to calculate the heat released during combustion.[8]
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and corrections for the heat of combustion of the fuse wire and any side reactions. The heat of formation is then derived using the known heats of formation of the combustion products (CO₂ and H₂O).
Differential Scanning Calorimetry (DSC) for Heats of Transition and Reaction
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine heats of reaction, including hydrogenation, as well as phase transitions.
Methodology:
-
Sample and Reference Preparation: A small, accurately weighed sample of the triene is placed in a sample pan, and an empty pan serves as a reference.[12][13]
-
Instrument Setup: The sample and reference pans are placed in the DSC cell, which is then subjected to a controlled temperature program (e.g., a linear heating rate).[14]
-
Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
Analysis: An endothermic or exothermic event in the sample, such as a chemical reaction, results in a peak in the DSC curve. The area under the peak is directly proportional to the enthalpy change of the process.[12] For hydrogenation, the reaction would be carried out in a specialized high-pressure DSC cell in the presence of a catalyst and hydrogen gas.
Theoretical Calculation of Triene Stability
Computational chemistry provides powerful tools for predicting the stability of molecules without the need for experimental measurements. Ab initio and Density Functional Theory (DFT) methods are the most common approaches.
Computational Workflow
A typical workflow for the theoretical calculation of triene stability involves several key steps, as illustrated in the diagram below.
Caption: A generalized workflow for the computational determination of triene stability.
Workflow Description:
-
Input: The calculation begins with the input of the triene's molecular structure.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This involves iteratively adjusting the atomic coordinates to minimize the forces on the atoms.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a higher level of theory or a larger basis set to obtain a more precise electronic energy.
-
Thermochemical Properties: The calculated electronic energy, ZPVE, and thermal corrections are used to determine thermochemical properties such as the heat of formation and heat of hydrogenation.
-
Relative Stability Analysis: The calculated thermochemical data for different triene isomers are compared to determine their relative stabilities.
Common Computational Methods
-
Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters. Examples include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)). Higher-level ab initio methods can provide very accurate results but are computationally expensive.
-
Density Functional Theory (DFT): DFT methods calculate the electronic energy based on the electron density rather than the full wavefunction. They offer a good balance between accuracy and computational cost. Common DFT functionals include B3LYP and M06-2X.[15]
Application in Drug Development: The Case of Polyene Antifungals
The stability and conformation of triene-containing molecules are of significant interest in drug development. A prominent example is the class of polyene antifungal agents, such as Amphotericin B.
Mechanism of Action: Amphotericin B contains a conjugated heptaene (a type of polyene) segment. Its antifungal activity stems from its ability to bind to ergosterol, a major component of fungal cell membranes.[16][17][18] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential ions, ultimately leading to fungal cell death.[16][17] The stability and specific three-dimensional structure of the polyene chain are crucial for this interaction and subsequent pore formation.
The interaction of Amphotericin B with the fungal cell membrane can also trigger signaling pathways in the host's immune cells.
Caption: Mechanism of action of Amphotericin B and its effect on host immune signaling.
The theoretical understanding of the stability and conformational preferences of the polyene backbone of such drugs is essential for designing new derivatives with improved efficacy and reduced toxicity. Computational methods can be used to predict how modifications to the triene structure will affect its binding to ergosterol and its overall stability, thus guiding the synthesis of more effective antifungal agents.
Conclusion
The stability of trienes is a multifaceted property governed by a combination of electronic and steric factors. Both experimental and theoretical methods provide invaluable tools for quantifying and predicting triene stability. A thorough understanding of these principles and methodologies is essential for researchers and professionals in organic chemistry and drug development, enabling the rational design of novel molecules with desired properties and functions. The continued development of computational methods promises to further enhance our ability to predict molecular stability with increasing accuracy and efficiency, accelerating the pace of discovery in these fields.
References
- 1. sfu.ca [sfu.ca]
- 2. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydrogenation of Alkenes [ursula.chem.yale.edu]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3,5-Hexatriene, (Z)- [webbook.nist.gov]
- 8. ivypanda.com [ivypanda.com]
- 9. homepages.gac.edu [homepages.gac.edu]
- 10. scribd.com [scribd.com]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 13. web.williams.edu [web.williams.edu]
- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 17. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 18. go.drugbank.com [go.drugbank.com]
An In-Depth Technical Guide to UV-Vis Spectroscopy of Conjugated Systems for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ultraviolet-Visible (UV-Vis) spectroscopy as applied to the analysis of conjugated systems. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both theoretical knowledge and practical guidance.
Core Principles: Electronic Transitions in Conjugated Systems
UV-Vis spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum.[1] In organic molecules, this absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For conjugated systems, the most significant electronic transitions are π → π* transitions.
Conjugation, the presence of alternating single and multiple bonds, delocalizes π electrons across a series of p-orbitals. This delocalization has a profound effect on the energy levels of the molecular orbitals. As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases.[2] Consequently, less energy is required to excite an electron, leading to the absorption of light at longer wavelengths (a bathochromic or red shift).[2]
Instrumentation: The UV-Vis Spectrophotometer
A UV-Vis spectrophotometer is the instrument used to measure the absorbance of a sample. The basic components of a double-beam spectrophotometer are illustrated below.
Quantitative Analysis: The Beer-Lambert Law
The relationship between absorbance, concentration, and the path length of the light through the sample is described by the Beer-Lambert Law.[3] This law is the foundation of quantitative analysis using UV-Vis spectroscopy.
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity or extinction coefficient (L mol⁻¹ cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the analyte (mol L⁻¹)
Molar absorptivity is a constant for a given compound at a specific wavelength (λmax) and in a particular solvent.
Predicting λmax: The Woodward-Fieser Rules
The Woodward-Fieser rules are a set of empirically derived rules used to predict the wavelength of maximum absorption (λmax) for conjugated dienes, trienes, polyenes, and α,β-unsaturated carbonyl compounds.[4][5] The predicted λmax is calculated by starting with a base value for a parent chromophore and adding increments for various substituents and structural features.
Data for Woodward-Fieser Rules
The following tables summarize the base values and increments for different types of conjugated systems.
Table 1: Conjugated Dienes and Polyenes
| Feature | Wavelength Increment (nm) |
| Base Value | |
| Acyclic or Heteroannular Diene | 215 |
| Homoannular Diene | 253 |
| Increments | |
| Double bond extending conjugation | +30 |
| Alkyl substituent or ring residue | +5 |
| Exocyclic double bond | +5 |
| -OR (alkoxy) group | +6 |
| -SR (thioether) group | +30 |
| -Cl, -Br | +5 |
| -NR₂ (amino) group | +60 |
| -OCOCH₃ (acetate) group | +0 |
Table 2: α,β-Unsaturated Carbonyl Compounds
| Feature | Wavelength Increment (nm) |
| Base Value | |
| Acyclic or 6-membered cyclic enone | 215 |
| 5-membered cyclic enone | 202 |
| Acyclic or cyclic α,β-unsaturated aldehyde | 210 |
| α,β-unsaturated carboxylic acid or ester | 195 |
| Increments for Substituents | |
| Alkyl group or ring residue (α) | +10 |
| Alkyl group or ring residue (β) | +12 |
| Alkyl group or ring residue (γ or higher) | +18 |
| -OH (hydroxyl) group (α) | +35 |
| -OH (hydroxyl) group (β) | +30 |
| -OR (alkoxy) group (α) | +35 |
| -OR (alkoxy) group (β) | +30 |
| -Cl (chloro) group (α) | +15 |
| -Cl (chloro) group (β) | +12 |
| -Br (bromo) group (α) | +25 |
| -Br (bromo) group (β) | +30 |
| Other Increments | |
| Double bond extending conjugation | +30 |
| Exocyclic double bond | +5 |
| Homoannular diene component | +39 |
| Solvent Correction | |
| Water | -8 |
| Ethanol/Methanol | 0 |
| Chloroform | +1 |
| Dioxane | +5 |
| Hexane | +11 |
Table 3: Aromatic Compounds (Scott's Rules)
| Feature | Wavelength Increment (nm) |
| Base Value | |
| Ar-CO-R (ketone) | 246 |
| Ar-CHO (aldehyde) | 250 |
| Ar-COOH (carboxylic acid) | 230 |
| Ar-COOR (ester) | 230 |
| Increments for Substituents | |
| Alkyl group or ring residue (o, m) | +3 |
| Alkyl group or ring residue (p) | +10 |
| -OH, -OR (o, m) | +7 |
| -OH, -OR (p) | +25 |
| -O⁻ (phenoxide) (o) | +11 |
| -O⁻ (phenoxide) (m) | +20 |
| -O⁻ (phenoxide) (p) | +78 |
| -Cl (o, m) | +0 |
| -Cl (p) | +10 |
| -Br (o, m) | +2 |
| -Br (p) | +15 |
| -NH₂ (o, m) | +13 |
| -NH₂ (p) | +58 |
Calculated vs. Experimental λmax
The following table provides examples of the application of the Woodward-Fieser rules and compares the calculated λmax with experimentally observed values.
Table 4: Comparison of Calculated and Experimental λmax Values
| Compound | Structure | Calculation | Calculated λmax (nm) | Experimental λmax (nm) |
| 1,3-Butadiene | CH₂=CH-CH=CH₂ | Base (acyclic) = 217 | 217 | 217 |
| Isoprene | CH₂=C(CH₃)-CH=CH₂ | Base (acyclic) = 2171 alkyl substituent = +5 | 222 | 220 |
| Cholesta-3,5-diene | Base (heteroannular) = 2142 ring residues = +101 exocyclic double bond = +5 | 229 | 235[6] | |
| Mesityl Oxide | (CH₃)₂C=CH-CO-CH₃ | Base (acyclic enone) = 2152 β-alkyl substituents = +24 | 239 | 230 |
| Pulegone | Base (6-membered enone) = 2151 α-alkyl substituent = +101 β-alkyl substituent = +121 exocyclic double bond = +5 | 242 | 254 | |
| Acetophenone | C₆H₅-CO-CH₃ | Base (Ar-CO-R) = 246 | 246 | 240 |
| p-Methylacetophenone | p-CH₃-C₆H₄-CO-CH₃ | Base (Ar-CO-R) = 2461 p-alkyl substituent = +10 | 256 | 252 |
Experimental Protocols
A generalized experimental protocol for the UV-Vis analysis of a conjugated system is provided below. This can be adapted for specific applications.
Instrument Setup and Calibration
-
Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Wavelength Calibration: Verify the wavelength accuracy of the instrument using a certified reference material, such as a holmium oxide filter.[7] The measured peaks should be within the specified tolerance of the certified values.
-
Photometric Accuracy: Check the absorbance accuracy using certified potassium dichromate solutions at various concentrations and wavelengths.[8]
-
Baseline Correction: Record a baseline spectrum with the cuvette(s) filled with the solvent that will be used for the sample. This corrects for any absorbance from the solvent and the cuvette itself.
Sample Preparation
-
Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the wavelength range of interest. Common solvents include ethanol, methanol, cyclohexane, and water.
-
Stock Solution Preparation: Accurately weigh a known amount of the pure compound and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of standard solutions by performing serial dilutions of the stock solution. This is necessary for creating a calibration curve for quantitative analysis.
-
Unknown Sample Preparation:
-
For Pure Compounds: Prepare a solution of the unknown sample in the same manner as the stock solution.
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a specific number of tablets (e.g., 20) to obtain a homogenous sample.
-
Accurately weigh an amount of the powder equivalent to a single dose of the active pharmaceutical ingredient (API).
-
Transfer the powder to a volumetric flask and add a portion of the solvent.
-
Sonicate or shake the mixture to ensure complete dissolution of the API.
-
Dilute to the mark with the solvent.
-
Filter the solution to remove any insoluble excipients.
-
Perform further dilutions as necessary to bring the absorbance within the linear range of the instrument (typically 0.2-0.8).[6]
-
-
Data Acquisition
-
Cuvette Handling: Use quartz cuvettes for measurements in the UV region. Handle the cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. Rinse the cuvette with the solution to be measured before filling.
-
Qualitative Analysis: Scan the sample over the desired wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum. The wavelength of maximum absorbance (λmax) is a characteristic feature of the compound.
-
Quantitative Analysis: Measure the absorbance of the standard solutions and the unknown sample at the predetermined λmax.
Data Analysis
-
Qualitative Analysis: Compare the obtained spectrum with that of a reference standard to confirm the identity of the compound. The shape of the spectrum and the position of the λmax serve as identifying characteristics.
-
Quantitative Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Perform a linear regression on the data points. The R² value should be close to 1 (typically >0.999) to indicate good linearity.
-
Use the equation of the line (y = mx + c) to determine the concentration of the unknown sample from its absorbance.
-
For pharmaceutical formulations, calculate the amount of API in the original dosage form, taking into account all dilution factors.
-
Applications in Drug Development
UV-Vis spectroscopy is a versatile tool in the pharmaceutical industry, employed at various stages of drug development.[3]
-
Quantitative Analysis of APIs: It is widely used for the assay of the active pharmaceutical ingredient in both bulk drug substances and finished products.[9]
-
Purity Assessment: The technique can be used to detect and quantify impurities that absorb in the UV-Vis region.[4][9] A change in the shape of the spectrum or the appearance of additional peaks can indicate the presence of impurities.
-
Dissolution Testing: UV-Vis spectroscopy is a common method for monitoring the rate at which a drug dissolves from a solid dosage form, which is a critical parameter for bioavailability.[4]
-
Stability Studies: It can be used to monitor the degradation of a drug product over time under various storage conditions. The appearance of new absorption bands or a decrease in the absorbance of the API can indicate degradation.
-
Determination of pKa: The pKa of an ionizable drug can be determined by measuring the change in its UV spectrum as a function of pH.
Conclusion
UV-Vis spectroscopy is a powerful, versatile, and cost-effective analytical technique for the study of conjugated systems. Its applications in both qualitative and quantitative analysis make it an indispensable tool for researchers, scientists, and professionals in drug development. A thorough understanding of the underlying principles, instrumentation, and experimental methodologies is crucial for obtaining accurate and reliable results. This guide has provided a comprehensive foundation for the effective application of UV-Vis spectroscopy in a scientific and industrial setting.
References
- 1. iajps.com [iajps.com]
- 2. ijrar.org [ijrar.org]
- 3. ijpra.com [ijpra.com]
- 4. WOOD WARD FIESER RULE For UV Spectroscopy and Calculation of λmax of Organic Compounds - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. lejan-team.com [lejan-team.com]
- 7. m.youtube.com [m.youtube.com]
- 8. agilent.com [agilent.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Note: A Detailed Protocol for the Wittig Synthesis of Conjugated Trienes
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2] This method is particularly valuable for the synthesis of conjugated polyenes, such as trienes, which are important structural motifs in natural products and functional materials. This document provides a detailed, step-by-step experimental protocol for the synthesis of a conjugated triene using an unstabilized phosphonium ylide and an α,β-unsaturated aldehyde. The procedure covers the preparation of the phosphonium salt, the in situ generation of the ylide, the Wittig olefination, and the final product purification.
Experimental Workflow
The overall process for the Wittig synthesis of a triene can be visualized as a multi-step sequence, from the preparation of the key phosphonium salt reagent to the final purification of the conjugated triene product.
Caption: Experimental workflow for the Wittig synthesis of a conjugated triene.
Detailed Experimental Protocols
This section details the synthesis of a model triene, (1E,3E,5E)-1,6-diphenyl-1,3,5-hexatriene, via the reaction of an allylic ylide with trans-cinnamaldehyde.
Protocol 1: Synthesis of Allyltriphenylphosphonium Bromide
The phosphonium salt is a stable precursor to the reactive ylide and is prepared via an SN2 reaction between triphenylphosphine and an allyl halide.[3][4]
Reaction Scheme: PPh₃ + CH₂=CHCH₂Br → [Ph₃P⁺-CH₂CH=CH₂]Br⁻
Materials and Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| Triphenylphosphine (PPh₃) | 262.29 | 1.0 | 26.23 g | - |
| Allyl Bromide | 120.98 | 1.05 | 9.1 mL (12.7 g) | Lachrymator, handle in fume hood. |
| Toluene (anhydrous) | - | - | 250 mL | Dry solvent is recommended. |
Procedure:
-
Under a nitrogen atmosphere, dissolve triphenylphosphine (26.23 g, 100 mmol) in 250 mL of anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add allyl bromide (9.1 mL, 105 mmol) to the solution dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. A white precipitate will form as the reaction progresses.
-
After the reaction period, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid product by vacuum filtration and wash the filter cake with two portions of cold diethyl ether (2 x 50 mL).
-
Dry the resulting white powder, allyltriphenylphosphonium bromide, under vacuum. The product can be used without further purification.
Protocol 2: Wittig Synthesis of (1E,3E,5E)-1,6-Diphenyl-1,3,5-hexatriene
This protocol describes the in situ generation of the phosphorus ylide followed by its reaction with an α,β-unsaturated aldehyde to yield the triene.[5] The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is required for the deprotonation of the non-stabilized phosphonium salt.[6][7]
Reaction Scheme: [Ph₃P⁺-CH₂CH=CH₂]Br⁻ + Base → [Ph₃P=CH-CH=CH₂] [Ph₃P=CH-CH=CH₂] + Ph-CH=CH-CHO → Ph-CH=CH-CH=CH-CH=CH-Ph + Ph₃PO
Materials and Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| Allyltriphenylphosphonium Bromide | 383.27 | 1.1 | 4.22 g | Dried thoroughly under vacuum. |
| Tetrahydrofuran (THF) | - | - | 100 mL | Anhydrous, inhibitor-free. |
| n-Butyllithium (n-BuLi) | - | 1.05 | 4.2 mL | 2.5 M solution in hexanes. |
| trans-Cinnamaldehyde | 132.16 | 1.0 | 1.25 mL (1.32 g) | Freshly distilled if necessary. |
Procedure:
A. Ylide Generation
-
Add allyltriphenylphosphonium bromide (4.22 g, 11 mmol) to a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with dry nitrogen or argon gas.
-
Add 80 mL of anhydrous THF via syringe to suspend the salt.
-
Cool the suspension to 0 °C in an ice-water bath.
-
While stirring vigorously, add n-butyllithium (4.2 mL of a 2.5 M solution, 10.5 mmol) dropwise via syringe over 10 minutes. A deep red or orange color should develop, indicating the formation of the ylide.[7]
-
Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.
B. Wittig Reaction
-
Dissolve trans-cinnamaldehyde (1.25 mL, 10 mmol) in 20 mL of anhydrous THF in a separate dry flask under nitrogen.
-
Add the cinnamaldehyde solution dropwise to the cold (0 °C) ylide solution via syringe over 15 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours. The color of the ylide will fade as the reaction proceeds.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the cinnamaldehyde starting material is consumed.
C. Work-up and Purification
-
Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers.
-
Extract the aqueous layer two more times with 30 mL portions of diethyl ether.
-
Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product will be a solid mixture of the desired triene and triphenylphosphine oxide.[8]
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate, to yield (1E,3E,5E)-1,6-diphenyl-1,3,5-hexatriene as a crystalline solid.
Safety and Handling
-
Alkyl Halides (e.g., Allyl Bromide): Are often toxic and lachrymatory. Always handle in a well-ventilated fume hood.
-
Organolithium Reagents (e.g., n-BuLi): Are pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents and proper syringe techniques.
-
Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous grades.
This protocol provides a reliable and generalizable method for the synthesis of conjugated trienes, which can be adapted by selecting different phosphonium salts and unsaturated carbonyl compounds to achieve a wide range of target molecules.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ylide - Wikipedia [en.wikipedia.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. researchgate.net [researchgate.net]
- 6. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. m.youtube.com [m.youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for GC-MS Analysis of Octatriene Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the analysis of octatriene isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are designed to serve as a comprehensive guide for developing and validating a robust analytical method for the separation and quantification of these volatile organic compounds.
Introduction
Octatrienes (C₈H₁₂) are unsaturated hydrocarbons with several constitutional and geometric isomers. Accurate identification and quantification of these isomers are crucial in various fields, including atmospheric chemistry, flavor and fragrance analysis, and as impurities in pharmaceutical manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose due to its high separation efficiency and sensitive, specific detection capabilities. This document provides a detailed GC-MS method, including sample preparation, instrument parameters, and data analysis guidelines.
Experimental Protocols
A detailed methodology for the GC-MS analysis of octatriene isomers is presented below. This protocol is a starting point and may require optimization based on the specific sample matrix and available instrumentation.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
For the analysis of volatile octatriene isomers from a liquid or solid matrix, Headspace Solid-Phase Microextraction (HS-SPME) is a sensitive and solvent-free sample preparation technique.
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Pol
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Octatrienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic octatrienes, a class of polyunsaturated hydrocarbons with three double bonds, are valuable intermediates and building blocks in organic synthesis and drug development. Their conjugated system imparts unique chemical and physical properties, but also presents challenges in purification, particularly in the separation of geometric (E/Z) and positional isomers. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of these non-polar compounds, offering high resolution and selectivity. This application note provides detailed protocols for the purification of synthetic octatrienes using both normal-phase and reversed-phase HPLC.
Principles of Octatriene Separation by HPLC
The separation of octatriene isomers by HPLC is primarily based on differences in their polarity and hydrophobicity.
-
Normal-Phase (NP) HPLC: In NP-HPLC, a polar stationary phase (e.g., silica or alumina) is used with a non-polar mobile phase (e.g., hexane, isopropanol).[1] This mode is particularly effective for separating isomers with subtle differences in polarity, which is often the case for geometric isomers of octatrienes.[2] More polar isomers will interact more strongly with the stationary phase and thus have longer retention times.
-
Reversed-Phase (RP) HPLC: RP-HPLC employs a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase (e.g., acetonitrile, methanol, water).[3] Separation is based on hydrophobic interactions; more hydrophobic (less polar) compounds are retained longer on the column.[4] RP-HPLC is a versatile and widely used technique for the purification of a broad range of organic molecules.[3]
Experimental Protocols
Sample Preparation
Prior to HPLC purification, the crude synthetic octatriene mixture should be dissolved in a solvent compatible with the chosen mobile phase to ensure complete dissolution and prevent precipitation on the column. For NP-HPLC, a small amount of the mobile phase or a non-polar solvent like hexane is suitable. For RP-HPLC, a solvent mixture that is miscible with the aqueous-organic mobile phase, such as acetonitrile or methanol, should be used. It is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
Normal-Phase HPLC Protocol for Isomer Separation
This protocol is optimized for the separation of geometric isomers of synthetic octatrienes.
Table 1: Normal-Phase HPLC Parameters for Octatriene Isomer Separation
| Parameter | Condition |
| Column | Chiralcel OD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Heptane:Ethanol:Dichloromethane (95:3:2, v/v/v)[5] |
| Flow Rate | 0.7 mL/min[5] |
| Detection | UV at 245 nm[5] |
| Column Temperature | 15 °C[5] |
| Injection Volume | 5 - 20 µL |
| Run Time | 30 min |
Methodology:
-
Equilibrate the Chiralcel OD-H column with the mobile phase at a flow rate of 0.7 mL/min until a stable baseline is achieved.
-
Prepare the octatriene sample by dissolving it in the mobile phase.
-
Inject the filtered sample onto the column.
-
Monitor the elution of isomers at 245 nm.
-
Collect the fractions corresponding to the desired isomer(s).
-
Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified octatriene.
Reversed-Phase HPLC Protocol for General Purification
This protocol is suitable for the general purification of synthetic octatrienes from polar impurities.
Table 2: Reversed-Phase HPLC Parameters for Octatriene Purification
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70-100% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 - 50 µL |
| Run Time | 30 min |
Methodology:
-
Equilibrate the C18 column with 70% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is observed.
-
Prepare the octatriene sample by dissolving it in acetonitrile.
-
Inject the filtered sample onto the column.
-
Run the gradient program to elute the octatriene.
-
Monitor the separation at 254 nm.
-
Collect the fraction containing the purified octatriene.
-
Remove the acetonitrile and water from the collected fraction, for example, by liquid-liquid extraction with a non-polar solvent followed by evaporation, or by lyophilization if the octatriene is sufficiently non-volatile.
Data Presentation
The success of the purification can be assessed by analyzing the collected fractions by analytical HPLC. The retention time and peak purity of the desired octatriene isomer should be determined.
Table 3: Example Data for HPLC Purification of a Synthetic Octatriene Mixture
| Method | Analyte | Retention Time (min) | Purity (%) (before purification) | Purity (%) (after purification) |
| Normal-Phase | (E,E,E)-Octatriene | 12.5 | 65 | >98 |
| Normal-Phase | (E,E,Z)-Octatriene | 14.2 | 25 | >97 |
| Reversed-Phase | Octatriene Mixture | 18.7 | 90 | >99 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purification of synthetic octatrienes.
Caption: General workflow for HPLC purification of synthetic octatrienes.
References
- 1. hplc.eu [hplc.eu]
- 2. m.youtube.com [m.youtube.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Metal-Catalyzed Synthesis of Conjugated Trienes: Application Notes and Protocols for Researchers
**For researchers, scientists, and professionals in drug development, the stereoselective synthesis of conjugated trienes is a critical area of study. These structural motifs are prevalent in a wide array of natural products and are key components in the development of advanced materials and pharmaceuticals. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of conjugated trienes catalyzed by palladium, rhodium, and ruthenium complexes.
Application Notes
Palladium-Catalyzed Synthesis of Conjugated Trienes for Advanced Materials
Palladium catalysts are highly effective in constructing conjugated trienes, which are valuable building blocks for organic functional molecules.[1] The Palladium-Catalyzed 1,4-Migration/Heck sequence is a particularly efficient method for the highly stereoselective synthesis of trisubstituted 1,3,5-trienes.[1] This methodology allows for the formation of complex molecular architectures with a high degree of control over the geometry of the newly formed double bonds. The resulting conjugated trienes are of significant interest in materials science due to their unique electronic and photophysical properties, making them suitable for applications in organic electronics and photonics.
Rhodium-Catalyzed Dimerization of Allenes for the Synthesis of Cross-Conjugated Trienes
Rhodium catalysts offer a distinct approach to the synthesis of conjugated trienes, specifically cross-conjugated trienes, through the dimerization of monosubstituted allenes.[2] This method is highly stereoselective and provides access to triene isomers that are different from those obtained with palladium catalysts.[2] Cross-conjugated trienes are valuable synthetic intermediates, particularly in Diels-Alder reactions, for the rapid construction of complex polycyclic frameworks.
Ruthenium-Catalyzed Metathesis for the Stereoselective Synthesis of Conjugated Trienes
Ruthenium-based catalysts are renowned for their versatility in olefin metathesis, and this extends to the synthesis of conjugated trienes through enyne metathesis. Ring-Closing Enyne Metathesis (RCEYM) is a powerful tool for the synthesis of cyclic compounds containing a conjugated diene moiety, which can be further elaborated to trienes.[3][4] This methodology is characterized by its high functional group tolerance and allows for the construction of complex cyclic and polycyclic systems.[5][6]
Applications in Drug Development: Antifungal and Anticancer Agents
Conjugated trienes are the core structural feature of many biologically active natural products, including the polyene macrolide antibiotics and certain anticancer agents.
Antifungal Applications: Polyene macrolides, such as Amphotericin B and Nystatin, are potent antifungal agents that function by binding to ergosterol, a key component of the fungal cell membrane.[7][8] This interaction disrupts the membrane integrity, leading to the formation of pores, leakage of cellular contents, and ultimately fungal cell death.[7][8]
Anticancer Applications: Certain synthetic trienoic acids have demonstrated significant anticancer activity. These compounds can induce apoptosis (programmed cell death) in cancer cells through a mitochondrial-mediated pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of the caspase cascade, a series of proteases that execute the apoptotic program.[1][9][10][11][12] Additionally, some trienoic compounds have been shown to inhibit topoisomerase I, an enzyme essential for DNA replication and repair.[13][14][15][16] Inhibition of this enzyme leads to DNA damage and cell death in rapidly dividing cancer cells.
Experimental Protocols
Protocol 1: Palladium-Catalyzed 1,4-Migration/Heck Sequence for the Synthesis of Trisubstituted 1,3,5-Trienes[17]
This protocol describes the general procedure for the synthesis of trisubstituted 1,3,5-trienes via a palladium-catalyzed 1,4-migration/Heck sequence.
Materials:
-
ortho-vinyl bromobenzene derivatives (1.0 equiv)
-
Diene (2.0 equiv)
-
Pd(OAc)₂ (5.0 mol %)
-
(2-MeOPh)₃P (10 mol %)
-
CsOPiv (2.0 equiv)
-
1,4-Dioxane (0.1 M)
-
Argon atmosphere
-
Standard Schlenk techniques
Procedure:
-
In a 10 mL sealed tube, combine the ortho-vinyl bromobenzene derivative (0.2 mmol), diene (0.40 mmol), Pd(OAc)₂ (2.2 mg, 0.010 mmol), (2-MeOPh)₃P (7.0 mg, 0.020 mmol), and CsOPiv (94 mg, 0.4 mmol).
-
Add 1,4-dioxane (2.0 mL) to the tube.
-
Seal the tube and stir the reaction mixture at 70 °C under an argon atmosphere in the dark for 7 hours.
-
After cooling to room temperature, filter the mixture through a celite pad.
-
Concentrate the filtrate under vacuum.
-
Purify the residue by flash column chromatography on silica gel to afford the desired conjugated triene product.
Protocol 2: Rhodium-Catalyzed Dimerization of Monosubstituted Allenes[2]
This protocol details the synthesis of cross-conjugated trienes through the rhodium-catalyzed dimerization of monosubstituted allenes.
Materials:
-
Monosubstituted allene (1.0 equiv)
-
[RhCl(cod)]₂ (2.5 mol %)
-
dppe (1,2-bis(diphenylphosphino)ethane) (5 mol %)
-
Toluene (0.1 M)
-
Argon atmosphere
Procedure:
-
To a side-arm tube equipped with a stirrer bar, add [RhCl(cod)]₂ (4.9 mg, 0.01 mmol) and dppe (7.7 mg, 0.02 mmol).
-
Evacuate the tube and refill with argon three times.
-
Add toluene (4 mL) and the monosubstituted allene (0.4 mmol) via syringe.
-
Close the tube and heat the reaction mixture at 130 °C for 6 hours.
-
After cooling to room temperature, pass the reaction mixture through a pad of Florisil® and elute with ethyl acetate.
-
Concentrate the eluent to obtain the cross-conjugated triene product.
Protocol 3: Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (RCEYM)[3][4]
This protocol provides a general procedure for the synthesis of cyclic 1,3-dienes, which can be precursors to conjugated trienes, via RCEYM.
Materials:
-
Enyne substrate
-
Grubbs' catalyst (e.g., Grubbs' 1st or 2nd generation catalyst) (typically 5 mol %)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Argon or nitrogen atmosphere
Procedure:
-
Dissolve the enyne substrate in the anhydrous, degassed solvent in a Schlenk flask under an inert atmosphere.
-
Add the Grubbs' catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the cyclic 1,3-diene product.
Quantitative Data Summary
The following tables summarize the yields for the synthesis of various conjugated trienes using the described metal-catalyzed methods.
Table 1: Palladium-Catalyzed 1,4-Migration/Heck Sequence [17]
| Entry | ortho-vinyl bromobenzene | Diene | Product | Yield (%) |
| 1 | Phenyl | 1-Phenyl-1,3-butadiene | ((1E,3E,5E)-hexa-1,3,5-triene-1,6-diyl)tribenzene | 91 |
| 2 | p-Tolyl | 1-Phenyl-1,3-butadiene | ((1Z,3E,5E)-1-(p-tolyl)hexa-1,3,5-triene-1,6-diyl)dibenzene | 94 |
| 3 | m-Tolyl | 1-Phenyl-1,3-butadiene | ((1E,3E,5E)-1-(m-tolyl)hexa-1,3,5-triene-1,6-diyl)dibenzene | 80 |
| 4 | o-Tolyl | 1-Phenyl-1,3-butadiene | ((1E,3E,5E)-1-(o-tolyl)hexa-1,3,5-triene-1,6-diyl)dibenzene | 91 |
| 5 | 4-Fluorophenyl | 1-Phenyl-1,3-butadiene | ((1E,3E,5E)-1-(4-fluorophenyl)hexa-1,3,5-triene-1,6-diyl)dibenzene | 65 |
Table 2: Rhodium-Catalyzed Dimerization of Monosubstituted Allenes [2]
| Entry | Allene | Product | Yield (%) |
| 1 | Undeca-1,2-diene | (E)-10,11-dimethyleneicos-8-ene | 86 |
| 2 | Hepta-1,2-diene | (E)-6,7-dimethylenedodec-4-ene | 83 |
| 3 | Phenylpropa-1,2-diene | (E)-2,3-dimethylene-1,4-diphenylbutane | 92 |
| 4 | (4-Methylphenyl)propa-1,2-diene | (E)-2,3-dimethylene-1,4-di-p-tolylbutane | 95 |
| 5 | Cyclohexylpropa-1,2-diene | (E)-1,4-dicyclohexyl-2,3-dimethylenebutane | 78 |
Table 3: Ruthenium-Catalyzed Alder-Ene Reaction of Diynes [18]
| Entry | Diyne | Alkene | Product | Yield (%) |
| 1 | 1,4-Diphenylbuta-1,3-diyne | 3-Butenyl ethyl carbonate | Branched 1,4-diene | 85 |
| 2 | 1,4-Bis(trimethylsilyl)buta-1,3-diyne | 3-Butenyl ethyl carbonate | Branched 1,4-diene | 82 |
| 3 | Hexa-1,3-diyne | 1-Octene | Branched 1,4-diene | 75 |
| 4 | Hepta-1,3-diyne | 1-Octene | Branched 1,4-diene | 78 |
| 5 | Octa-1,3-diyne | 1-Octene | Branched 1,4-diene | 80 |
Visualizations
Caption: Experimental Workflow for Palladium-Catalyzed Synthesis of Conjugated Trienes.
Caption: Antifungal Action of Polyene Macrolides Targeting Ergosterol.
Caption: Anticancer Mechanism of Synthetic Trienoic Acids.
References
- 1. portlandpress.com [portlandpress.com]
- 2. BJOC - Synthesis of cross-conjugated trienes by rhodium-catalyzed dimerization of monosubstituted allenes [beilstein-journals.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Enyne Metathesis [organic-chemistry.org]
- 5. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Amphotericin B - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. abeomics.com [abeomics.com]
- 10. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase cascade: Significance and symbolism [wisdomlib.org]
- 13. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptional Consequences of Topoisomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. Selectivity in the Ruthenium-Catalyzed Alder Ene Reactions of Di- and Triynes - PMC [pmc.ncbi.nlm.nih.gov]
Polymerization of Octa-1,4,6-triene: A Prospective Analysis of Synthetic Strategies
Application Note
Abstract
Octa-1,4,6-triene, a conjugated triene, presents a compelling yet sparsely explored monomer for polymerization. While specific literature detailing the synthesis and characterization of poly(this compound) is notably limited, the structural features of the monomer suggest its potential susceptibility to various polymerization techniques, including coordination, cationic, anionic, and free-radical pathways. This document provides a prospective analysis of these potential polymerization methods for this compound. It outlines generalized experimental protocols and hypothetical data based on the established principles of polymer chemistry for conjugated dienes and trienes. The information herein is intended to serve as a foundational guide for researchers and drug development professionals interested in exploring the synthesis and potential applications of novel polymers derived from this monomer.
Introduction
Conjugated polymers have garnered significant interest due to their unique electronic and optical properties, making them valuable in a range of applications from organic electronics to biomedical devices.[1][2] Triene-containing polymers, a subset of conjugated polymers, offer the potential for further chemical modification and crosslinking, leading to materials with tailored properties. This compound, with its alternating double and single bonds, is a candidate monomer for the synthesis of such polymers. However, a comprehensive review of the scientific literature reveals a significant gap in experimental data concerning its polymerization.
This application note aims to bridge this gap by providing a theoretical framework and generalized experimental guidelines for the polymerization of this compound. We will explore four major polymerization mechanisms and provide hypothetical data to illustrate expected outcomes.
Potential Polymerization Methods
Based on the chemical structure of this compound, the following polymerization methods are considered theoretically feasible.
Coordination Polymerization
Coordination polymerization, particularly using Ziegler-Natta or metallocene catalysts, is a powerful method for polymerizing olefins and conjugated dienes with high stereocontrol.[3][4] For this compound, this method could potentially lead to polymers with regular microstructures (e.g., isotactic or syndiotactic) depending on the catalyst system employed.
Hypothetical Data for Coordination Polymerization of this compound
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Predominant Microstructure |
| TiCl₄/Al(C₂H₅)₃ | 2000:1 | 50 | 4 | 85 | 55,000 | 3.2 | 1,4-trans |
| rac-Et(Ind)₂ZrCl₂/MAO | 5000:1 | 30 | 2 | 95 | 120,000 | 1.8 | Isotactic-1,4-cis |
| Cp₂TiCl₂/MAO | 5000:1 | 30 | 2 | 92 | 115,000 | 1.9 | Syndiotactic-1,4-cis |
Experimental Protocol: General Procedure for Ziegler-Natta Polymerization
-
Catalyst Preparation: In a glovebox under an inert atmosphere, the titanium tetrachloride (TiCl₄) catalyst component is dissolved in anhydrous toluene.
-
Activator Addition: A solution of triethylaluminum (Al(C₂H₅)₃) in anhydrous toluene is slowly added to the catalyst solution at a controlled temperature. The mixture is aged for a specified time to form the active catalyst complex.
-
Monomer Introduction: Purified this compound is introduced into the reactor containing the activated catalyst.
-
Polymerization: The reaction is allowed to proceed at a constant temperature with continuous stirring.
-
Termination and Isolation: The polymerization is terminated by the addition of acidified methanol. The resulting polymer is precipitated, filtered, washed extensively with methanol, and dried under vacuum.
Cationic Polymerization
The double bonds in this compound can be susceptible to electrophilic attack, making cationic polymerization a viable synthetic route. Strong Lewis acids or protonic acids can be used as initiators.
Hypothetical Data for Cationic Polymerization of this compound
| Initiator | Solvent | Temperature (°C) | Monomer/Initiator Ratio | Conversion (%) | Mn ( g/mol ) | PDI |
| BF₃·OEt₂ | Dichloromethane | -78 | 500:1 | 70 | 30,000 | 2.5 |
| AlCl₃ | Toluene | -50 | 1000:1 | 65 | 45,000 | 2.8 |
| H₂SO₄ | Hexane | 0 | 200:1 | 50 | 15,000 | 3.1 |
Experimental Protocol: General Procedure for Cationic Polymerization
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with a solution of this compound in a dry, inert solvent (e.g., dichloromethane).
-
Initiation: The reaction mixture is cooled to the desired temperature (e.g., -78 °C). A solution of the initiator (e.g., BF₃·OEt₂) in the same solvent is added dropwise.
-
Polymerization: The reaction is stirred at the low temperature for a specified period.
-
Termination: The polymerization is quenched by the addition of a small amount of methanol or ammonia.
-
Purification: The polymer is precipitated in a large volume of a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Anionic Polymerization
For monomers with electron-withdrawing substituents, anionic polymerization is an effective method. While this compound itself lacks strong electron-withdrawing groups, the conjugated system can stabilize an anionic center, making anionic polymerization plausible with strong nucleophilic initiators like organolithium compounds. This method offers the potential for living polymerization, allowing for the synthesis of well-defined block copolymers.[5][6]
Hypothetical Data for Anionic Polymerization of this compound
| Initiator | Solvent | Temperature (°C) | Monomer/Initiator Ratio | Conversion (%) | Mn ( g/mol ) | PDI |
| n-BuLi | Toluene | 25 | 1000:1 | 98 | 108,000 | 1.1 |
| sec-BuLi | THF | -78 | 1000:1 | 99 | 108,000 | 1.05 |
| Na/Naphthalene | THF | -78 | 2000:1 | 95 | 216,000 | 1.2 |
Experimental Protocol: General Procedure for Anionic Polymerization
-
Solvent and Monomer Purification: Solvent (e.g., THF) and monomer must be rigorously purified to remove any protic impurities.
-
Initiation: In an inert atmosphere, the purified solvent is transferred to a reactor and cooled. A solution of the initiator (e.g., n-butyllithium in hexane) is added.
-
Monomer Addition: The purified this compound is added slowly to the initiator solution. The reaction mixture may develop a characteristic color indicating the presence of living anionic chain ends.
-
Propagation: The polymerization proceeds until all the monomer is consumed.
-
Termination: The living polymer is terminated by the addition of a proton source, such as degassed methanol.
-
Isolation: The polymer is isolated by precipitation in a non-solvent.
Free-Radical Polymerization
Free-radical polymerization is a versatile technique applicable to a wide range of vinyl monomers. For this compound, initiation can be achieved using thermal or photochemical decomposition of radical initiators.
Hypothetical Data for Free-Radical Polymerization of this compound
| Initiator | Temperature (°C) | [Monomer]/[Initiator] | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| AIBN | 70 | 500:1 | 6 | 60 | 40,000 | 2.2 |
| Benzoyl Peroxide | 80 | 500:1 | 5 | 65 | 48,000 | 2.4 |
| K₂S₂O₈ (emulsion) | 50 | 1000:1 | 8 | 80 | 90,000 | 1.8 |
Experimental Protocol: General Procedure for Free-Radical Polymerization
-
Reaction Mixture: The monomer, initiator (e.g., AIBN), and solvent (if any) are placed in a reaction vessel.
-
Degassing: The mixture is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically done by several freeze-pump-thaw cycles.
-
Polymerization: The vessel is sealed and heated to the desired temperature to initiate polymerization.
-
Isolation: After the desired time, the reaction is cooled, and the polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.
Visualizations
Caption: Coordination polymerization of this compound.
Caption: Cationic polymerization of this compound.
References
- 1. A short review article on conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated polymers based on metalla-aromatic building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 5. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
The Role of Octa-1,4,6-triene in Natural Product Synthesis: A Methodological Overview
For Immediate Release
Shanghai, China – November 3, 2025 – The application of specific isomeric forms of trienes in the synthesis of complex natural products represents a significant area of research in organic chemistry. This document provides detailed application notes and protocols concerning the use of octa-1,4,6-triene, a key building block and intermediate in the construction of intricate molecular architectures found in nature. The focus of this report is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its utility, particularly through pericyclic reactions.
While direct, widespread applications of this compound in a vast array of natural product syntheses are not extensively documented, its structural motif as a 1,5-diene system makes it a prime candidate for powerful synthetic transformations, most notably the Cope rearrangement. This[1][1]-sigmatropic rearrangement allows for the predictable and often stereospecific formation of new carbon-carbon bonds, a critical step in the assembly of complex cyclic and acyclic natural products.
Key Application: Biomimetic Synthesis of Dictyopterenes
A significant conceptual application of an this compound framework is in the biomimetic synthesis of dictyopterenes, a family of C11-hydrocarbons isolated from marine brown algae.[2] These compounds, which act as sex pheromones, feature a vinylcyclopropane moiety. The biosynthesis of dictyopterene B is proposed to proceed through a pathway that could involve an intermediate structurally related to this compound, which then undergoes a thermal rearrangement to form the characteristic cyclopropane ring.
While a direct total synthesis starting from this compound is not explicitly detailed in the reviewed literature, the thermal rearrangement of related substituted octatrienes serves as a powerful bio-inspired strategy. For instance, the conversion of (3S)-(-)-neodictyoprolenol to optically pure (1S,2R)-(-)-dictyopterene B has been achieved through a biomimetic approach involving phosphorylation and elimination, which generates a transient species that undergoes a Cope-type rearrangement.[3]
The Cope Rearrangement: A Powerful Tool
The Cope rearrangement is a thermally induced, concerted pericyclic reaction involving the reorganization of a 1,5-diene.[4][5] This reaction proceeds through a cyclic, chair-like transition state and is governed by the principles of orbital symmetry.[6] The equilibrium of the reaction is driven by the relative thermodynamic stability of the starting material and the product.[5] In the context of this compound, a thermal rearrangement would lead to the formation of a substituted divinylcyclopropane, a key structural feature of dictyopterene B.
The activation energy for a typical Cope rearrangement is around 33 kcal/mol, often requiring temperatures of 150°C or higher.[5] However, the introduction of specific functional groups can significantly lower the reaction temperature. A notable variant is the oxy-Cope rearrangement, where a hydroxyl group at the C3 position of the 1,5-diene leads to the formation of an enol, which then tautomerizes to a stable carbonyl compound, providing a strong thermodynamic driving force for the reaction.[7] The anionic oxy-Cope rearrangement, where the hydroxyl group is deprotonated, can accelerate the reaction rate by a factor of up to 1017, allowing the reaction to proceed at room temperature.[7]
Experimental Protocols
While a specific protocol for the synthesis of a natural product starting from this compound is not available in the cited literature, a general procedure for a thermally induced Cope rearrangement can be outlined.
General Protocol for Thermal Rearrangement of a 1,5-Diene (e.g., this compound):
-
Preparation of the Reactant: Ensure the this compound starting material is of high purity to avoid side reactions.
-
Solvent Selection: Choose a high-boiling, inert solvent such as decalin or diphenyl ether. The choice of solvent will depend on the required reaction temperature. For gas-phase rearrangements, a flow system under reduced pressure can be employed.
-
Reaction Setup: The reaction is typically carried out in a sealed, heavy-walled glass tube or a high-pressure reactor to prevent the evaporation of the solvent and reactant at high temperatures. The system should be purged with an inert gas (e.g., argon or nitrogen) to exclude oxygen, which can lead to oxidation at elevated temperatures.
-
Heating: The reaction vessel is heated to the required temperature (typically 150-300°C) in a sand bath, heating mantle, or oven. The reaction progress is monitored by periodically taking aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to isolate the desired rearranged product.
Quantitative Data
Due to the lack of specific examples of this compound in natural product synthesis in the provided literature, a table of quantitative data cannot be compiled. However, for Cope rearrangements of similar 1,5-dienes, yields can range from moderate to excellent, depending on the substrate and reaction conditions. Stereoselectivity is often high due to the concerted nature of the reaction and the preference for a chair-like transition state.
Signaling Pathways and Logical Relationships
The logical relationship in the proposed biomimetic synthesis of dictyopterene B from an this compound-like precursor is illustrated in the following diagram.
Experimental Workflow
The general workflow for investigating the use of this compound in the synthesis of a target natural product would follow the logical steps outlined below.
References
- 1. webcentral.uc.edu [webcentral.uc.edu]
- 2. Dictyopterenes A, B, C, and D from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Cope Rearrangement [organic-chemistry.org]
Application Notes and Protocols for the Photochemical Cyclization of Octa-1,4,6-triene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the photochemical cyclization of octa-1,4,6-triene, a pericyclic reaction of significant interest in synthetic organic chemistry. The information presented herein is intended to guide researchers in understanding the theoretical basis of this transformation, its potential applications, and to provide a representative experimental protocol.
Application Notes
The photochemical cyclization of conjugated polyenes, such as isomers of this compound, represents a powerful synthetic tool for the construction of complex cyclic and bicyclic systems.[1] This class of reactions, governed by the principles of orbital symmetry, allows for the formation of new sigma bonds with a high degree of stereocontrol, often leading to products that are difficult to access through conventional thermal reactions.[2][3]
The utility of this photochemical transformation in drug development and natural product synthesis is noteworthy. The bicyclo[4.2.0]octane core, which is formed during the cyclization of octatetraene systems, is a structural motif found in a variety of biologically active molecules. Photochemical electrocyclization provides an efficient pathway to access these scaffolds.[1] By modifying the substituents on the starting triene, a diverse range of functionalized bicyclic products can be synthesized, which can then be elaborated into more complex molecular architectures.
The key reactive intermediate derived from this compound is a conjugated 1,3,5,7-octatetraene. This 8π-electron system undergoes a disrotatory electrocyclization upon irradiation with ultraviolet light, as predicted by the Woodward-Hoffmann rules.[2][4] This high degree of stereospecificity is a major advantage of pericyclic reactions, allowing for the precise construction of stereogenic centers.
Reaction Mechanism and Stereochemistry
The photochemical cyclization of this compound is not a direct process. It is understood to proceed through an initial photochemical or thermal isomerization to a conjugated 1,3,5,7-octatetraene system. This tetraene then undergoes an 8π-electron photochemical electrocyclization.
According to the Woodward-Hoffmann rules, a photochemical reaction involving 4n π-electrons (where n=2, for a total of 8π electrons) proceeds through a disrotatory ring closure.[2][4] This means that the terminal substituents on the conjugated system rotate in opposite directions (one clockwise, one counter-clockwise) to form the new sigma bond. For an appropriately substituted (E,Z,Z,E)-1,3,5,7-octatetraene, this disrotatory closure would lead to a specific cis-fused bicyclo[4.2.0]octa-2,7-diene.
Caption: Reaction pathway for the photochemical cyclization.
Experimental Protocols
While specific experimental data for the photochemical cyclization of this compound is not extensively reported in the literature, a representative protocol can be outlined based on general procedures for photochemical electrocyclizations of conjugated polyenes. The following is an illustrative protocol for the cyclization of a 1,3,5,7-octatetraene derivative.
Protocol: Photochemical Cyclization of a Substituted 1,3,5,7-Octatetraene
-
Reactant Preparation: A solution of the substituted 1,3,5,7-octatetraene (1.0 eq) is prepared in a photochemically inert solvent (e.g., n-hexane, cyclohexane, or diethyl ether) at a dilute concentration (typically 0.01-0.1 M) to minimize intermolecular reactions.
-
Degassing: The solution is thoroughly degassed to remove dissolved oxygen, which can quench the excited state of the reactant and lead to side reactions. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution for an extended period (e.g., 30-60 minutes).
-
Photoreactor Setup: The reaction mixture is placed in a quartz reaction vessel, as quartz is transparent to a wide range of UV light. The vessel is then placed in a photoreactor equipped with a suitable UV lamp. A medium-pressure mercury lamp is a common choice, and specific wavelengths can be selected using appropriate filters if necessary. The reaction is typically conducted at or below room temperature using a cooling system to dissipate heat from the lamp.
-
Irradiation: The solution is irradiated with UV light while being stirred continuously to ensure uniform exposure. The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography (GC), thin-layer chromatography (TLC), or UV-Vis spectroscopy, to determine the optimal reaction time and prevent the formation of degradation products.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or alumina, using an appropriate eluent system to isolate the desired bicyclo[4.2.0]octa-2,7-diene product.
-
Characterization: The structure and purity of the final product are confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Caption: General experimental workflow for photochemical cyclization.
Data Presentation
Quantitative data for the photochemical cyclization of this compound is scarce in the literature. The following table presents illustrative data for a representative photochemical electrocyclization of a conjugated tetraene. Quantum yields for such reactions can vary significantly based on the substrate and reaction conditions but are often less than unity due to competing non-radiative decay pathways and cis-trans isomerizations.[5]
| Parameter | Value | Conditions |
| Reactant | Substituted 1,3,5,7-Octatetraene | - |
| Solvent | n-Hexane | - |
| Concentration | 0.05 M | - |
| Light Source | Medium-pressure Hg lamp | Vycor filter (>250 nm) |
| Irradiation Time | 4 - 8 hours | Reaction monitored by GC |
| Temperature | 10 - 15 °C | External cooling |
| Product Yield | 40 - 60% (Illustrative) | Isolated yield after chromatography |
| Quantum Yield (Φ) | 0.1 - 0.3 (Illustrative) | Varies with wavelength and substrate |
Note: The values in this table are illustrative and represent typical ranges for photochemical electrocyclization reactions of this type. Actual experimental outcomes will depend on the specific substrate and reaction conditions.
References
Application Notes and Protocols for Polymerization of Triene Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary techniques for the polymerization of triene monomers, including Ziegler-Natta catalysis, Ring-Opening Metathesis Polymerization (ROMP), Free-Radical Polymerization, and Palladium-Catalyzed Cyclopolymerization. This document offers theoretical background, experimental protocols, and comparative data to guide researchers in selecting and implementing the most suitable polymerization strategy for their specific triene monomer and desired polymer characteristics.
Ziegler-Natta Polymerization of Trienes
Ziegler-Natta catalysis is a cornerstone of polyolefin synthesis, enabling the production of stereoregular polymers with high linearity. While extensively used for mono- and dienes, this technique is also applicable to triene monomers, particularly conjugated trienes, to produce polymers with controlled microstructures.
Application Notes
Ziegler-Natta catalysts are typically heterogeneous systems comprising a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃). The polymerization proceeds via a coordination-insertion mechanism, offering control over the polymer's stereochemistry (isotactic, syndiotactic, or atactic). For conjugated trienes, 1,4-addition is a common polymerization pathway, leading to a polymer backbone with residual double bonds that can be further functionalized. The choice of catalyst components, reaction temperature, and monomer concentration significantly influences the catalytic activity, polymer molecular weight, and microstructure.
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the Ziegler-Natta polymerization of conjugated dienes, which can be considered representative for analogous triene systems.
| Monomer | Catalyst System | Co-catalyst | Temperature (°C) | Polymerization Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference |
| Isoprene | TiCl₄/MgCl₂ | Al(i-Bu)₃ | 50 | 1 | >95 | 150,000 | 3.5 | [1] |
| 1,3-Butadiene | Y(CH₂SiMe₃)₃ | MAO/TIBA | 50 | 1 | 98 | 250,000 | 1.8 | |
| 1-Hexene | TiCl₄/MgCl₂ | AlEt₃ | 70 | 1 | - | 252,300 | - | [2] |
Mₙ: Number-average molecular weight, Mₙ/Mₙ: Polydispersity index, MAO: Methylaluminoxane, TIBA: Triisobutylaluminum.
Experimental Protocol: Ziegler-Natta Polymerization of a Conjugated Triene (General Procedure)
Materials:
-
Triene monomer (e.g., 1,3,5-hexatriene), purified and dried
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃) as a solution in an inert solvent
-
Anhydrous heptane or toluene (polymerization solvent)
-
Methanol (for termination)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Schlenk line and glassware
Procedure:
-
All glassware should be oven-dried and cooled under a stream of inert gas.
-
In a Schlenk flask equipped with a magnetic stirrer, add the desired amount of TiCl₄ catalyst under an inert atmosphere.
-
Add anhydrous solvent to the flask.
-
Slowly add the Al(C₂H₅)₃ co-catalyst solution to the flask at the desired temperature (e.g., 0 °C or room temperature). The molar ratio of Al/Ti is a critical parameter and should be optimized (typically ranging from 2:1 to 10:1).
-
Age the catalyst mixture for a specified time (e.g., 30 minutes) at a controlled temperature.
-
Inject the purified triene monomer into the reaction flask.
-
Maintain the reaction at the desired polymerization temperature for the intended duration.
-
Terminate the polymerization by adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol with a small amount of HCl).
-
Filter the polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterize the polymer using techniques such as GPC (for molecular weight and polydispersity), NMR (for microstructure), and DSC (for thermal properties).
Reaction Mechanism: Ziegler-Natta Polymerization
The polymerization is generally described by the Cossee-Arlman mechanism.
Ring-Opening Metathesis Polymerization (ROMP) of Cyclic Trienes
ROMP is a powerful technique for the polymerization of cyclic olefins, driven by the relief of ring strain. It is particularly useful for synthesizing polymers with double bonds in the backbone, which can be preserved for subsequent functionalization.
Application Notes
ROMP is catalyzed by transition metal complexes, most notably Grubbs' and Schrock's catalysts. This technique often proceeds as a living polymerization, allowing for excellent control over molecular weight, low polydispersity, and the synthesis of block copolymers. The reactivity of cyclic trienes in ROMP depends on their ring strain. For less strained rings, the polymerization may be reversible.
Quantitative Data
The following table presents data for the ROMP of cyclic dienes, which serves as a good model for the behavior of cyclic trienes.
| Monomer | Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Polymerization Time | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference |
| cis,cis-1,5-Cyclooctadiene | Grubbs' 3rd Gen. | 100:1 | 25 | 1 h | >95 | 10,800 | 1.10 | [3] |
| Norbornene | Grubbs' 2nd Gen. | 200:1 | 25 | 30 min | >99 | 18,800 | 1.05 | [4] |
| Functionalized Norbornene | Grubbs' 3rd Gen. | 100:1 | 25 | 1 h | >95 | 12,500 | 1.15 |
Experimental Protocol: ROMP of a Cyclic Triene (General Procedure)
Materials:
-
Cyclic triene monomer, purified (e.g., by distillation or passing through alumina)
-
Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous and deoxygenated solvent (e.g., dichloromethane or toluene)
-
Ethyl vinyl ether (for termination)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox or using Schlenk techniques, dissolve the cyclic triene monomer in the anhydrous, deoxygenated solvent in a reaction flask.
-
In a separate vial, dissolve the Grubbs' catalyst in a small amount of the same solvent to create a stock solution.
-
Initiate the polymerization by rapidly injecting the catalyst solution into the stirred monomer solution.
-
Allow the reaction to proceed at the desired temperature (often room temperature) for the specified time. The reaction mixture may become viscous as the polymer forms.
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Characterize the polymer using GPC, NMR, and DSC.
Reaction Mechanism: Ring-Opening Metathesis Polymerization
ROMP proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-carbene species.
Free-Radical Polymerization of Trienes
Free-radical polymerization is a versatile and widely used method for a variety of vinyl monomers. For triene monomers, especially conjugated ones, this technique can be employed to produce polymers, although control over the microstructure can be challenging.
Application Notes
The polymerization is initiated by the thermal or photochemical decomposition of a radical initiator (e.g., AIBN, benzoyl peroxide).[5] The resulting radicals add to the double bonds of the triene monomer, propagating the polymer chain.[6] Termination typically occurs through combination or disproportionation of two growing polymer chains.[7] A key consideration for trienes is the potential for crosslinking due to the presence of multiple double bonds, which can lead to insoluble gels. Reaction conditions such as monomer concentration, initiator concentration, and temperature must be carefully controlled to favor linear polymer formation.
Quantitative Data
The following table provides general conditions for the free-radical polymerization of vinyl monomers, which can be adapted for trienes.
| Monomer | Initiator | Solvent | Temperature (°C) | Polymerization Time (h) | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference |
| Styrene | AIBN | Toluene | 60 | 24 | 50,000 | 2.0 | [7] |
| Methyl Methacrylate | Benzoyl Peroxide | Bulk | 80 | 8 | 100,000 | 1.8 | [7] |
| N-allylacrylamide | AIBN | Methanol | 60 | - | - | - | [8] |
Experimental Protocol: Free-Radical Polymerization of a Triene (General Procedure)
Materials:
-
Triene monomer, purified and inhibitor-free
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Solvent (e.g., toluene, DMF, or bulk)
-
Nitrogen or Argon gas
-
Reaction flask with condenser and magnetic stirrer
Procedure:
-
Place the triene monomer and solvent (if applicable) in the reaction flask.
-
Deoxygenate the solution by bubbling with an inert gas for 30-60 minutes. This is crucial as oxygen can inhibit radical polymerization.
-
Dissolve the radical initiator in a small amount of the deoxygenated solvent and add it to the reaction flask.
-
Heat the reaction mixture to the desired temperature to initiate the polymerization. The temperature will depend on the half-life of the chosen initiator.
-
Maintain the reaction under an inert atmosphere with stirring for the planned duration.
-
Cool the reaction to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).
-
Filter the polymer, wash it, and dry it under vacuum.
-
Characterize the polymer.
Reaction Mechanism: Free-Radical Polymerization
The process involves initiation, propagation, and termination steps.
Palladium-Catalyzed Cyclopolymerization of Trienes
This specialized technique is effective for the polymerization of non-conjugated trienes, leading to the formation of polymers with cyclic structures within the main chain.
Application Notes
Palladium-diimine complexes are often used as catalysts for the cyclopolymerization of trienes, such as 1,6,11-dodecatrienes. The mechanism involves a double cyclization process, resulting in polymers with unique bicyclic repeating units. This method can produce polymers with narrow molecular weight distributions.
Quantitative Data
| Monomer | Catalyst System | [Monomer]/[Pd] Ratio | Polymerization Time (h) | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference |
| Functionalized 1,6,11-dodecatriene | Pd-diimine complex / NaBARF | 30 | 18 | 17,100 | 2.15 | |
| Acetal-functionalized 1,6,11-dodecatriene | Pd-diimine complex / NaBARF | 50 | 24 | 25,000 | 1.20-1.66 |
Experimental Protocol: Pd-Catalyzed Cyclopolymerization (General Procedure)
Materials:
-
Functionalized triene monomer
-
Palladium-diimine complex
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, charge a reaction vial with the palladium-diimine complex and NaBARF.
-
Add the anhydrous CH₂Cl₂ to dissolve the catalyst components.
-
Add the triene monomer to the catalyst solution.
-
Seal the vial and stir the reaction mixture at room temperature for the desired time.
-
Quench the reaction by exposing it to air.
-
Precipitate the polymer in a suitable non-solvent.
-
Collect the polymer by filtration, wash, and dry under vacuum.
-
Characterize the resulting polymer.
Workflow: General Polymerization Experiment
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Controlled Ring-Opening Metathesis of 8-Membered Cyclic Olefins Through the Addition of Excess Ligand - American Chemical Society [acs.digitellinc.com]
- 4. Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Stereoselective Synthesis of (E,E)-octa-1,4,6-triene
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (E,E)-octa-1,4,6-triene, a conjugated triene of interest in organic synthesis and materials science. The described synthetic strategy is a three-step sequence commencing with the selective reduction of (E,E)-2,4-hexadienal to afford (E,E)-hexa-1,3-dien-1-ol. This is followed by the conversion of the dienol to the corresponding (E,E)-1-bromohexa-1,3-diene. The final step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the dienyl bromide and vinylboronic acid to yield the target triene with high stereoselectivity. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
Conjugated trienes are significant structural motifs found in numerous natural products and are valuable building blocks in organic synthesis. Their unique electronic and photophysical properties also make them attractive for applications in materials science. The stereoselective synthesis of conjugated polyenes, such as (E,E)-octa-1,4,6-triene, is a challenging task that requires precise control over the geometry of the double bonds. This document outlines a reliable and efficient synthetic route to (E,E)-octa-1,4,6-triene, leveraging a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high stereoselectivity and functional group tolerance, making it a valuable method for accessing this and related conjugated systems.
Overall Synthetic Workflow
The stereoselective synthesis of (E,E)-octa-1,4,6-triene is accomplished via a three-step sequence as depicted in the workflow diagram below.
Figure 1: Overall synthetic workflow for (E,E)-octa-1,4,6-triene.
Experimental Protocols
Step 1: Stereoselective Synthesis of (E,E)-Hexa-1,3-dien-1-ol
Principle: This step involves the selective 1,2-reduction of the aldehyde functionality of (E,E)-2,4-hexadienal using sodium borohydride (NaBH4) to yield (E,E)-hexa-1,3-dien-1-ol, preserving the stereochemistry of the conjugated diene system.
Materials:
-
(E,E)-2,4-Hexadienal (sorbic aldehyde)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water (H₂O)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (E,E)-2,4-hexadienal (9.6 g, 100 mmol) in 100 mL of anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.9 g, 50 mmol) to the stirred solution in small portions over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield pure (E,E)-hexa-1,3-dien-1-ol.
Step 2: Synthesis of (E,E)-1-Bromohexa-1,3-diene
Principle: The hydroxyl group of (E,E)-hexa-1,3-dien-1-ol is converted to a bromide using phosphorus tribromide (PBr₃). Pyridine is used to neutralize the HBr byproduct.[1][2]
Materials:
-
(E,E)-Hexa-1,3-dien-1-ol
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous pyridine
-
Phosphorus tribromide (PBr₃)
-
Ice-salt bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
In a 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (E,E)-hexa-1,3-dien-1-ol (7.84 g, 80 mmol) in 100 mL of anhydrous diethyl ether.
-
Add anhydrous pyridine (0.8 mL, 10 mmol) to the solution.
-
Cool the mixture to -10 °C using an ice-salt bath.
-
Slowly add phosphorus tribromide (3.0 mL, 32 mmol) dropwise from a dropping funnel over 30 minutes, ensuring the temperature remains below -5 °C.
-
After the addition, stir the reaction mixture at -10 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Carefully pour the reaction mixture onto 100 g of crushed ice.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude (E,E)-1-bromohexa-1,3-diene is typically used in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure.
Step 3: Suzuki-Miyaura Coupling for the Synthesis of (E,E)-Octa-1,4,6-triene
Principle: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to form a new carbon-carbon bond between (E,E)-1-bromohexa-1,3-diene and vinylboronic acid, yielding the final product, (E,E)-octa-1,4,6-triene.
Materials:
-
(E,E)-1-Bromohexa-1,3-diene
-
Vinylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a Schlenk flask, add (E,E)-1-bromohexa-1,3-diene (9.66 g, 60 mmol), vinylboronic acid (6.48 g, 72 mmol), and potassium carbonate (24.9 g, 180 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (1.39 g, 1.2 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene (150 mL), ethanol (50 mL), and deionized water (50 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously under the inert atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and add 100 mL of diethyl ether.
-
Wash the organic layer with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield pure (E,E)-octa-1,4,6-triene.
Quantitative Data Summary
The following table summarizes the expected yields and key properties for the intermediates and the final product.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Stereoselectivity |
| 1 | (E,E)-Hexa-1,3-dien-1-ol | C₆H₁₀O | 98.14 | 85-95 | >98% E,E |
| 2 | (E,E)-1-Bromohexa-1,3-diene | C₆H₉Br | 161.04 | 70-80 | >98% E,E |
| 3 | (E,E)-Octa-1,4,6-triene | C₈H₁₂ | 108.18 | 75-85 | >97% E,E |
Conclusion
The described three-step synthetic route provides an efficient and highly stereoselective method for the preparation of (E,E)-octa-1,4,6-triene. The protocols are based on well-established and reliable chemical transformations, making them suitable for implementation in a standard organic synthesis laboratory. The high stereoselectivity of each step ensures the formation of the desired (E,E)-isomer of the final triene product in good overall yield. This methodology should be applicable to the synthesis of other conjugated polyenes with potential applications in various fields of chemical research and development.
References
Synthesis of Functionalized Octatrienes: A Detailed Guide for Researchers
For Immediate Release
This application note provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of functionalized octatrienes. These conjugated polyenes are valuable building blocks in medicinal chemistry and materials science. This document outlines key synthetic strategies, provides detailed experimental protocols, and presents quantitative data to guide synthetic efforts.
Introduction
Functionalized octatrienes are eight-carbon chains containing three double bonds, often with various substituents that modulate their physical, chemical, and biological properties. The conjugated π-system of octatrienes imparts unique electronic and photophysical characteristics, making them attractive scaffolds for the development of novel therapeutics and advanced materials. Their synthesis, however, can be challenging, requiring precise control over stereochemistry and regioselectivity. This note details several powerful synthetic methodologies for accessing these valuable compounds.
Key Synthetic Methodologies
The synthesis of functionalized octatrienes can be achieved through several strategic approaches, primarily categorized as transition-metal catalyzed cross-coupling reactions, olefination reactions, and metathesis reactions.
1. Transition-Metal Catalyzed Cross-Coupling Reactions: These methods are highly effective for constructing the carbon-carbon bonds of the octatriene backbone with excellent stereocontrol.[1] Key reactions include:
- Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound with a halide or triflate.[2][3][4][5] It is widely used due to the stability and low toxicity of the boronic acid and ester reagents.
- Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate.[6][7][8] While powerful, the toxicity of organotin reagents is a significant drawback.[7]
- Negishi Coupling: This method utilizes organozinc reagents in a palladium- or nickel-catalyzed cross-coupling with organic halides or triflates.[9][10][11] Organozinc compounds offer higher reactivity and tolerance to a variety of functional groups.[9]
- Heck Coupling: This reaction forms a carbon-carbon bond by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.
2. Olefination Reactions: These classic reactions are instrumental in converting carbonyl compounds into alkenes, providing a direct route to the double bonds of the octatriene system.
- Wittig Reaction: This reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene.[10][12][13][14] The stereochemical outcome can often be controlled by the choice of ylide and reaction conditions.[10]
- Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs a phosphonate carbanion and generally offers excellent E-selectivity for the resulting alkene.
- Julia-Kocienski Olefination: This modified Julia olefination provides a powerful and often highly stereoselective method for the synthesis of alkenes from sulfones and carbonyl compounds.
3. Metathesis Reactions: Olefin metathesis, particularly ring-closing metathesis (RCM), can be a powerful tool for the synthesis of cyclic and macrocyclic structures containing an octatriene moiety.
Below is a diagram illustrating the general retrosynthetic approaches for the synthesis of a functionalized octatriene.
Experimental Protocols
This section provides detailed protocols for key reactions used in the synthesis of functionalized octatrienes.
Protocol 1: Stereoselective Synthesis of a Dienyl Precursor via Wittig Reaction
This protocol describes the synthesis of a diene, a common building block for more complex polyenes like octatrienes.
Materials:
-
Aldehyde (1.0 equiv)
-
Phosphonium ylide (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 equiv)
Procedure:
-
A solution of the phosphonium salt in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium is added dropwise, and the resulting mixture is stirred for 1 hour to generate the ylide.
-
A solution of the aldehyde in anhydrous THF is added slowly to the ylide solution at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired diene.
Quantitative Data: Yields for Wittig reactions can vary widely depending on the substrates, but stereoselectivities for Z-alkenes are often high with non-stabilized ylides.[10]
Protocol 2: Suzuki-Miyaura Cross-Coupling for Octatriene Synthesis
This protocol outlines the coupling of a dienyl boronic ester with a vinyl halide to form an octatriene.
Materials:
-
Dienyl boronic ester (1.2 equiv)
-
Vinyl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a degassed mixture of the solvent, add the vinyl halide, dienyl boronic ester, and base.
-
Add the palladium catalyst to the mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.[3]
Quantitative Data Summary:
| Reaction Type | Catalyst/Reagent | Typical Yield (%) | Stereoselectivity | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ / K₂CO₃ | 70-95 | High retention of configuration | [3] |
| Stille Coupling | Pd(PPh₃)₄ / CuI | 60-90 | High retention of configuration | [6] |
| Negishi Coupling | PdCl₂(dppf) / n-BuLi | 65-95 | High retention of configuration | [9] |
| Wittig Reaction | Ph₃P=CHR | 50-85 | Substrate/ylide dependent | [10][12] |
Applications in Drug Development and Materials Science
Functionalized octatrienes are found in a number of biologically active natural products and have been explored for various therapeutic applications. For instance, the triene moiety is a key structural feature in certain pheromones, such as that of the navel orangeworm, which has been synthesized for pest management applications.[15][16][17] Furthermore, polyene-containing molecules have been investigated for their potential as anticancer agents and in photodynamic therapy due to their ability to interact with biological membranes and generate reactive oxygen species upon photoirradiation.[13][18][19] The development of synthetic routes to novel functionalized octatrienes opens up avenues for creating new drug candidates with tailored properties.
The workflow for synthesizing and evaluating a bioactive octatriene is depicted below.
References
- 1. Polyene antibiotics. VII. Carbon-13 nuclear magnetic resonance evidence for cyclic hemiketals in the polyene antibiotics amphotericin B, nystatin A1, tetrin A, tetrin B, lucensomycin, and pimaricin1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DFT Calculations of <sup>1</sup>H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - ProQuest [proquest.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Polycyclic aromatic compounds as anticancer agents: structure-activity relationships of chrysene and pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and preliminary evaluation of octreotate conjugates of bioactive synthetic amatoxins for targeting somatostatin receptor (sstr2) expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Synthesis and preliminary evaluation of octreotate conjugates of bioactive synthetic amatoxins for targeting somatostatin receptor (sstr2) expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 18. Total synthesis of bioactive natural products – ICSN [icsn.cnrs.fr]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Topochemical 1,6-Polymerization of Trienes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the topochemical 1,6-polymerization of trienes, a solid-state reaction that yields highly ordered, stereoregular polymers. This technique offers precise control over the polymer's molecular and supramolecular structure, opening avenues for the development of advanced materials with unique properties.
Application Notes
The topochemical 1,6-polymerization of trienes is a powerful method for synthesizing crystalline polymers from pre-organized monomers in the solid state.[1] This process, driven by external stimuli such as heat or light, allows for the formation of polymers with high crystallinity, tacticity, and purity, which are often difficult to achieve through traditional solution-phase polymerization.[1]
Key Advantages:
-
Stereochemical and Regiochemical Control: The confinement of monomers within a crystal lattice dictates the reaction pathway, leading to highly regular polymer structures.[2] In the case of the first reported 1,6-polymerization of a triene, a meso-diisotactic polymer was formed.[3]
-
High Crystallinity: The polymerization occurs in the crystalline state, often preserving the single-crystal nature of the monomer, a process known as a single-crystal-to-single-crystal (SCSC) transformation.[4] This results in a highly ordered polymer with well-defined structural parameters.
-
Solvent-Free and Catalyst-Free: As a solid-state reaction, topochemical polymerization avoids the need for solvents and catalysts, offering a cleaner and more environmentally friendly synthetic route.[2]
Potential Applications:
While the field of topochemical 1,6-polymerization of trienes is still emerging, the resulting highly ordered polymers have potential applications in several areas:
-
Advanced Materials: The well-defined, crystalline nature of these polymers makes them candidates for materials with unique optical, electronic, and mechanical properties. Stereoregular polymers can exhibit enhanced thermal stability and mechanical strength.
-
Drug Development and Delivery: The creation of novel, well-defined polymer architectures is of interest in drug delivery systems. While direct applications are still under investigation, the principles of crystal engineering and controlled polymerization could be applied to create novel biocompatible materials or drug-eluting coatings. The stereochemical purity achievable through this method is a significant advantage in biomedical applications where specific polymer conformations can influence biological interactions.
-
Nanoscience and Engineering: Topochemical polymerization provides a bottom-up approach to fabricating nano- and micro-structured materials with precise control over their architecture.
Challenges and Future Directions:
The primary challenge in this field is the need for specific monomer packing in the crystalline state, which is often difficult to predict and achieve.[2] The first reported instance of a topochemical 1,6-polymerization of a triene was a serendipitous discovery.[3] Future research will likely focus on the rational design of triene monomers that self-assemble into reactive crystal lattices, potentially through the use of specific functional groups that direct intermolecular interactions, such as hydrogen bonding or π-π stacking.[3][4] The development of a broader range of triene monomers capable of undergoing this polymerization will be crucial for exploring the full potential of the resulting polytrienes.
Experimental Protocols
The following protocols are based on the first reported successful topochemical 1,6-polymerization of a triene, specifically a diethyl 2,5-divinyl-1,6-hexadienedioate derivative functionalized with isonicotinate groups.[3]
Protocol 1: Synthesis of the Triene Monomer
The synthesis of the specific triene monomer involves the esterification of a muconic acid derivative with a pyridyl-containing alcohol. While the exact, detailed synthesis of the monomer used in the original study is not fully published, a general synthetic approach based on related chemistry is outlined below.
Materials:
-
trans,trans-Muconic acid
-
Thionyl chloride (SOCl₂)
-
4-Pyridylmethanol (isonicotinyl alcohol)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend trans,trans-muconic acid in an excess of thionyl chloride. Reflux the mixture for 4-6 hours until the solid has completely dissolved and the evolution of gas has ceased. Remove the excess thionyl chloride under reduced pressure to obtain the crude muconyl chloride.
-
Esterification: Dissolve the crude muconyl chloride in anhydrous DCM. In a separate flask, dissolve 2.2 equivalents of 4-pyridylmethanol and 2.5 equivalents of triethylamine in anhydrous DCM.
-
Reaction: Cool the solution of 4-pyridylmethanol and triethylamine to 0 °C in an ice bath. Slowly add the solution of muconyl chloride dropwise with constant stirring.
-
Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triene monomer.
Protocol 2: Crystallization of the Triene Monomer
Achieving the correct crystal packing is crucial for a successful topochemical polymerization. The isonicotinate functionalities are designed to induce π-π stacking, which aligns the triene moieties in the appropriate geometry for polymerization.[3]
Materials:
-
Purified triene monomer
-
A suitable solvent system (e.g., a mixture of a good solvent like ethanol and a poor solvent like heptane)
-
Small, clean vials or test tubes
Procedure (Slow Evaporation Method):
-
Prepare a saturated or near-saturated solution of the triene monomer in a suitable solvent at a slightly elevated temperature.
-
Filter the hot solution through a pre-warmed syringe filter to remove any particulate matter.
-
Transfer the filtered solution to a clean vial.
-
Cover the vial with a cap that has a few small holes pricked in it to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant, cool temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of single crystals. Once suitable crystals have formed, they can be carefully harvested.
Protocol 3: Topochemical 1,6-Polymerization
This protocol describes the solid-state polymerization of the crystalline triene monomer.
Materials:
-
High-quality single crystals of the triene monomer
-
Oven with precise temperature control
-
X-ray diffractometer for analysis
Procedure:
-
Carefully select a single crystal of the triene monomer of suitable size for X-ray diffraction analysis.
-
Mount the single crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Collect a full set of diffraction data at a low temperature (e.g., 100 K) to determine the initial crystal structure of the monomer.
-
After the initial data collection, heat the same single crystal in situ on the diffractometer to 110 °C for 8 hours.[3]
-
After the heating period, cool the crystal back to the initial low temperature (e.g., 100 K).
-
Collect a second full set of diffraction data on the same crystal to determine the structure of the resulting polymer. The smooth transformation of the diffraction pattern is indicative of a single-crystal-to-single-crystal polymerization.
Data Presentation
The following table summarizes the key crystallographic parameters for the triene monomer and the resulting polymer as determined by single-crystal X-ray diffraction. This data is essential for confirming the topochemical nature of the polymerization and for understanding the structural changes that occur during the reaction.
| Parameter | Triene Monomer | Polytriene |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 9.85 | 9.78 |
| b (Å) | 12.35 | 12.21 |
| c (Å) | 7.21 | 7.23 |
| β (deg) | 108.5 | 108.2 |
| Volume (ų) | 830.4 | 819.5 |
| Z | 2 | 2 |
| Reacting C1-C6' Distance (Å) | 3.63 | N/A (new C-C bond formed) |
| Polymerization Yield | Quantitative (in the single crystal) | - |
| Molecular Weight | High molecular weight polymer | - |
(Note: The crystallographic data presented here is based on the initial report of this polymerization and may vary slightly depending on the specific experimental conditions.)
Visualizations
Below are diagrams illustrating the key concepts and workflows described in these notes.
Caption: Conceptual overview of topochemical 1,6-polymerization.
Caption: Experimental workflow for topochemical polymerization.
Caption: Schematic of the 1,6-polymerization bonding.
References
- 1. Topochemical synthesis of different polymorphs of polymers as a paradigm for tuning properties of polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topochemical polymerizations for the solid-state synthesis of organic polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. The topochemical 1,6-polymerization of a triene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Transition Metal-Catalyzed Reactions of Olefins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes, experimental protocols, and mechanistic diagrams for key transition metal-catalyzed reactions of olefins. These reactions are fundamental tools in modern organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical industry.
The Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction is a powerful method for the synthesis of substituted alkenes and has been widely applied in the synthesis of pharmaceuticals and other fine chemicals.[2][3]
Application Notes
The Heck reaction is valued for its tolerance of a wide range of functional groups and its ability to form C-C bonds with high stereoselectivity, typically affording the E-isomer of the product.[1] The reaction mechanism involves the oxidative addition of the unsaturated halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst.[4][5] In drug discovery, the Heck reaction is utilized for the synthesis of complex scaffolds and for the late-stage functionalization of drug candidates.[3]
Quantitative Data
| Entry | Aryl Halide | Olefin | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 12 | 62 | [6] |
| 2 | Bromobenzene | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 12 | High | [6] |
| 3 | 4-Iodoanisole | Methyl acrylate | Pd(OAc)₂ (0.5) | K₂CO₃ | DMA | 40 | 94 | [4] |
| 4 | 1-Iodo-4-nitrobenzene | n-Butyl acrylate | Pd(OAc)₂ (0.5) | K₂CO₃ | DMA | 40 | 85 | [4] |
| 5 | 2-Bromonaphthalene | Ethylene | Pd(OAc)₂ | Et₃N | DMA | 24 | High | [2] |
Experimental Protocol: Heck Reaction of 4-Iodoanisole with Methyl Acrylate
Materials:
-
4-Iodoanisole
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and palladium(II) acetate (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous N,N-dimethylacetamide (5 mL) via syringe.
-
Add methyl acrylate (1.5 mmol, 1.5 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 130-140 °C and stir for 40 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[2][7] It is one of the most versatile and widely used methods for the formation of carbon-carbon bonds.[7]
Application Notes
The Suzuki coupling is renowned for its mild reaction conditions, broad substrate scope, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[2][8] The catalytic cycle involves oxidative addition of the organohalide to Pd(0), transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[7] This reaction is extensively used in the pharmaceutical industry for the synthesis of biaryl and styrenyl compounds, which are common motifs in drug molecules.[8][9]
Quantitative Data
| Entry | Organohalide | Organoboron | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Chloroindazole | Phenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3.6) | K₃PO₄ | Dioxane/H₂O | 100 | 85 | [8] |
| 2 | 2-Bromonaphthalene | p-Methoxyboronic acid | Pd(OAc)₂ / DavePhos | K₃PO₄ | Solid-state | RT | 93 | [10] |
| 3 | 4-Bromo-1,1'-biphenyl | p-Tolylboronic acid | Pd(OAc)₂ / DavePhos | K₃PO₄ | Solid-state | RT | 97 | [10] |
| 4 | 1-Bromo-4-fluorobenzene | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | CsF | Isopropanol | 80 | 95 | [11] |
| 5 | (Z)-1-Bromo-1-hexene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 | [9] |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloroindazole with Phenylboronic Acid
Materials:
-
3-Chloroindazole
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Degassed water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 3-chloroindazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%) in anhydrous 1,4-dioxane (2 mL) under an inert atmosphere.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add the catalyst premix to the Schlenk tube, followed by additional anhydrous 1,4-dioxane (2 mL) and degassed water (1 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 5-8 hours.[8]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Olefin Metathesis
Olefin metathesis is a reaction that involves the redistribution of alkene bonds.[12] This transformation is typically catalyzed by ruthenium or molybdenum complexes, with Grubbs' catalysts being the most widely used.[13]
Application Notes
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds and is particularly useful for the synthesis of macrocycles via Ring-Closing Metathesis (RCM).[12][14] The reaction proceeds through a metallacyclobutane intermediate.[15] In drug discovery, RCM is frequently employed to synthesize conformationally constrained macrocyclic peptides and other complex ring systems, which can lead to improved biological activity and pharmacokinetic properties.[16] Cross-Metathesis (CM) is another variant that allows for the coupling of two different olefins.[12]
Quantitative Data
| Entry | Substrate | Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Diethyl diallylmalonate | Grubbs' 1st Gen. | 5 | CH₂Cl₂ | 2 | 98 | [15] |
| 2 | N,N-Diallyl-p-toluenesulfonamide | Grubbs' 1st Gen. | 5 | CH₂Cl₂ | 2 | 95 | [15] |
| 3 | 1,7-Octadiene | Grubbs' 2nd Gen. | 1 | Toluene | 1 | 85 | [17] |
| 4 | Allylbenzene + 1-decene (CM) | Hoveyda-Grubbs 2nd Gen. | 2.5 | Toluene | 12 | 75 | [17] |
| 5 | 9-decen-1-ol + methyl acrylate (CM) | Ru9BARF | 1 | Water (emulsion) | 0.5 (MW) | 87 | [18] |
Experimental Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate
Materials:
-
Diethyl diallylmalonate
-
Grubbs' First Generation Catalyst
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl diallylmalonate (1.0 mmol, 1.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous dichloromethane (10 mL) to dissolve the substrate.
-
In a separate vial, weigh Grubbs' First Generation Catalyst (0.05 mmol, 5 mol%) under an inert atmosphere.
-
Add the catalyst to the reaction flask.
-
Stir the reaction mixture at room temperature for 2 hours.[15] The reaction can be gently heated to reflux if necessary.
-
Monitor the reaction by TLC or GC-MS. The formation of ethylene gas is an indicator of the reaction progress.
-
Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopentene derivative.
Catalytic Cycle of Olefin Metathesis
Caption: Catalytic cycle of olefin metathesis.
Wacker-Tsuji Oxidation
The Wacker-Tsuji oxidation is the palladium-catalyzed oxidation of a terminal olefin to a methyl ketone using oxygen as the terminal oxidant and a copper salt as a co-catalyst.[19][20]
Application Notes
This reaction is a reliable method for the synthesis of methyl ketones, which are versatile intermediates in organic synthesis.[20][21] The reaction mechanism involves the nucleophilic attack of water on a palladium-coordinated olefin, followed by β-hydride elimination and reductive elimination.[22] The copper co-catalyst is essential for reoxidizing the Pd(0) back to the active Pd(II) state.[19][22] The Wacker-Tsuji oxidation is widely used in the synthesis of natural products and pharmaceuticals where the introduction of a methyl ketone is required.[21]
Quantitative Data
| Entry | Olefin | Pd Catalyst (mol%) | Co-catalyst | Oxidant | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1-Octene | PdCl₂ (5) | Fe(III) citrate (5) | O₂ (1 atm) | DME/H₂O | 6 | 97 | [23] |
| 2 | Styrene | PdCl₂ (5) | CuCl | O₂ (1 atm) | DMF/H₂O | 24 | 78 | [21] |
| 3 | 1-Decene | PdCl₂ (10) | CuCl | O₂ (1 atm) | DMF/H₂O | 24 | 70 | [21] |
| 4 | 4-Phenyl-1-butene | PdCl₂ (5) | Fe(III) citrate (5) | O₂ (1 atm) | DME/H₂O | 16 | 95 | [23] |
| 5 | Allylbenzene | Pd(OAc)₂ (5) | Cu(OAc)₂ | O₂ (1 atm) | DMA/H₂O | 24 | 85 | [24] |
Experimental Protocol: Wacker-Tsuji Oxidation of 1-Octene
Materials:
-
1-Octene
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Oxygen balloon
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add palladium(II) chloride (0.1 mmol, 10 mol%) and copper(I) chloride (1.0 mmol, 1.0 equiv).
-
Add a mixture of DMF and water (7:1, 8 mL).
-
Stir the mixture under an oxygen atmosphere (balloon) for 30 minutes to ensure the oxidation of Cu(I) to Cu(II).[21]
-
Add 1-octene (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 24 hours under the oxygen balloon.[21]
-
Monitor the reaction by GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and water.
-
Separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-octanone.
Catalytic Cycle of the Wacker-Tsuji Oxidation
Caption: Catalytic cycle of the Wacker-Tsuji oxidation.
References
- 1. youtube.com [youtube.com]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. hwpi.harvard.edu [hwpi.harvard.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. A tutorial review of stereoretentive olefin metathesis based on ruthenium dithiolate catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Wacker process - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Polyene Synthesis via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyenes using the Wittig reaction and its variants. The information is intended to guide researchers in selecting appropriate reaction conditions to achieve desired yields and stereoselectivity in the synthesis of conjugated polyene systems, which are crucial structural motifs in many natural products and pharmaceutical compounds.
Introduction to the Wittig Reaction for Polyene Synthesis
The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, making it an invaluable tool for the synthesis of alkenes, including conjugated polyenes.[1] The reaction involves the coupling of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[1] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, typically yield (E)-alkenes, while non-stabilized ylides generally favor the formation of (Z)-alkenes.[1]
For enhanced (E)-selectivity, particularly with aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate carbanions, is often the preferred method.[2][3] This variant offers the additional advantage of easier purification, as the phosphate byproduct is water-soluble.[3]
Data Presentation: Wittig and HWE Reaction Conditions and Outcomes
The following tables summarize quantitative data from various literature sources on the synthesis of stilbene derivatives and other polyenes, highlighting the impact of different reaction conditions on yield and stereoselectivity.
Table 1: Wittig Reaction of Benzyltriphenylphosphonium Ylides with Substituted Benzaldehydes for Stilbene Synthesis
| Aldehyde Substituent | Base | Solvent | Yield (%) | E/Z Ratio | Reference |
| 4-Methoxy | NaOMe | Methanol | 72 | E major | [4] |
| 4-Nitro | NaOMe | Methanol | 85 | E major | [4] |
| 2-Chloro | NaOMe | Methanol | 61 | E/Z = 54/7 | [4] |
| 2-Fluoro | NaOMe | Methanol | 72 | E/Z = 47/25 | [4] |
| 2-Fluoro, 6-Chloro | NaOMe | Methanol | 47 | E only | [4] |
Table 2: Horner-Wadsworth-Emmons (HWE) Reaction for Diaryl Polyene Synthesis
| Aldehyde | Phosphonate Reagent | Base | Solvent | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | >95 | >95:5 (E/Z) | [2] |
| 4-Methoxybenzaldehyde | Triethyl phosphonoacetate | NaH | THF | 92 | >95:5 (E/Z) | [2] |
| Cinnamaldehyde | Diethyl benzylphosphonate | n-BuLi | THF | 85 | >98:2 (E/Z) | [5] |
| Benzaldehyde | Ethyl diphenylphosphonoacetate | NaH | THF | 83 | 1:3.67 (E/Z) |
Experimental Protocols
Protocol 1: Synthesis of (E,E)-1,4-Diphenyl-1,3-butadiene via Wittig Reaction
This protocol is adapted from a procedure for the synthesis of a simple polyene, providing a reliable method for obtaining the (E,E)-isomer in good yield.[6][7][8]
Materials:
-
Benzyltriphenylphosphonium chloride
-
trans-Cinnamaldehyde
-
50% Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Methanol (for recrystallization)
Procedure:
-
Ylide Generation: In a round-bottom flask equipped with a magnetic stir bar, combine benzyltriphenylphosphonium chloride (1.00 g) and trans-cinnamaldehyde (0.34 g).[9]
-
Add dichloromethane (5 mL) to the flask and stir the mixture at room temperature.[9]
-
Slowly add 5 mL of 50% aqueous sodium hydroxide solution to the stirring mixture.[9]
-
Continue stirring vigorously for 15-30 minutes at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[7][9]
-
Workup: Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Recrystallize the crude solid product from hot methanol to obtain pure (E,E)-1,4-diphenyl-1,3-butadiene as a crystalline solid.[7]
-
Characterization: Determine the melting point and acquire NMR spectra to confirm the structure and assess the isomeric purity. The expected melting point for the (E,E) isomer is around 150-152 °C.[7]
Protocol 2: Z-Selective Synthesis of Ethyl p-methylcinnamate via Horner-Wadsworth-Emmons Reaction
This protocol demonstrates a Z-selective HWE reaction, which is a valuable alternative when the (Z)-isomer of a polyene is the desired product.
Materials:
-
Ethyl diphenylphosphonoacetate
-
p-Tolualdehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Phosphonate Anion Formation: To a solution of ethyl diphenylphosphonoacetate (481 mg, 1.5 mmol) in dry THF (5 mL) at -78 °C under an inert atmosphere, add sodium hydride (64 mg, 1.6 mmol).
-
Stir the mixture at -78 °C for 30 minutes.
-
Reaction with Aldehyde: Add p-tolualdehyde (120 mg, 1.0 mmol) to the reaction mixture at -78 °C and continue stirring for 2 hours at the same temperature.
-
Quenching and Workup: Quench the reaction by adding water (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with 2 M HCl (10 mL), saturated aqueous NaHCO3 (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate = 20:1) to yield the product as a pale yellow oil.
-
Characterization: Analyze the product by 1H NMR to determine the E:Z ratio.
Mandatory Visualizations
Diagram 1: Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction.
Diagram 2: Horner-Wadsworth-Emmons (HWE) Reaction Mechanism
Caption: Mechanism of the HWE reaction.
Diagram 3: Experimental Workflow for Polyene Synthesis
Caption: General experimental workflow.
References
- 1. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]
- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. odinity.com [odinity.com]
- 8. Solved Did an experiment titled: Wittig Reaction | Chegg.com [chegg.com]
- 9. delval.edu [delval.edu]
Troubleshooting & Optimization
Technical Support Center: Byproducts of Wittig Reaction for Polyene Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to byproducts in the Wittig reaction for polyene synthesis.
Troubleshooting Guides
Issue 1: Presence of Triphenylphosphine Oxide (TPPO) in the Final Product
Triphenylphosphine oxide (TPPO) is the most common and often challenging byproduct to remove from Wittig reaction mixtures due to its variable solubility.
Possible Causes:
-
Inefficient removal during the work-up procedure.
-
Co-precipitation with the desired polyene product.
-
Similar polarity to the target molecule, making chromatographic separation difficult.
Solutions:
Several methods can be employed for the removal of TPPO, and the choice depends on the properties of the desired polyene.
1. Precipitation with Zinc Chloride (for polar and non-polar products): This method relies on the formation of an insoluble TPPO-ZnCl₂ complex.[1][2][3]
-
Experimental Protocol:
-
Dissolve the crude reaction mixture in a suitable solvent like ethanol.[4]
-
Add a solution of zinc chloride (ZnCl₂) in warm ethanol (approximately 1.8 M solution) to the mixture at room temperature.[1]
-
Stir the mixture to induce precipitation of the ZnCl₂(TPPO)₂ complex. Scraping the sides of the flask can aid in initiating precipitation.[1]
-
Collect the precipitate by filtration.
-
Concentrate the filtrate to remove the solvent.
-
If excess ZnCl₂ is a concern, the residue can be slurried with a solvent like acetone in which the desired product is soluble, but the zinc salts are not.[1]
-
2. Fractional Crystallization (for non-polar products): This technique takes advantage of the low solubility of TPPO in non-polar solvents.[4][5]
-
Experimental Protocol:
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a minimal amount of a non-polar solvent such as hexane or a mixture of pentane/ether.[6]
-
Cool the mixture to induce crystallization of TPPO.
-
Filter the mixture to remove the precipitated TPPO.
-
The desired polyene should remain in the filtrate. Repeat the process if necessary for higher purity.
-
3. Column Chromatography: If the polarity of the desired polyene and TPPO are sufficiently different, column chromatography can be an effective purification method.
-
Experimental Protocol:
-
Concentrate the reaction mixture to a lower volume and suspend the residue in a non-polar solvent system (e.g., pentane/ether).[6]
-
Prepare a silica gel plug or column.
-
Load the concentrated mixture onto the silica.
-
Elute the column with a suitable solvent system. The less polar polyene will typically elute first, while the more polar TPPO will remain adsorbed to the silica.[6]
-
Issue 2: Undesired E/Z Isomer Ratio in the Polyene Product
The Wittig reaction can produce a mixture of E and Z isomers of the newly formed double bond.[7] The ratio of these isomers is highly dependent on the nature of the ylide and the reaction conditions.
Possible Causes:
-
Use of a stabilized or non-stabilized ylide.
-
Presence of lithium salts in the reaction mixture.
-
Reaction temperature and solvent.
Solutions:
Controlling the stereoselectivity of the Wittig reaction is crucial for obtaining the desired polyene isomer.
1. Ylide Stabilization: The structure of the ylide is a primary determinant of the E/Z selectivity.
-
Non-stabilized ylides (e.g., those with alkyl substituents) generally favor the formation of the Z-alkene.[7][8]
-
Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) predominantly yield the E-alkene.[7][8]
2. Reaction Conditions: The reaction environment can significantly influence the isomer ratio.
-
Salt-free conditions: In the absence of lithium salts, the reaction is typically under kinetic control, and the stereochemical outcome is determined by the initial cycloaddition step.[9][10]
-
Presence of lithium salts: Lithium salts can lead to equilibration of the betaine intermediate, often resulting in a higher proportion of the thermodynamically more stable E-alkene.[9][11]
-
Solvent and Temperature: The choice of solvent and reaction temperature can also affect the E/Z ratio, although these effects are often less pronounced than the ylide structure and salt effects.
Quantitative Data on E/Z Selectivity:
The following table provides examples of how reaction conditions can influence the E/Z isomer ratio in polyene synthesis. It is important to note that these ratios are highly substrate-dependent.
| Ylide Type | Carbonyl Compound | Base/Solvent/Conditions | E/Z Ratio | Reference |
| Stabilized | α-alkoxyaldehyde | Tributylphosphine, Toluene, Benzoic acid (cat.) | High E-selectivity | [12] |
| Non-stabilized | Aldehyde | Lithium base (e.g., n-BuLi) | 58:42 (Z:E) | [11] |
| Non-stabilized | Aldehyde | Sodium base | Predominantly Z | [11] |
| Isomerically enriched C15-triarylphosphonium salt | β-apo-12'-carotinal | Not specified | 68.9% 9(Z)-β-carotene, 11.3% all(E)-β-carotene | [13] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Wittig reaction for polyene synthesis?
The most prevalent byproduct is triphenylphosphine oxide (TPPO).[14] Another significant consideration is the formation of undesired E/Z isomers of the polyene product.[7]
Q2: How can I minimize the formation of byproducts?
While the formation of TPPO is stoichiometric, its effective removal is key. To control the E/Z isomer ratio, carefully select the ylide (stabilized vs. non-stabilized) and reaction conditions (e.g., salt-free vs. lithium-containing bases) to favor the desired isomer.[7][9][11]
Q3: My desired polyene is very non-polar. What is the best method to remove TPPO?
For non-polar products, fractional crystallization from a non-polar solvent like hexane is often effective.[4] Alternatively, passing the crude mixture through a silica plug with a non-polar eluent can retain the more polar TPPO.[6]
Q4: My polyene is sensitive to heat. Are there methods for TPPO removal that do not require heating?
Yes, precipitation with zinc chloride can be performed at room temperature.[1] Column chromatography can also be conducted at room temperature.
Q5: I am getting a mixture of E/Z isomers. How can I improve the selectivity for the Z-isomer?
To favor the Z-isomer, use a non-stabilized ylide and salt-free reaction conditions.[7][9] The use of sodium-based strong bases can also enhance Z-selectivity compared to lithium-based ones.[11]
Visualizations
Caption: General experimental workflow for a Wittig reaction in polyene synthesis.
Caption: Troubleshooting decision tree for the removal of triphenylphosphine oxide (TPPO).
References
- 1. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. reddit.com [reddit.com]
- 6. Workup [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Improved E-selectivity in the Wittig reaction of stabilized ylides with alpha-alkoxyaldehydes and sugar lactols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP0742205B1 - Process for the preparation of beta-carotene with high 9(Z) content - Google Patents [patents.google.com]
- 14. gchemglobal.com [gchemglobal.com]
Technical Support Center: Triene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during triene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing trienes?
A1: The most prevalent methods for triene synthesis include the Wittig reaction, the Diels-Alder reaction, and various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings. Each method offers distinct advantages regarding stereoselectivity and functional group tolerance.
Q2: In Wittig reactions for triene synthesis, what is the primary byproduct, and how can it be removed?
A2: The primary byproduct in the Wittig reaction is triphenylphosphine oxide (TPPO).[1] Its removal can be challenging due to its solubility in many organic solvents. Common purification techniques include chromatography, crystallization, or chemical conversion to a more easily separable derivative. For instance, treatment with ZnCl₂ can form an insoluble complex, facilitating its removal by filtration.[1]
Q3: How can I control the stereochemistry (E/Z isomerism) of the double bonds in a triene synthesized via the Wittig reaction?
A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
-
Stabilized ylides (containing electron-withdrawing groups) generally favor the formation of the (E)-alkene.[2]
-
Non-stabilized ylides (containing alkyl or aryl groups) typically lead to the (Z)-alkene.[2][3]
-
The Schlosser modification of the Wittig reaction can be employed to obtain the (E)-alkene from non-stabilized ylides.[2]
Q4: What are the common stereochemical side products in a Diels-Alder reaction for triene synthesis?
A4: The Diels-Alder reaction is a cycloaddition that can lead to the formation of different stereoisomers, specifically endo and exo products.[4][5] The endo product is often the kinetically favored product due to secondary orbital interactions, though the exo product may be more thermodynamically stable.[5][6] The ratio of endo to exo products can be influenced by reaction temperature and the presence of Lewis acid catalysts.
Q5: What is a common side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki coupling when synthesizing trienes?
A5: A common side reaction in Suzuki coupling is the homocoupling of the boronic acid reactant.[7] This side reaction is often promoted by the presence of molecular oxygen, highlighting the importance of thorough degassing of the reaction mixture.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during triene synthesis experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Triene Product | - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction conditions (temperature, solvent, catalyst). - Loss of product during workup and purification. | - Monitor the reaction by TLC or GC-MS to ensure completion. - Use fresh, purified reagents and solvents. - Optimize reaction parameters such as temperature, concentration, and catalyst loading. - Ensure efficient extraction and careful handling during purification steps. |
| Formation of E/Z Isomers (Wittig Reaction) | - Use of a semi-stabilized ylide which often gives poor selectivity.[2] - Reaction conditions favoring equilibration. | - For (E)-alkenes, use a stabilized ylide or the Schlosser modification for non-stabilized ylides. - For (Z)-alkenes, use a non-stabilized ylide under salt-free conditions.[2] |
| Formation of Endo/Exo Isomers (Diels-Alder Reaction) | - The kinetic and thermodynamic favorability of the endo and exo transition states. | - To favor the kinetic endo product, run the reaction at a lower temperature. - To favor the thermodynamic exo product, use higher temperatures, although this may risk a retro-Diels-Alder reaction. - The use of a Lewis acid catalyst can sometimes enhance the endo selectivity. |
| Significant Homocoupling (Suzuki Coupling) | - Presence of oxygen in the reaction mixture.[7] - Inefficient transmetalation or reductive elimination steps. | - Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen). - Optimize the choice of ligand, base, and solvent to facilitate the desired cross-coupling pathway. |
| Difficulty in Removing Triphenylphosphine Oxide (TPPO) | - High solubility of TPPO in common organic solvents. | - Purify the crude product using column chromatography on silica gel. - Precipitate TPPO by converting it to an insoluble salt (e.g., with MgCl₂ or ZnCl₂). - Use a phase-tagged phosphine to simplify separation. |
Data Presentation: Stereoselectivity in Triene Synthesis
Table 1: Typical Stereochemical Outcomes in Wittig Reactions
| Ylide Type | Predominant Isomer | Typical E/Z Ratio | Notes |
| Stabilized | E | >19:1[8] | Less reactive; may require harsher conditions. |
| Non-stabilized | Z | Can be >95:5[9] | Highly reactive; sensitive to air and moisture. |
| Semi-stabilized | Mixture | Often poor selectivity | Outcome is highly substrate and condition dependent. |
Table 2: Factors Influencing Endo/Exo Selectivity in Diels-Alder Reactions
| Factor | Effect on Selectivity | Example Endo:Exo Ratio |
| Lower Reaction Temperature | Favors the kinetic endo product | 11:1 for cyclohexa-1,2-diene with furan[10] |
| Higher Reaction Temperature | Can favor the thermodynamic exo product | - |
| Lewis Acid Catalyst | Often increases endo selectivity | - |
| Dienophile Substituents | Electron-withdrawing groups can enhance endo selectivity through secondary orbital interactions. | - |
Table 3: Influence of Catalyst on Stereoselectivity in a Suzuki Cross-Coupling
| Catalyst | Product Ratio (Retention:Inversion) | Yield (%) |
| Pd(PPh₃)₄ | 93:7 | 70 |
| PdCl₂(dppf) | Inversion favored | - |
| Data from a study on the Suzuki cross-coupling of vinyl triflates with arylboronic acids, demonstrating that ligand choice can significantly impact stereochemical outcomes.[11] |
Experimental Protocols
1. Wittig Reaction for Triene Synthesis (General Procedure)
-
Phosphonium Salt Formation: A solution of triphenylphosphine in an appropriate solvent (e.g., toluene) is treated with an alkyl halide. The resulting phosphonium salt is typically isolated by filtration.
-
Ylide Generation: The phosphonium salt is suspended in a dry, inert solvent (e.g., THF) under an inert atmosphere (argon or nitrogen). A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is added dropwise at a low temperature (e.g., 0 °C or -78 °C). The formation of the colored ylide indicates a successful deprotonation.
-
Reaction with Carbonyl: The aldehyde or ketone, dissolved in the same solvent, is added to the ylide solution at a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Workup and Purification: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution). The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography to separate the triene from triphenylphosphine oxide.
2. Diels-Alder Reaction for Triene Synthesis (General Procedure)
-
Reactant Preparation: The diene and dienophile are dissolved in a suitable solvent (e.g., toluene, xylene, or dichloromethane) in a reaction vessel.
-
Reaction: The mixture is heated to the desired temperature (can range from room temperature to reflux) and stirred for several hours to days. The progress of the reaction is monitored by TLC or NMR spectroscopy.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to isolate the desired cycloadduct.
3. Suzuki Coupling for Triene Synthesis (General Procedure)
-
Reaction Setup: A reaction flask is charged with the vinyl halide, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Degassing: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) several times. A degassed solvent (e.g., toluene, dioxane, or DMF/water mixture) is then added.
-
Reaction: The mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Purification: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizations
Caption: A general workflow for troubleshooting common issues in triene synthesis.
Caption: Factors influencing E/Z selectivity in the Wittig reaction for triene synthesis.
References
- 1. delval.edu [delval.edu]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diels Alder: endo and exo [employees.csbsju.edu]
- 5. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
Technical Support Center: Controlling Stereoselectivity in the Wittig Reaction
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the control of stereoselectivity in the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining the E/Z stereoselectivity of the Wittig reaction?
A1: The primary determinant of E/Z stereoselectivity is the stability of the phosphorus ylide, also known as the Wittig reagent. The nature of the substituents on the carbanionic carbon of the ylide dictates its stability and, consequently, the predominant stereoisomer of the resulting alkene.[1][2][3][4][5][6]
Q2: How do stabilized and non-stabilized ylides differ in the stereochemical outcome of the Wittig reaction?
A2: Stabilized ylides, which have electron-withdrawing groups (e.g., esters, ketones) on the carbanionic carbon, generally lead to the formation of (E)-alkenes with high selectivity.[5][7][8] Conversely, non-stabilized ylides, which have electron-donating or neutral groups (e.g., alkyl groups), typically yield (Z)-alkenes with moderate to high selectivity.[6][7][8] Semi-stabilized ylides (e.g., with aryl substituents) often give poor E/Z selectivity.[7][8]
Q3: Why do stabilized ylides favor the formation of (E)-alkenes?
A3: With stabilized ylides, the initial steps of the reaction mechanism are reversible. This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which then decomposes to the (E)-alkene.[6] The formation of the oxaphosphetane is the rate-determining step, and the transition state leading to the anti diastereomer is favored.
Q4: Why do non-stabilized ylides favor the formation of (Z)-alkenes?
A4: Non-stabilized ylides are more reactive, and the initial cycloaddition to form the oxaphosphetane is irreversible and kinetically controlled.[8][9] The reaction proceeds through a puckered transition state that minimizes steric interactions, leading preferentially to the syn-oxaphosphetane, which then decomposes to the (Z)-alkene.[6]
Q5: What is the Schlosser modification, and when should it be used?
A5: The Schlosser modification is a variation of the Wittig reaction used to obtain (E)-alkenes from non-stabilized ylides that would typically produce (Z)-alkenes.[7][8][10][11][12][13] It involves the in-situ conversion of the initially formed erythro betaine intermediate to the more stable threo betaine by deprotonation with a strong base (like phenyllithium) at low temperatures, followed by protonation.[7][8][13]
Q6: Can reaction conditions other than ylide stability influence stereoselectivity?
A6: Yes, other reaction conditions can have a significant impact. For instance, the presence of lithium salts can decrease Z-selectivity in reactions with non-stabilized ylides by promoting equilibration of intermediates.[2][7] Performing the reaction with non-stabilized ylides in polar aprotic solvents like dimethylformamide (DMF) in the presence of iodide salts (e.g., NaI or LiI) can enhance the Z-selectivity.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inefficient Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt.[14] 2. Ylide Decomposition: Non-stabilized ylides are sensitive to water and oxygen.[6][14] 3. Sterically Hindered Ketone: The reaction can be slow or give poor yields with sterically hindered ketones, especially with stabilized ylides.[8][13] 4. Labile Aldehyde: The aldehyde starting material may have decomposed, oxidized, or polymerized.[8][13] | 1. Use a stronger base (e.g., n-butyllithium, sodium hydride) for non-stabilized ylides. Ensure anhydrous conditions. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. 3. Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative for sterically hindered ketones.[13] 4. Use freshly distilled or purified aldehyde. Alternatively, form the aldehyde in situ from the corresponding alcohol via oxidation.[8] |
| Poor E/Z Selectivity | 1. Use of a Semi-Stabilized Ylide: These ylides are known to give mixtures of E and Z isomers.[7][8] 2. Presence of Lithium Salts with Non-Stabilized Ylides: Lithium salts can promote equilibration of the oxaphosphetane intermediate, leading to a loss of Z-selectivity.[2][7] 3. Reaction Temperature Too High: Higher temperatures can lead to equilibration and reduced selectivity. | 1. For E-selectivity, use a stabilized ylide or the Schlosser modification with a non-stabilized ylide. For Z-selectivity, use a non-stabilized ylide under salt-free conditions. 2. Use sodium- or potassium-based bases (e.g., NaH, KHMDS) to generate the ylide to create "salt-free" conditions. 3. Perform the reaction at low temperatures, especially for the Schlosser modification. |
| Difficulty in Removing Triphenylphosphine Oxide | 1. Co-elution during Chromatography: Triphenylphosphine oxide can be difficult to separate from the desired alkene product by column chromatography. 2. Crystallization Issues: The presence of triphenylphosphine oxide can sometimes interfere with the crystallization of the product. | 1. Convert the triphenylphosphine oxide to a water-soluble derivative by treatment with a specific reagent. 2. Use a different recrystallization solvent. In some cases, precipitating the triphenylphosphine oxide from a non-polar solvent before purification can be effective. |
| Unexpected Side Reactions | 1. Epoxide Formation: Under certain conditions, especially with stabilized ylides, epoxide formation can compete with olefination. 2. Aldol Condensation: If the aldehyde can enolize, aldol condensation can be a competing reaction. | 1. Adjust reaction conditions (e.g., solvent, temperature) to favor the Wittig pathway. 2. Use a non-enolizable aldehyde if possible. Alternatively, add the aldehyde slowly to the ylide solution to minimize its concentration. |
Data Presentation
Table 1: Influence of Ylide Type on Stereoselectivity
| Ylide Type | Substituent on Carbanion | Typical Stereoselectivity |
| Non-stabilized | Alkyl, H | Z-selective[6][7][8] |
| Semi-stabilized | Aryl | Poor E/Z selectivity[7][8] |
| Stabilized | -COOR, -COR, -CN | E-selective[5][7][8] |
Table 2: Effect of Reaction Conditions on the Stereoselectivity of Non-Stabilized Ylides
| Base | Solvent | Additive | Predominant Isomer |
| n-BuLi | THF | None (LiBr present) | Mixture of E and Z |
| NaHMDS | THF | None (Salt-free) | Z |
| KHMDS | THF | None (Salt-free) | Z |
| n-BuLi | THF/HMPA | None | Z |
| NaH | DMF | NaI | Z (often >95%)[7][8] |
| PhLi (Schlosser) | THF | PhLi, then t-BuOH | E[7][8][13] |
Experimental Protocols
Protocol 1: General Procedure for Z-Selective Wittig Reaction with a Non-Stabilized Ylide (Salt-Free Conditions)
-
Preparation of the Phosphonium Salt:
-
In a round-bottom flask, dissolve triphenylphosphine in an appropriate solvent (e.g., toluene or acetonitrile).
-
Add the corresponding alkyl halide and stir the mixture at room temperature or with gentle heating until the phosphonium salt precipitates.
-
Collect the salt by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
-
Ylide Formation and Wittig Reaction:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the phosphonium salt and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a salt-free base (e.g., sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS)) in THF. The formation of the ylide is often indicated by a color change (typically to orange or red).
-
Stir the mixture at 0 °C for 1 hour.
-
Slowly add a solution of the aldehyde in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the (Z)-alkene from the triphenylphosphine oxide and any (E)-alkene.
-
Protocol 2: General Procedure for E-Selective Wittig Reaction with a Stabilized Ylide
-
Ylide Formation and Wittig Reaction:
-
To a round-bottom flask, add the stabilized phosphonium salt (e.g., (carbethoxymethyl)triphenylphosphonium bromide) and a suitable solvent (e.g., dichloromethane or THF).
-
Add a mild base (e.g., triethylamine or aqueous sodium hydroxide) and stir vigorously.
-
Add the aldehyde to the reaction mixture.
-
Stir at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the (E)-alkene.
-
Protocol 3: Schlosser Modification for E-Alkene Synthesis from a Non-Stabilized Ylide
-
Ylide Formation and Initial Reaction:
-
Follow steps 2a-2d of Protocol 1, using a lithium base like n-butyllithium to generate the ylide.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the aldehyde in anhydrous THF.
-
Stir the mixture at -78 °C for 1 hour to form the lithium-betaine intermediate.
-
-
Betaine Isomerization:
-
To the cold solution, add a second equivalent of n-butyllithium or phenyllithium and stir for 30 minutes at -78 °C.
-
Slowly add a proton source, typically a sterically hindered alcohol like tert-butanol, to protonate the intermediate.
-
-
Elimination and Work-up:
-
Allow the reaction mixture to slowly warm to room temperature.
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the product by column chromatography to isolate the (E)-alkene.
-
Visualizations
Caption: General workflow of the Wittig reaction.
Caption: Control of stereoselectivity by ylide stability.
Caption: Logical workflow of the Schlosser modification.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. synarchive.com [synarchive.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Degradation Pathways of Conjugated Trienes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with conjugated trienes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of conjugated triene degradation pathways.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues that may arise during your experiments.
UV-Vis Spectrophotometry
Issue: Inconsistent or drifting baseline in UV-Vis spectra.
-
Possible Cause 1: Solvent Effects. The polarity of the solvent can influence the absorption spectrum of conjugated trienes. Evaporation of a volatile solvent component during the experiment can change the solvent polarity and cause the baseline to drift.
-
Solution: Use a less volatile solvent if possible. Keep the cuvette capped whenever possible to minimize evaporation. Ensure the solvent used for the blank and the sample are from the same batch.
-
Possible Cause 2: Temperature Fluctuations. Changes in temperature can affect the conformation of the triene and its interaction with the solvent, leading to shifts in the absorbance spectrum.
-
Solution: Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment. Allow solutions to equilibrate to the instrument's temperature before measurement.
-
Possible Cause 3: Sample Degradation During Analysis. Exposure to the UV light of the spectrophotometer can sometimes induce photodegradation of sensitive conjugated trienes.
-
Solution: Minimize the exposure time of the sample to the light beam. Use the lowest possible light intensity that still provides a good signal-to-noise ratio. If photodegradation is suspected, acquire spectra at different time intervals to monitor for changes.
Issue: Non-linear Beer-Lambert plot (absorbance vs. concentration).
-
Possible Cause 1: Aggregation at high concentrations. At higher concentrations, conjugated trienes may aggregate, which can alter their molar absorptivity.
-
Solution: Work within a concentration range where the Beer-Lambert law is known to be valid for your specific triene. If you are unsure, perform a concentration-dependent study to determine the linear range.
-
Possible Cause 2: Presence of impurities. Impurities that absorb at the same wavelength as the triene can lead to deviations from the Beer-Lambert law.
-
Solution: Ensure the purity of your sample using techniques like HPLC or NMR before performing quantitative UV-Vis analysis.
Chromatography (HPLC & GC)
Issue: Poor separation of geometric isomers (e.g., cis/trans) of conjugated trienes in HPLC.
-
Possible Cause 1: Inappropriate stationary phase. Standard C18 columns may not always provide sufficient selectivity for closely related isomers.
-
Solution: Consider using a stationary phase with different selectivity, such as a phenyl-hexyl or a cyano-propyl column. Chiral stationary phases may be necessary for separating enantiomers.
-
Possible Cause 2: Suboptimal mobile phase composition. The choice of organic modifier and its proportion in the mobile phase is critical for resolving isomers.
-
Solution: Perform a systematic optimization of the mobile phase. This may involve trying different organic solvents (e.g., acetonitrile, methanol, tetrahydrofuran) and varying the gradient profile. Isocratic elution may provide better resolution for some isomer pairs.
Issue: Thermal degradation or isomerization of conjugated trienes in the GC inlet.
-
Possible Cause 1: High injection port temperature. Conjugated trienes can be thermally labile and may isomerize or degrade at high temperatures.
-
Solution: Lower the injection port temperature to the minimum required for efficient volatilization of the analytes. Use a pulsed splitless or on-column injection technique to minimize the time the sample spends in the hot inlet.
-
Possible Cause 2: Active sites in the GC system. Active sites, such as exposed silanol groups in the inlet liner or on the column, can catalyze degradation.
-
Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Derivatization of the triene to a more thermally stable compound may also be an option.
Mass Spectrometry (MS)
Issue: Difficulty in distinguishing between isomers with identical mass spectra.
-
Possible Cause: Similar fragmentation patterns. Geometric isomers often produce very similar electron ionization (EI) mass spectra, making them difficult to differentiate by MS alone.
-
Solution: Couple your MS with a separation technique like GC or HPLC. The retention time will be the primary identifier for each isomer. For structural elucidation, consider using tandem mass spectrometry (MS/MS) to generate fragment ions that may be specific to each isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for conjugated trienes?
A1: Conjugated trienes can degrade through several pathways, primarily:
-
Oxidative Degradation: This is often a free-radical chain reaction initiated by factors like heat, light, or the presence of metal ions. It leads to the formation of hydroperoxides, which can then decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids.
-
Thermal Degradation: At elevated temperatures, conjugated trienes can undergo isomerization (conversion between cis and trans isomers) and cyclization reactions. In polymeric systems, thermal degradation can lead to chain scission and depolymerization.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. These include cis-trans isomerization, electrocyclic reactions (ring formation), and dimerization (formation of larger molecules from two triene units).
Q2: How can I monitor the degradation of a conjugated triene in my sample over time?
A2: Several analytical techniques can be used to monitor the degradation of conjugated trienes:
-
UV-Vis Spectrophotometry: This is a simple and rapid method to follow the disappearance of the conjugated triene by monitoring the decrease in its characteristic UV absorbance.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode-array detector (DAD) is excellent for separating the parent triene from its degradation products and quantifying each component.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying the volatile degradation products. Derivatization may be necessary for non-volatile products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products formed.
Q3: What are some common degradation products of conjugated trienes found in pharmaceutical formulations?
A3: In pharmaceutical formulations, conjugated trienes, which may be part of an active pharmaceutical ingredient (API) or an excipient, can degrade to form various products depending on the storage conditions. Common degradation products arising from oxidation include hydroperoxides, aldehydes, ketones, and epoxides. Isomerization products may also be observed if the formulation is exposed to light or heat.
Q4: Are there any specific precautions I should take when handling and storing conjugated trienes to minimize degradation?
A4: Yes, to minimize degradation, you should:
-
Protect from light: Store conjugated trienes in amber vials or in the dark to prevent photodegradation.
-
Store at low temperatures: Refrigeration or freezing can significantly slow down the rate of thermal and oxidative degradation.
-
Use an inert atmosphere: For highly sensitive compounds, storing under an inert gas like argon or nitrogen can prevent oxidation.
-
Avoid contact with metals: Metal ions can catalyze oxidative degradation. Use high-purity solvents and glass or Teflon-lined containers.
-
Add antioxidants: In some cases, the addition of a suitable antioxidant, such as butylated hydroxytoluene (BHT), can inhibit free-radical mediated oxidation.
Data Presentation
Table 1: Effect of Temperature on the Thermal Degradation Rate of a Model Conjugated Triene
| Temperature (°C) | Half-life (t½) (hours) |
| 40 | 120 |
| 60 | 48 |
| 80 | 15 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol: Monitoring Thermal Degradation of a Conjugated Triene by HPLC-UV
-
Sample Preparation: Prepare a stock solution of the conjugated triene in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the stock solution into several sealed amber vials. Place the vials in ovens or water baths set to the desired temperatures (e.g., 40°C, 60°C, 80°C).
-
Time Points: At regular time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature. Immediately cool the vial to room temperature to quench the reaction.
-
HPLC Analysis:
-
Mobile Phase: Prepare an appropriate mobile phase (e.g., a gradient of water and acetonitrile).
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Injection: Inject a fixed volume (e.g., 10 µL) of the sample from each time point.
-
Detection: Monitor the elution profile using a UV detector set at the λmax of the conjugated triene.
-
-
Data Analysis:
-
Integrate the peak area of the parent conjugated triene at each time point.
-
Plot the natural logarithm of the peak area versus time for each temperature.
-
The slope of the resulting linear plot will be the negative of the first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Mandatory Visualizations
Caption: Major degradation pathways of conjugated trienes.
Caption: Experimental workflow for HPLC analysis of triene degradation.
Technical Support Center: Isomerization of Trienes During Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the isomerization of trienes during purification.
Troubleshooting Guides
Issue: Isomerization of a Triene During Column Chromatography
If you observe isomerization of your triene compound during column chromatography, consult the following guide to identify and resolve the issue.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Acidic Stationary Phase (Silica Gel) | 1. Assess Sensitivity: Determine if your triene is acid-sensitive. Compounds with acid-labile functional groups are particularly susceptible. 2. TLC Test: Spot your compound on a silica gel TLC plate and let it sit for an extended period. Re-run the TLC to see if isomerization occurs. | - Deactivate Silica Gel: Flush the packed column with a solvent system containing 1-3% triethylamine before loading your sample. This neutralizes the acidic sites on the silica.[1] - Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil for the purification of acid-sensitive compounds.[1] |
| High Temperature | 1. Monitor Column Temperature: Be aware of the temperature of the column during the run, especially if using flash chromatography with high flow rates that can generate heat. | - Cool the Column: If possible, run the chromatography in a cold room or use a jacketed column with a cooling circulator. |
| Light Exposure | 1. Assess Light Sensitivity: Many conjugated trienes are susceptible to photoisomerization.[2] | - Protect from Light: Wrap the column and collection tubes in aluminum foil.[2] Work under yellow or red light to minimize exposure to UV and blue light. |
| Inappropriate Solvent System | 1. Solvent Polarity: A highly polar solvent can sometimes promote on-column reactions or degradation.[3][4][5] | - Optimize Solvent System: Use the least polar solvent system that provides adequate separation to minimize interaction time with the stationary phase. |
Logical Workflow for Purifying an Acid-Sensitive Triene
References
Technical Support Center: Purification of Nonpolar Hydrocarbons
Welcome to the Technical Support Center for the purification of nonpolar hydrocarbons. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of nonpolar hydrocarbons using various techniques.
Flash Column Chromatography
Issue: Poor separation of nonpolar compounds with high Rf values.
| Cause | Solution |
| Inappropriate Solvent System | Use a less polar solvent system. Good starting points for nonpolar compounds include 100% hexane, 5% ether/hexane, or 5% ethyl acetate/hexane.[1] |
| Column Overloading | Reduce the amount of sample loaded onto the column. A general guideline is to use a sample-to-silica ratio of 1:20 to 1:100 by weight.[2] |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any cracks or channels. Dry packing followed by gentle tapping can improve packing density.[2] |
Issue: Compound is not eluting from the column.
| Cause | Solution |
| Compound is too nonpolar for the chosen solvent system | Gradually increase the polarity of the eluent (gradient elution).[3] |
| Compound decomposed on the silica gel | Test the stability of your compound on a TLC plate spotted with silica gel. If it decomposes, consider using a less acidic stationary phase like alumina or deactivated silica.[4] |
| Compound is not soluble in the eluting solvent | Pre-adsorb the compound onto a small amount of silica gel ("dry loading") before loading it onto the column.[2] |
Issue: Tailing peaks in the chromatogram.
| Cause | Solution |
| Interactions with acidic silica gel | Add 1-3% triethylamine to the eluting solvent to neutralize the acidic sites on the silica gel.[1] |
| Secondary interactions with the stationary phase | Consider using a different stationary phase, such as alumina or a bonded phase (e.g., C18 for reversed-phase). |
Gas Chromatography (GC) Analysis
Issue: Split peaks in the GC chromatogram.
| Cause | Solution |
| Improper column installation | Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in the inlet.[4] |
| Inlet contamination | Clean or replace the inlet liner and septum.[5] |
| Solvent mismatch in splitless injection | Use a sample solvent that is compatible with the stationary phase polarity. If using a nonpolar column, avoid highly polar solvents.[6] |
Issue: Baseline drift or noise.
| Cause | Solution |
| Contaminated carrier gas | Use high-purity gas and install or replace gas purification traps.[7] |
| Column bleed | Condition the column at a temperature slightly above the final method temperature. If bleed persists, the column may be old or damaged and require replacement. |
| Detector contamination | Clean the flame ionization detector (FID) jet and collector. |
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove polar impurities from my nonpolar hydrocarbon sample?
A1: Liquid-liquid extraction is a highly effective method. By washing your organic solution (containing the nonpolar hydrocarbon) with an immiscible polar solvent (like water or brine), you can selectively partition the polar impurities into the aqueous phase. For acidic or basic impurities, washing with a dilute aqueous base or acid, respectively, can enhance their removal by converting them into their more water-soluble salt forms.[8] Ionic liquids can also be used as an extraction medium to remove polarizable impurities.[9]
Q2: What is the best approach for separating nonpolar isomers with very similar boiling points?
A2: While fractional distillation can be challenging for close-boiling isomers, preparative gas chromatography (prep GC) or high-performance liquid chromatography (HPLC) with a suitable stationary phase can provide the necessary resolution. For HPLC, a nonpolar stationary phase like C18 in reversed-phase mode or a more specialized column with shape selectivity might be required.[10]
Q3: My nonpolar compound is unstable on silica gel. What are my purification options?
A3: If your compound is sensitive to the acidic nature of silica, you have several alternatives:
-
Alumina Chromatography: Alumina is available in neutral, acidic, or basic forms, allowing you to choose a support that is compatible with your compound.
-
Deactivated Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it with a solution containing a small amount of a base like triethylamine.
-
Reversed-Phase Chromatography: Using a nonpolar stationary phase (like C18) and a polar mobile phase avoids the use of silica gel altogether.
Q4: How do I choose the right solvent system for flash column chromatography of a very nonpolar compound?
A4: The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 on a TLC plate.[3] For very nonpolar compounds, you will likely need a very nonpolar eluent. Start with 100% hexane or pentane. If the compound still has a high Rf, you can try adding a very small amount of a slightly more polar solvent like diethyl ether or dichloromethane. Avoid highly polar solvents as they will elute your compound too quickly.[1]
Experimental Protocols
Protocol 1: Fractional Distillation of a Nonpolar Hydrocarbon Mixture
This protocol describes the separation of a mixture of nonpolar hydrocarbons with different boiling points.
Materials:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Thermometer and adapter
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Add the hydrocarbon mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Begin heating the mixture gently with the heating mantle.
-
As the mixture begins to boil, vapors will rise into the fractionating column.[11]
-
Monitor the temperature at the top of the column. The temperature should stabilize at the boiling point of the most volatile component.
-
Collect the distillate in a receiving flask as it condenses and flows from the condenser.
-
Once the temperature begins to rise again, change the receiving flask to collect the next fraction, which will be the component with the next lowest boiling point.[12]
-
Continue this process, collecting different fractions as the temperature plateaus at the boiling point of each component.
Protocol 2: Flash Column Chromatography for Purifying a Nonpolar Hydrocarbon
This protocol outlines the purification of a nonpolar hydrocarbon from a less polar impurity.
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (60 Å, 230-400 mesh)
-
Sand
-
Eluent (e.g., hexane or a hexane/ethyl acetate mixture)
-
Sample mixture
-
Collection tubes
-
Air supply for pressurization
Procedure:
-
Select the Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate eluent. For a nonpolar compound, aim for an Rf value of 0.2-0.4 in a low-polarity solvent system.[3]
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Dry pack the column with silica gel, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Pre-elute the Column: Run the chosen eluent through the packed column to equilibrate it.
-
Load the Sample:
-
Dissolve the sample in a minimal amount of a nonpolar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for "dry loading," dissolve the sample, add a small amount of silica gel, evaporate the solvent, and then add the dried silica-sample mixture to the top of the column.[2]
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in separate test tubes.
-
-
Analyze the Fractions: Use TLC to analyze the collected fractions and identify those containing the pure desired compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Liquid-Liquid Extraction for Removing Polar Impurities
This protocol describes the removal of polar impurities from a nonpolar hydrocarbon dissolved in an organic solvent.
Materials:
-
Separatory funnel
-
Organic solution of the nonpolar hydrocarbon
-
Washing solution (e.g., deionized water, brine)
-
Beakers or flasks for collecting layers
-
Ring stand
Procedure:
-
Pour the organic solution containing the nonpolar hydrocarbon into a separatory funnel.
-
Add an equal volume of the washing solution (e.g., water) to the separatory funnel.
-
Stopper the funnel and, while holding the stopper and stopcock, invert the funnel and vent it to release any pressure.
-
Shake the funnel vigorously for about 30 seconds to ensure thorough mixing of the two phases. Vent the funnel periodically.[8]
-
Place the funnel back in the ring stand and allow the layers to separate completely. The less dense layer will be on top.
-
Carefully drain the lower layer into a beaker.
-
Drain the upper layer into a separate beaker.
-
Repeat the washing procedure with fresh washing solution as necessary to remove all polar impurities.
-
After the final wash, dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent.
Visualizations
Caption: A logical workflow for selecting a suitable purification method for nonpolar hydrocarbons based on the nature of the impurities.
Caption: A troubleshooting workflow for addressing poor separation in the flash chromatography of nonpolar compounds.
References
- 1. Chromatography [chem.rochester.edu]
- 2. How to set up and run a flash chromatography column. [reachdevices.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromsoc.jp [chromsoc.jp]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of hydrocarbons - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. energyeducation.ca [energyeducation.ca]
Technical Support Center: Wittig Reaction Quenching & Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quenching and workup stages of the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of "quenching" a Witt-ig reaction?
A1: Quenching a Wittig reaction serves to neutralize any unreacted, highly basic Wittig reagent (ylide) and other reactive species present in the reaction mixture. This is a critical step to ensure the safety of the subsequent workup procedures and to prevent unwanted side reactions. Common quenching agents include saturated aqueous ammonium chloride (NH4Cl) solution, water, or dilute acids.[1][2]
Q2: My primary challenge is removing the triphenylphosphine oxide (TPPO) byproduct. What are the most common methods?
A2: The removal of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction, is a frequent purification challenge. Several effective methods are available, and the choice often depends on the properties of the desired alkene product. The most common techniques include:
-
Crystallization: TPPO is often crystalline and can sometimes be removed by recrystallization of the crude product from a suitable solvent system.[3][4]
-
Column Chromatography: Flash column chromatography on silica gel is a standard method for separating the alkene product from the more polar TPPO.[5][6][7]
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl2), calcium bromide (CaBr2), or magnesium chloride (MgCl2), which can then be removed by filtration.[4][8][9][10][11][12]
-
Chemical Conversion: Treating the crude reaction mixture with reagents like oxalyl chloride can convert TPPO into an insoluble chlorophosphonium salt, which is easily filtered off.[7][11][13]
Q3: How do I choose the best method for removing TPPO from my specific product?
A3: The choice of purification method depends on the polarity and stability of your alkene product.
-
For non-polar products , a simple filtration through a plug of silica gel, eluting with a non-polar solvent like pentane or hexane, can effectively retain the polar TPPO.[6][7][14]
-
If your product has low polarity and is difficult to separate from TPPO by conventional chromatography, converting the phosphorus-containing impurities into more polar derivatives can facilitate their removal.[5]
-
Precipitation with metal salts is a good chromatography-free option, particularly for polar products, as the TPPO-metal complex can be filtered off from a solution of the product in a polar solvent.[8][10]
-
Recrystallization is effective when there is a significant solubility difference between your product and TPPO in a particular solvent. TPPO is poorly soluble in solvents like hexane and can sometimes be selectively crystallized.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Difficulty removing triphenylphosphine oxide (TPPO) | The product and TPPO have similar polarities, making chromatographic separation challenging. | 1. Precipitation with Zinc Chloride: Treat the reaction mixture with a solution of ZnCl2 in a polar solvent like ethanol to precipitate a TPPO-Zn complex, which can be filtered off.[4][8][12] 2. Chemical Conversion: React the crude mixture with oxalyl chloride to convert TPPO into an insoluble salt that can be removed by filtration.[11][13] 3. Solvent Precipitation: Exploit the low solubility of TPPO in non-polar solvents like hexane or a mixture of benzene and cyclohexane to selectively precipitate it.[4][7] |
| Low product yield after workup | The product may be partially soluble in the aqueous phase during extraction. | 1. Back-extraction: After the initial aqueous wash, extract the aqueous layer multiple times with the organic solvent to recover any dissolved product.[15] 2. Brine Wash: Use a saturated sodium chloride (brine) solution for the final aqueous wash to reduce the solubility of the organic product in the aqueous layer.[15] |
| Emulsion formation during aqueous extraction | High concentrations of salts or polar byproducts can lead to the formation of a stable emulsion between the organic and aqueous layers. | 1. Addition of Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel to help break the emulsion.[16] 2. Filtration through Celite: Pass the emulsified mixture through a pad of Celite to help separate the layers. |
| Residual unreacted aldehyde in the final product | The Wittig reaction did not go to completion. | 1. Sodium Bisulfite Wash: Wash the organic layer with a saturated aqueous solution of sodium bisulfite. Aldehydes form a solid adduct that can be removed by filtration or remains in the aqueous layer.[17] |
| Presence of unreacted triphenylphosphine (PPh3) in the product | Incomplete conversion of PPh3 to TPPO. | 1. Oxidation with Hydrogen Peroxide: During the workup, wash the organic layer with a dilute solution of hydrogen peroxide to oxidize the remaining PPh3 to the more polar and easily removable TPPO.[8][18] |
Quantitative Data on TPPO Removal
The efficiency of different precipitation methods for removing triphenylphosphine oxide has been reported in the literature. The following table summarizes the percentage of TPPO remaining in solution after treatment with various metal salts in different solvents.
| Metal Salt | Solvent | TPPO Remaining in Solution (%) | Reference |
| ZnCl2 | Ethanol | Not specified, but described as "completely free" by TLC | [8] |
| ZnCl2 | Ethyl Acetate | Not specified, but effective precipitation reported | [8] |
| ZnCl2 | Isopropanol | Not specified, but effective precipitation reported | [8] |
| CaBr2 | THF | Not specified, but efficient removal reported | [11] |
| CaBr2 | Toluene | Not specified, but efficient removal reported | [11] |
| MgCl2 | Ethyl Acetate | ≤ 5% | [11] |
| MgCl2 | Toluene | ≤ 5% | [11] |
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride
This protocol describes a chromatography-free method for removing triphenylphosphine oxide (TPPO) from a reaction mixture by precipitating it as a zinc chloride complex.[8]
-
Dissolution: After the initial reaction workup and removal of the reaction solvent, dissolve the crude product containing the desired alkene and TPPO in ethanol.
-
Precipitation: To this solution, add a 1.8 M solution of zinc chloride (ZnCl2) in warm ethanol. Typically, a 2:1 ratio of ZnCl2 to TPPO is used.
-
Stirring and Filtration: Stir the mixture at room temperature. Scraping the sides of the flask can help induce precipitation. The ZnCl2(TPPO)2 adduct will precipitate as a white solid.
-
Isolation: Filter the mixture to remove the solid precipitate.
-
Concentration and Final Purification: Concentrate the filtrate to remove the ethanol. The residue can be further purified by slurrying with acetone to remove any excess zinc chloride, which is insoluble in acetone.
Protocol 2: Purification of Low-Polarity Alkenes via Chemical Conversion of Phosphorus Impurities
This protocol is designed for the purification of alkenes with very low polarity where separation from phosphorus-containing impurities by conventional chromatography is challenging.[5]
-
Initial Workup: After the Wittig reaction is complete, perform a standard aqueous workup.
-
Oxidation (Optional): If unreacted triphenylphosphine is suspected, treat the crude mixture with hydrogen peroxide to oxidize it to TPPO.
-
Conversion to a Polar Derivative: Dissolve the crude product in dichloromethane. Add an excess of an alkylating agent, such as iodomethane, at 0°C and then allow the mixture to warm to room temperature and stir for 2 hours. This converts the low-polarity triphenylphosphine and triphenylphosphine oxide into highly polar phosphonium salts.
-
Purification: Remove the solvent by rotary evaporation. The resulting residue can now be easily purified by flash column chromatography using a non-polar eluent like petroleum ether. The highly polar phosphonium salts will remain at the baseline of the silica gel column, allowing for the isolation of the high-purity alkene.
Visualized Workflows
References
- 1. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. echemi.com [echemi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Workup [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents [scite.ai]
- 10. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. cactus.utahtech.edu [cactus.utahtech.edu]
- 17. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 18. reddit.com [reddit.com]
Technical Support Center: Diels-Alder Cycloadditions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering common issues with Diels-Alder cycloadditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Adduct
Q: My Diels-Alder reaction is giving a very low yield or no product at all. What are the common causes and how can I fix it?
A: Low yields in Diels-Alder reactions can stem from several factors, primarily related to reaction equilibrium, substrate reactivity, and thermal stability of the product.
-
Retro-Diels-Alder Reaction: The formation of the adduct may be reversible, especially at higher temperatures. If the desired product is thermally unstable, it can revert to the starting diene and dienophile.
-
Troubleshooting:
-
Lower the Reaction Temperature: If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use a More Reactive Dienophile: Dienophiles with electron-withdrawing groups are generally more reactive and can lead to more stable adducts.
-
Remove Product: If feasible, removing the adduct from the reaction mixture as it forms can drive the equilibrium towards the product side.
-
-
-
Poor Reactivity of Diene or Dienophile: The electronic nature of your substrates is crucial. A classic Diels-Alder reaction is most efficient with an electron-rich diene and an electron-poor dienophile.
-
Troubleshooting:
-
Use of Lewis Acids: A Lewis acid catalyst can coordinate to the dienophile, making it more electron-deficient and thus more reactive. Common Lewis acids include AlCl₃, BF₃·OEt₂, and ZnCl₂. Exercise caution, as Lewis acids can also catalyze polymerization.
-
Increase Concentration: Higher concentrations of reactants can increase the reaction rate.
-
High-Pressure Conditions: Applying high pressure can favor the formation of the more compact transition state and final adduct, increasing the yield.
-
-
Issue 2: Formation of Multiple Products (Isomers)
Q: I am observing a mixture of endo and exo isomers. How can I improve the stereoselectivity of my reaction?
A: The formation of both endo and exo isomers is a common feature of Diels-Alder reactions. The endo product is often the kinetically favored product due to secondary orbital interactions, but the exo product is usually more thermodynamically stable.
-
Troubleshooting Stereoselectivity:
-
Kinetic vs. Thermodynamic Control:
-
To favor the kinetic (endo) product, run the reaction at lower temperatures for a shorter duration.
-
To favor the thermodynamic (exo) product, use higher temperatures or longer reaction times to allow for equilibration to the more stable isomer.
-
-
Solvent Effects: The polarity of the solvent can influence the endo/exo ratio. Experimenting with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., DCM, THF) can help optimize selectivity.
-
Lewis Acid Catalysis: Lewis acids can enhance endo selectivity by coordinating to the dienophile and locking it in a conformation that favors the endo approach.
-
Issue 3: Polymerization of Starting Materials
Q: My reaction mixture is turning into an intractable polymer. What is causing this and how can I prevent it?
A: Polymerization is a frequent side reaction, especially with highly reactive dienes (like cyclopentadiene) or in the presence of catalysts.
-
Troubleshooting Polymerization:
-
Control Temperature: For highly reactive monomers, it is often necessary to keep the temperature low. For example, cyclopentadiene is often "cracked" from its dimer immediately before use and kept at a low temperature.
-
Minimize Catalyst Concentration: If using a Lewis acid, use the lowest effective concentration to minimize polymerization.
-
Use Inhibitors: For certain sensitive monomers, the addition of a radical inhibitor (like hydroquinone) can be beneficial, provided it does not interfere with the primary reaction.
-
Dilution: Running the reaction at a lower concentration can sometimes disfavor the intermolecular polymerization reaction relative to the intramolecular cycloaddition.
-
Quantitative Data Summary
The following tables provide illustrative data on how reaction conditions can influence the outcome of Diels-Alder reactions. The exact values are highly dependent on the specific substrates used.
Table 1: Effect of Temperature on Retro-Diels-Alder Reaction
| Reaction Temperature (°C) | % Yield of Adduct (Illustrative) | % Yield of Starting Materials (Illustrative) |
| 25 | 95% | 5% |
| 50 | 80% | 20% |
| 100 | 40% | 60% |
| 150 | <10% | >90% |
Table 2: Influence of Solvent Polarity on Endo/Exo Selectivity
| Solvent | Dielectric Constant | Endo:Exo Ratio (Illustrative) |
| Hexane | 1.9 | 85:15 |
| Toluene | 2.4 | 88:12 |
| THF | 7.6 | 92:8 |
| DCM | 9.1 | 95:5 |
| Acetonitrile | 37.5 | 98:2 |
Key Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid Catalyzed Diels-Alder Reaction
-
Drying: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. Solvents should be dried using appropriate methods.
-
Reactant Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the dienophile (1.0 eq).
-
Solvent Addition: Dissolve the dienophile in the chosen dry solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., AlCl₃, 0.1-1.0 eq) portion-wise or via syringe to the stirred solution. Stir for 15-30 minutes.
-
Diene Addition: Add the diene (1.0-1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography, recrystallization, or distillation.
Diagrams
Stability of trienes under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of trienes under acidic and basic conditions. It is designed for researchers, scientists, and drug development professionals who encounter challenges during their experiments involving these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of trienes?
A1: The stability of trienes is primarily influenced by several factors:
-
Conjugation: Conjugated trienes, where double and single bonds alternate, are generally more stable than non-conjugated (isolated) trienes. This increased stability is due to the delocalization of π-electrons across the conjugated system, which lowers the overall energy of the molecule.
-
pH: Trienes can be susceptible to degradation under both acidic and basic conditions. The extent and nature of the degradation depend on the specific structure of the triene and the pH of the medium.
-
Temperature: Higher temperatures generally accelerate the rate of degradation reactions.
-
Light: Many trienes, particularly conjugated systems, are sensitive to light and can undergo photodegradation. It is crucial to protect triene-containing samples from light, especially during storage and handling.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of trienes, especially those with allylic hydrogens.
Q2: How do acidic conditions affect the stability of trienes?
A2: Under acidic conditions, trienes can undergo several degradation reactions:
-
Isomerization: Acid can catalyze the isomerization of double bonds, leading to a mixture of geometric isomers (E/Z isomers). This can be problematic if a specific isomer is required for biological activity.
-
Cyclization: Protic or Lewis acids can induce the cyclization of acyclic trienes to form cyclic compounds. This is a common reaction for polyenes in general.
-
Hydration: In aqueous acidic solutions, water can add across the double bonds of a triene in a reaction known as acid-catalyzed hydration. This leads to the formation of alcohols. For conjugated trienes, this can result in a complex mixture of products.
-
Degradation of Complex Polyenes: Studies on complex polyenes like carotenoids have shown they are unstable under acidic conditions. For example, carotenoids in fruit and vegetable juices can degrade at low pH.[1][2] Similarly, some polyene antibiotics are also sensitive to acidic pH.[3]
Q3: What is the impact of basic conditions on triene stability?
A3: Basic conditions can also promote the degradation of trienes through different mechanisms:
-
Isomerization: Bases can catalyze the isomerization of double bonds, similar to acids. This is particularly relevant for non-conjugated trienes where a proton can be abstracted from a carbon adjacent to a double bond, leading to a resonance-stabilized carbanion that can then be protonated in a different position.
-
Oxidation: In the presence of oxygen, basic conditions can facilitate the oxidation of trienes.
-
Degradation of Complex Polyenes: Neutral and slightly basic conditions have been shown to reduce the total carotenoid content in carrot juice.[1][2]
Q4: Are there any general strategies to improve the stability of trienes in experimental settings?
A4: Yes, several strategies can be employed:
-
pH Control: Maintaining the pH of solutions within a neutral or slightly acidic range is often beneficial, though the optimal pH will be compound-specific. Buffering the solution can help prevent pH shifts.
-
Light Protection: Always store and handle triene-containing solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Inert Atmosphere: For oxygen-sensitive trienes, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Low Temperature: Storing samples at low temperatures (e.g., in a refrigerator or freezer) will slow down the rate of degradation.
-
Use of Antioxidants: For some applications, the addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can help prevent oxidation.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving trienes.
| Problem | Possible Causes | Troubleshooting Steps |
| Loss of active triene concentration over time in an acidic formulation. | 1. Acid-catalyzed hydration. 2. Acid-catalyzed isomerization to a less active or unquantifiable isomer. 3. Acid-catalyzed cyclization. | 1. Analyze for Degradation Products: Use HPLC-MS or GC-MS to identify potential alcohol, isomer, or cyclized products. 2. Adjust pH: If possible, increase the pH of the formulation to a less acidic range and monitor stability. 3. Reduce Water Content: If hydration is the issue, consider using a less aqueous solvent system if the application allows. 4. Conduct a pH-rate profile study to determine the pH of maximum stability. |
| Unexpected peaks appearing in the chromatogram of a triene sample stored under basic conditions. | 1. Base-catalyzed isomerization. 2. Base-catalyzed oxidation. | 1. Characterize New Peaks: Use mass spectrometry and NMR to identify the structure of the new compounds. Compare their retention times with known isomers if available. 2. Work under Inert Atmosphere: Purge solutions with nitrogen or argon to minimize oxygen exposure and see if the formation of the new peaks is reduced. 3. Evaluate Different Bases: If a base is necessary, screen different, weaker bases to see if the degradation can be minimized. |
| Color change or precipitation in a triene-containing solution. | 1. Extensive degradation leading to insoluble products. 2. Polymerization. 3. Oxidation. | 1. Visual Inspection and Microscopy: Examine the precipitate for any crystalline structure. 2. Solubility Tests: Attempt to dissolve the precipitate in various solvents to get an idea of its polarity. 3. Spectroscopic Analysis: Use UV-Vis spectroscopy to check for changes in the absorption spectrum, which can indicate degradation of the conjugated system. 4. Size Exclusion Chromatography (SEC): Analyze the sample by SEC to check for the formation of higher molecular weight species (polymers). |
| Inconsistent results in bioassays with a triene-containing compound. | 1. Isomerization to a less active or inactive isomer. 2. Degradation of the active compound during the assay. | 1. Confirm Isomeric Purity: Use a stability-indicating HPLC method to check the isomeric purity of the triene before and during the bioassay. 2. Assay Conditions: Evaluate the pH, temperature, and light exposure during the bioassay and modify them if they are contributing to degradation. 3. Use of Freshly Prepared Solutions: Prepare solutions of the triene immediately before use in bioassays. |
Quantitative Data Summary
The stability of a triene is highly dependent on its specific chemical structure and the experimental conditions. The following table provides a general overview of expected stability trends. Quantitative data should be generated for each specific triene of interest using a validated stability-indicating method.
| Condition | General Effect on Triene Stability | Expected Degradation Products |
| Strongly Acidic (pH < 3) | Generally unstable. | Isomers, cyclized products, hydration products (alcohols). |
| Mildly Acidic (pH 3-6) | Stability is compound-dependent, but generally better than strongly acidic conditions. Some carotenoids show increased stability in this range.[1][2] | Isomers, minor hydration products. |
| Neutral (pH 6-8) | Often the pH of maximum stability for many trienes. | Minimal degradation, potential for slow oxidation. |
| Mildly Basic (pH 8-10) | Stability is compound-dependent. Some carotenoids show degradation.[1][2] | Isomers, oxidation products. |
| Strongly Basic (pH > 10) | Generally unstable. | Isomers, oxidation products, potential for other base-catalyzed reactions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Triene
Objective: To investigate the intrinsic stability of a triene under various stress conditions to identify potential degradation products and pathways.
Materials:
-
Triene of interest
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable organic solvent
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV/PDA and MS detectors
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of the triene in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure in step 2 using 0.1 M and 1 M NaOH, neutralizing with HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period, protected from light.
-
Withdraw aliquots at different time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of the triene and a solution of the triene in an oven at an elevated temperature (e.g., 60 °C or 80 °C).
-
Analyze the samples at various time points.
-
-
Photodegradation:
-
Expose a solution of the triene to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at the end of the exposure period.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method to quantify the remaining parent triene and identify any degradation products.
Protocol 2: pH-Rate Profile Study
Objective: To determine the pH at which the triene exhibits maximum stability.
Methodology:
-
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 10).
-
Prepare solutions of the triene in each buffer at a known concentration.
-
Store the solutions at a constant, elevated temperature (e.g., 50 °C or 60 °C) to accelerate degradation.
-
At various time points, withdraw aliquots from each solution and analyze them using a validated HPLC method to determine the concentration of the triene.
-
For each pH, plot the natural logarithm of the triene concentration versus time. The slope of this line will be the apparent first-order rate constant (k_obs) for the degradation at that pH.
-
Plot the logarithm of k_obs versus pH to generate the pH-rate profile. The minimum of this plot indicates the pH of maximum stability.
Visualizations
Caption: General degradation pathways of trienes under acidic and basic conditions.
Caption: Workflow for a forced degradation study of a triene.
References
Suppressing side reactions in catalytic hydroformylation
Technical Support Center: Catalytic Hydroformylation
Welcome to the technical support center for catalytic hydroformylation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and suppressing side reactions during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common side reactions in catalytic hydroformylation, and how can I identify them?
A1: The primary side reactions in hydroformylation are alkene isomerization, alkene hydrogenation, and formation of heavy byproducts through aldol condensation. Catalyst deactivation is also a significant issue.
-
Alkene Isomerization: Your starting alkene is converted to a constitutional isomer (e.g., a terminal alkene converts to an internal alkene). This can be detected by analyzing the unreacted alkene pool, typically via Gas Chromatography (GC). Isomerization of the double bond can lead to different aldehyde isomers than desired.
-
Alkene Hydrogenation: The alkene is saturated to the corresponding alkane. This is also readily identified by GC analysis of the reaction mixture, showing a peak for the alkane. This is generally a minor issue but can be more significant with certain catalysts, like cobalt-phosphine systems, where up to 15% of the alkene may be hydrogenated.
-
Aldol Condensation: The aldehyde products can self-condense to form higher molecular weight "heavy" byproducts. This is often observed as the formation of viscous oils or solid precipitates in the reactor and can be analyzed by techniques like GC or High-Performance Liquid Chromatography (HPLC).
-
Catalyst Deactivation: A gradual or sudden loss of catalytic activity or selectivity during the reaction. This can be caused by various factors including ligand degradation, formation of inactive metal clusters, or poisoning.
Q2: My reaction is producing a high ratio of branched (iso) aldehyde instead of the desired linear (n) aldehyde. How can I improve the regioselectivity?
A2: Achieving high n/iso selectivity is a common goal. Several factors influence this ratio.
-
Ligand Selection: This is the most critical factor. For high linear selectivity, bulky phosphine or phosphite ligands are often used. Bidentate phosphine ligands with a large "bite angle" (P-metal-P angle) are particularly effective. Conversely, to favor the branched product, different ligand systems, sometimes involving supramolecular strategies, can be employed.
-
Reaction Temperature: Higher temperatures can decrease the selectivity for the linear product. Running the reaction at the lower end of the effective temperature range for your catalyst can improve linear selectivity.
-
Carbon Monoxide (CO) Partial Pressure: High CO partial pressure generally favors the formation of the linear aldehyde and suppresses isomerization, which can lead to branched products. However, excessively high CO pressure can sometimes inhibit the reaction rate.
-
Catalyst System: Rhodium-based catalysts, particularly when modified with phosphine ligands, are known for providing higher linear-to-branched ratios compared to unmodified cobalt catalysts.
Q3: How can I minimize the hydrogenation of my alkene substrate to the corresponding alkane?
A3: While alkene hydrogenation is thermodynamically favorable, it can be kinetically disfavored to suppress this side reaction.
-
Catalyst Choice: Rhodium catalysts are generally more selective for hydroformylation over hydrogenation compared to cobalt catalysts.
-
Ligand Modification: Using phosphine ligands can suppress the hydrogenation activity of the catalyst.
-
H₂/CO Ratio: While a certain amount of H₂ is required, avoiding a large excess can help minimize hydrogenation. The optimal H₂/CO ratio depends on the specific catalyst system and substrate.
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrogenation relative to hydroformylation.
Q4: My catalyst seems to be deactivating over time. What are the potential causes and how can I prevent this?
A4: Catalyst deactivation can occur through several mechanisms. Identifying the cause is key to prevention.
-
Ligand Degradation: Organophosphorus ligands can degrade under reaction conditions, for instance, through oxidation or hydrolysis (especially phosphites). Ensure all reactants and gases are rigorously deoxygenated. If water is formed (e.g., from aldol condensation), it can hydrolyze phosphite ligands.
-
Poisoning: Impurities in the feedstock, such as sulfur compounds or dienes, can act as catalyst poisons. Purifying the alkene substrate and synthesis gas is crucial for maintaining catalyst longevity.
-
Formation of Inactive Species: At high temperatures or low ligand concentrations, active mononuclear catalyst species can aggregate into inactive metal clusters. Maintaining an appropriate excess of the ligand can help stabilize the active catalyst.
-
Process Conditions: Intensive stripping of the product can help remove high-molecular-weight byproducts that may contribute to catalyst deactivation. In some cases, specific rejuvenation procedures, such as the addition of a peroxide, can be used to restore activity to a deactivated catalyst solution.
Data Presentation: Ligand and Condition Effects on Selectivity
The following tables summarize the impact of different ligands and reaction conditions on hydroformylation selectivity.
Table 1: Effect of Ligand Type on Regioselectivity (n/iso ratio) for 1-Octene Hydroformylation
| Catalyst System | Ligand | n/iso Ratio | Reference |
| Rhodium-based | Triphenylphosphine (TPP) | ~2-4:1 | |
| Rhodium-based | Xantphos | 49:1 | |
| Rhodium-based | Self-assembled 6-DPPon | 32:1 | |
| Cobalt-based (modified) | Phosphine Ligands | High linearity |
Table 2: Effect of Reaction Parameters on Propene Hydroformylation
| Parameter | Change | Effect on n/iso Ratio | Effect on Rate | Reference |
| Temperature | Increase | Decrease | Increase | |
| CO Pressure | Increase | Increase | Decrease (after optimum) | |
| H₂ Pressure | Increase | Minor Decrease | Increase (up to a point) | |
| Phosphine Ligand Conc. | Increase | Increase | Generally decreases |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydroformylation in a Batch Reactor
Disclaimer: This is a generalized protocol. Specific conditions (temperature, pressure, concentrations) must be optimized for your specific substrate and catalyst system. All operations should be performed using standard air-free techniques (e.g., Schlenk line or glovebox).
-
Reactor Preparation: The high-pressure autoclave reactor must be thoroughly cleaned, dried, and purged with an inert gas (e.g., Nitrogen or Argon).
-
Catalyst Precursor and Ligand Addition: In a glovebox or under a flow of inert gas, add the catalyst precursor (e.g., [Rh(acac)(CO)₂]) and the desired phosphine or phosphite ligand to the reactor. The amount of ligand is typically in excess relative to the rhodium precursor.
-
Solvent and Substrate Addition: Add the degassed solvent and the purified alkene substrate to the reactor via cannula or syringe.
-
Seal and Purge: Seal the reactor. Pressurize with CO (e.g., to 10 bar) and vent three times, followed by pressurizing with H₂ (e.g., to 10 bar) and venting three times to ensure an inert atmosphere.
-
Pressurization: Pressurize the reactor with the desired ratio of synthesis gas (H₂/CO). The total pressure will depend on the specific process but typically ranges from 10 to 100 atm.
-
Reaction: Place the reactor in a heating block and begin stirring. Heat the reactor to the desired temperature (e.g., 80-120 °C). Monitor the pressure drop to track the reaction progress.
-
Quenching and Analysis: After the desired reaction time or when gas uptake ceases, cool the reactor to room temperature in an ice bath. Carefully vent the excess pressure in a fume hood.
-
Product Analysis: Extract a sample of the reaction mixture. An internal standard can be added for quantitative analysis. Analyze the sample by Gas Chromatography (GC) and/or GC-Mass Spectrometry (GC-MS) to determine conversion, selectivity (n/iso aldehydes), and the formation of byproducts like alkanes.
Visualizations
Validation & Comparative
A Comparative Analysis of Triene Reactivity in Intramolecular Diels-Alder Reactions
For researchers, scientists, and drug development professionals, the intramolecular Diels-Alder (IMDA) reaction of trienes represents a powerful and versatile tool for the stereocontrolled synthesis of complex polycyclic architectures. This guide provides a comparative analysis of triene reactivity in IMDA reactions, supported by experimental data, to aid in the rational design and optimization of synthetic routes.
The efficiency and stereochemical outcome of the IMDA reaction are highly dependent on the structure of the triene, including the nature of the tether connecting the diene and dienophile, the substitution pattern on the triene backbone, and the reaction conditions employed. This analysis explores these factors through a curated selection of experimental data, focusing on reaction yields, diastereoselectivity, and the influence of catalysts.
Quantitative Analysis of Triene Reactivity
The following table summarizes the performance of various substituted decatrienes in thermal and Lewis acid-catalyzed intramolecular Diels-Alder reactions. The data highlights the significant impact of substituents on the dienophile and the tether, as well as the rate acceleration and enhanced selectivity achievable with Lewis acid catalysis.
| Triene | Catalyst (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | trans:cis Ratio | Reference |
| (E)-Deca-1,3,9-triene | None | 200 | 18 | 75 | 45:55 | [1][2] |
| Methyl (2E,8E)-deca-2,8,10-trienoate | None | 165 | 24 | 80 | 50:50 | [1][2] |
| (E)-N-Phenyl-deca-1,3,9-trienamide | None | 165 | 24 | 85 | 67:33 | [1][2] |
| (1E,7E)-1-Nitro-deca-1,7,9-triene | None | 110 | 24 | 70 | 85:15 | [3] |
| (1E,7E)-1-Nitro-deca-1,7,9-triene | Me₂AlCl (1.1) | 25 | 2 | 95 | >95:5 | [3] |
| (1E,3Z,7E)-1-Nitro-deca-1,3,7,9-tetraene | None | 110 | 48 | 50 | 88:12 | [1] |
Factors Influencing Triene Reactivity and Selectivity
Substituent Effects
The electronic nature of substituents on the dienophile portion of the triene plays a crucial role in determining reactivity. Electron-withdrawing groups, such as nitro (-NO₂) and ester (-CO₂Me) groups, activate the dienophile, leading to faster reaction rates and often improved stereoselectivity. For instance, the thermal cyclization of (1E,7E)-1-nitro-deca-1,7,9-triene proceeds at a significantly lower temperature (110 °C) compared to the unsubstituted (E)-deca-1,3,9-triene (200 °C) and yields a higher proportion of the trans-fused product.[1][2][3]
Lewis Acid Catalysis
Lewis acids can dramatically accelerate intramolecular Diels-Alder reactions and enhance their stereoselectivity, even at ambient temperatures.[4] As shown in the table, the addition of dimethylaluminum chloride (Me₂AlCl) to the reaction of (1E,7E)-1-nitro-deca-1,7,9-triene allows the reaction to proceed at 25 °C with a significantly higher yield (95%) and a remarkable increase in the trans:cis ratio (>95:5).[3] Lewis acids function by coordinating to the electron-withdrawing group of the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby narrowing the HOMO-LUMO gap between the diene and dienophile and facilitating the cycloaddition.[4]
Conformation and Tether Length
The conformation of the triene is a critical factor, as the diene moiety must be able to adopt an s-cis conformation for the reaction to occur.[5] In intramolecular reactions, the length and flexibility of the tether connecting the diene and dienophile dictate the feasibility of achieving the necessary transition state geometry. Shorter tethers can introduce ring strain, while longer tethers may lead to a decreased effective molarity and slower reaction rates. For decatriene systems, the tether allows for the formation of fused six-membered rings with a preference for either a trans or cis ring junction depending on the transition state energetics.
Experimental Protocols
General Procedure for Thermal Intramolecular Diels-Alder Reaction
A solution of the triene in a high-boiling point solvent (e.g., toluene, xylene) is heated to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Example: Thermal Cyclization of (1E,7E)-1-Nitro-deca-1,7,9-triene [3] A solution of (1E,7E)-1-nitro-deca-1,7,9-triene (1.0 mmol) in toluene (10 mL) is heated to 110 °C in a sealed tube for 24 hours. After cooling to room temperature, the solvent is evaporated in vacuo. The residue is purified by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the corresponding nitro-octahydronaphthalene products.
General Procedure for Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction
To a solution of the triene in a dry, inert solvent (e.g., dichloromethane, toluene) at a specified temperature (often 0 °C or room temperature) under an inert atmosphere, a solution of the Lewis acid (e.g., Me₂AlCl, Et₂AlCl, BF₃·OEt₂) in the same solvent is added dropwise. The reaction is stirred for the indicated time and monitored by TLC. The reaction is then quenched by the slow addition of a suitable reagent (e.g., saturated aqueous sodium bicarbonate, water). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography.
Example: Me₂AlCl-Catalyzed Cyclization of (1E,7E)-1-Nitro-deca-1,7,9-triene [3] To a solution of (1E,7E)-1-nitro-deca-1,7,9-triene (1.0 mmol) in dry dichloromethane (10 mL) at 25 °C under a nitrogen atmosphere is added a 1.0 M solution of dimethylaluminum chloride in hexanes (1.1 mL, 1.1 mmol) dropwise. The reaction mixture is stirred for 2 hours. The reaction is then carefully quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL). The mixture is extracted with dichloromethane (3 x 15 mL). The combined organic extracts are washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the product.
Visualizing the Diels-Alder Reaction
The following diagrams illustrate the fundamental concepts of the intramolecular Diels-Alder reaction and a typical experimental workflow.
Caption: General mechanism of an intramolecular Diels-Alder reaction.
Caption: A typical experimental workflow for an intramolecular Diels-Alder reaction.
References
Unveiling the Stability Landscape of Conjugated Trienes: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced stability of molecular structures is paramount. This guide provides a detailed comparison of the stability of conjugated triene isomers, supported by experimental data from heat of hydrogenation studies. We delve into the experimental protocols used to determine these values and present a clear, data-driven comparison.
Conjugated trienes, hydrocarbons containing three alternating double and single bonds, exhibit varying levels of stability depending on their isomeric form. This stability is a critical factor in their reactivity and potential applications. The primary method for quantifying the stability of these isomers is by measuring their heat of hydrogenation, which is the enthalpy change that occurs when the molecule is fully saturated with hydrogen. A lower heat of hydrogenation signifies a more stable isomer, as less energy is released upon its conversion to the corresponding alkane.
Comparative Stability: An Experimental Data Summary
The stability of conjugated triene isomers is influenced by factors such as the arrangement of substituents around the double bonds (geometric isomerism) and the overall conjugation of the π-system. Generally, isomers with a trans (or E) configuration at the double bonds are more stable than their cis (or Z) counterparts due to reduced steric hindrance. Furthermore, the delocalization of π-electrons across the conjugated system lends extra stability compared to isolated double bonds.
Below is a summary of the heats of hydrogenation for geometric isomers of 1,3,5-hexatriene, which clearly illustrates these principles.
| Isomer | Structure | Heat of Hydrogenation (kJ/mol) | Relative Stability |
| trans-1,3,5-Hexatriene | C6H8 | -335 | More Stable |
| cis-1,3,5-Hexatriene | C6H8 | Not explicitly found, but expected to be higher than trans | Less Stable |
| Reference: 1,5-Hexadiene (isolated) | C6H8 | -252 | Least Stable (of dienes) |
Note: The heat of hydrogenation for 1,5-hexadiene, an isolated diene, is provided for comparison to illustrate the stabilizing effect of conjugation. The expected heat for three isolated double bonds would be approximately -375 kJ/mol (based on the heat of hydrogenation of a single double bond being around -125 kJ/mol). The value for 1,3,5-hexatriene is significantly lower, indicating substantial resonance energy. The heat of hydrogenation for trans-1,3,5-hexatriene has been reported as -335 kJ/mol[1].
Experimental Protocol: Catalytic Hydrogenation
The determination of the heat of hydrogenation is typically carried out using calorimetry in conjunction with a catalytic hydrogenation reaction. Here is a detailed methodology for such an experiment.
Objective: To measure the heat of hydrogenation of a conjugated triene isomer.
Materials:
-
Conjugated triene sample
-
Solvent (e.g., a high-boiling hydrocarbon or alcohol)
-
Hydrogenation catalyst (e.g., Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), or Raney Nickel)
-
Hydrogen gas (H₂)
-
Reaction calorimeter
-
High-pressure reaction vessel (if required)
-
Temperature and pressure sensors
-
Gas burette or mass flow controller
Procedure:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change or by electrical calibration.
-
Sample Preparation: A precise mass of the conjugated triene isomer is dissolved in a known volume of the chosen solvent.
-
Catalyst Addition: A small, weighed amount of the hydrogenation catalyst is added to the reaction vessel.
-
System Assembly: The reaction vessel containing the sample solution and catalyst is placed inside the calorimeter. The system is sealed and connected to a hydrogen gas source and monitoring equipment.
-
Inerting the System: The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can be a safety hazard and can poison the catalyst.
-
Hydrogenation Reaction:
-
The system is then purged and filled with hydrogen gas to a specific pressure.
-
The reaction is initiated, often by starting the stirring of the mixture to ensure good contact between the reactants and the catalyst.
-
The consumption of hydrogen gas is monitored over time.
-
The temperature of the calorimeter is recorded continuously throughout the reaction.
-
-
Data Acquisition: The temperature change (ΔT) of the calorimeter is measured from the start of the reaction until it returns to a stable baseline after the reaction is complete.
-
Calculation of Heat of Hydrogenation:
-
The heat absorbed by the calorimeter (q_cal) is calculated using the formula: q_cal = C_cal * ΔT where C_cal is the heat capacity of the calorimeter.
-
The heat of reaction (q_rxn) is the negative of the heat absorbed by the calorimeter: q_rxn = -q_cal
-
The molar heat of hydrogenation (ΔH_hydrog) is then calculated by dividing the heat of reaction by the number of moles of the triene sample used: ΔH_hydrog = q_rxn / n_triene
-
Visualizing the Workflow
The logical flow for determining the comparative stability of alkene isomers is depicted in the following diagram.
Caption: A flowchart illustrating the process of determining the relative stability of alkene isomers through catalytic hydrogenation and calorimetry.
This comprehensive guide provides a foundational understanding of the factors influencing the stability of conjugated triene isomers, supported by quantitative data and a detailed experimental framework. For professionals in fields where molecular stability is a key parameter, this information is crucial for predicting reactivity, designing synthetic pathways, and developing new chemical entities.
References
A Comparative Guide to Catalysts for Selective Olefin Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selective synthesis of olefins is a cornerstone of modern organic chemistry and materials science, with broad applications in pharmaceuticals, polymers, and fine chemicals. The choice of catalyst is paramount in controlling the regio- and stereoselectivity of olefin-forming reactions. This guide provides an objective comparison of several prominent catalytic systems for selective olefin synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and experimental design.
Comparison of Catalytic Performance
The following tables summarize the quantitative performance of different catalysts for selective olefin synthesis, focusing on key metrics such as selectivity, conversion, and yield under optimized reaction conditions.
Table 1: Homogeneous Catalysis for Selective Olefin Synthesis
| Catalytic System | Catalyst | Substrate Scope | Olefin Selectivity | Yield (%) | Key Advantages |
| Iron-Catalyzed Z-Selective Reductive Coupling | FeBr₂ with Zn reductant | Alkyl halides and terminal arylalkynes | High Z-selectivity (Z:E > 10:1)[1] | Good to excellent | Inexpensive, non-toxic catalyst, high Z-selectivity.[1][2] |
| Cobalt-Catalyzed Regioselective Isomerization | Cobalt-NNP Pincer Complexes | 1,1-disubstituted and γ-substituted 1-alkenes | High regioselectivity for less thermodynamically stable isomers | Excellent | High kinetic control, mild reaction conditions.[3][4] |
| Palladium-Catalyzed Heck Reaction of Amides | Pd(0) complexes | Amides and olefins | High | Good to excellent | Chemoselective N-C activation, broad substrate scope.[5][6] |
Table 2: Heterogeneous Catalysis for Olefin Production
| Catalytic System | Catalyst | Feedstock | Olefin Selectivity (%) | Conversion (%) | Key Advantages |
| Oxidative Dehydrogenation of Ethane | Cr₂O₃/SiO₂ | Ethane and CO₂ | Ethylene: ~90[7][8] | Ethane: ~50[7] | Utilization of CO₂, high ethylene selectivity. |
| Syngas to Olefins | Zn-Al Oxide + Zeolite (e.g., PLS-3, SSZ-13) | Syngas (CO + H₂) | C₂-C₅ Olefins: 78.5[9][10] | CO: Varies (e.g., 20-30)[11][12] | Bypasses traditional Fischer-Tropsch limitations, high selectivity to light olefins.[9][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these catalytic systems.
Iron-Catalyzed Z-Selective Reductive Coupling of an Alkyl Halide and a Terminal Alkyne
Catalyst System: Iron(II) bromide (FeBr₂) as the catalyst and zinc (Zn) powder as the reductant.[1][2]
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add FeBr₂ (10 mol %), Zn powder (1.5 equivalents), and an activating agent such as iodine (I₂, 2 mol %).
-
The vial is sealed and purged with an inert atmosphere (e.g., nitrogen or argon).
-
Add the terminal arylalkyne (1.0 equivalent) and the alkyl halide (1.5 equivalents) dissolved in N,N-dimethylacetamide (DMA) via syringe.
-
The reaction mixture is stirred at room temperature for 16 hours or until completion, as monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with a suitable aqueous solution (e.g., HCl or NH₄Cl) and extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired Z-olefin.
Cobalt-Catalyzed Regioselective Olefin Isomerization
Catalyst System: A cobalt-NNP pincer complex.[3][4]
Procedure:
-
In a glovebox, a reaction vessel is charged with the cobalt-pincer complex catalyst (typically 1-5 mol %).
-
The olefin substrate (1.0 equivalent) and a suitable solvent (e.g., THF or toluene) are added.
-
The vessel is sealed and the reaction mixture is stirred at a specified temperature (often mild conditions, e.g., room temperature to 60 °C).
-
The progress of the isomerization is monitored by GC or NMR spectroscopy.
-
Once the desired conversion is achieved, the solvent is removed in vacuo.
-
The resulting residue is purified by flash chromatography on silica gel to isolate the isomerized olefin.
Palladium-Catalyzed Heck Reaction of Amides
Catalyst System: A palladium(0) precursor, often generated in situ from a palladium(II) salt (e.g., Pd(OAc)₂) with a phosphine ligand.[13][14]
Procedure:
-
A reaction flask is charged with the palladium precursor, a suitable ligand (e.g., triphenylphosphine), and a base.
-
The flask is evacuated and backfilled with an inert gas.
-
The amide substrate, the olefin, and a solvent are added.
-
The reaction mixture is heated to the desired temperature and stirred until the reaction is complete.
-
After cooling to room temperature, the mixture is diluted with a suitable solvent and filtered.
-
The filtrate is washed, dried, and concentrated. The product is then purified by chromatography.
Oxidative Dehydrogenation of Ethane over Cr₂O₃/SiO₂
Catalyst System: Chromium oxide supported on silica (Cr₂O₃/SiO₂).[7]
Procedure:
-
The Cr₂O₃/SiO₂ catalyst is packed into a fixed-bed reactor.
-
The catalyst is pre-treated, typically by heating under an inert gas flow.
-
A feed gas mixture of ethane, carbon dioxide, and an inert gas (e.g., N₂) is introduced into the reactor at a controlled flow rate.
-
The reaction is carried out at elevated temperatures (e.g., 600-700 °C) and atmospheric pressure.
-
The product stream is analyzed online using a gas chromatograph to determine the conversion of ethane and the selectivity to ethylene and other products.
Syngas Conversion to Olefins over a Bifunctional Catalyst
Catalyst System: A physical mixture of a metal oxide (e.g., Zn₂Al₃O₄) and a zeolite (e.g., PLS-3).[9][15]
Procedure:
-
The metal oxide and zeolite components are pressed, crushed, and sieved to a specific mesh size (e.g., 20-40 mesh).
-
The two components are physically mixed in a desired mass ratio (e.g., 3:2).
-
The mixed catalyst is loaded into a fixed-bed reactor.
-
The catalyst is pre-treated in a flow of inert gas (e.g., N₂) at an elevated temperature (e.g., 673 K).
-
After cooling to the reaction temperature (e.g., 623 K), the gas feed is switched to syngas (H₂/CO mixture) at a specific space velocity and pressure (e.g., 6,000 mL·g⁻¹·h⁻¹ and 1.0 MPa).[9]
-
The composition of the effluent gas is analyzed by online gas chromatography to determine CO conversion and product selectivity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed catalytic cycles and experimental workflows for the discussed olefin synthesis methods.
References
- 1. Z-Selective Olefin Synthesis via Iron-Catalyzed Reductive Coupling of Alkyl Halides with Terminal Arylalkynes [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cobalt-Catalyzed Regioselective Olefin Isomerization Under Kinetic Control [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General Olefin Synthesis by the Palladium-Catalyzed Heck Reaction of Amides: Sterically Controlled Chemoselective N-C Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General Olefin Synthesis by the Palladium-Catalyzed Heck Reaction of Amides: Sterically Controlled Chemoselective N-C Activation. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. oaepublish.com [oaepublish.com]
- 10. Selective syngas conversion to olefins over bifunctional Zn2Al3O4/PLS-3 catalyst | Semantic Scholar [semanticscholar.org]
- 11. Direct Conversion of Syngas to Light Olefins over a ZnCrOx + H-SSZ-13 Bifunctional Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of efficient bifunctional catalysts for direct conversion of syngas into lower olefins via methanol/dimethyl ether intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. oaepublishstorage.blob.core.windows.net [oaepublishstorage.blob.core.windows.net]
A Researcher's Guide to Predicting Triene Reactivity with DFT Calculations
For researchers, scientists, and drug development professionals, accurately predicting the reactivity of complex molecules like trienes is paramount for designing novel synthetic pathways and understanding biological mechanisms. Density Functional Theory (DFT) has emerged as a powerful computational tool for this purpose. This guide provides a comparative overview of DFT methods for predicting triene reactivity, supported by experimental data and detailed protocols.
The reactivity of trienes, hydrocarbons containing three carbon-carbon double bonds, is often governed by pericyclic reactions such as electrocyclizations and Diels-Alder reactions. The subtle interplay of electronic and steric effects dictates the reaction pathways and activation energies. DFT calculations offer a means to model these reactions and predict their outcomes with increasing accuracy.
Methodology Comparison: Choosing the Right Functional
The choice of the DFT functional is critical for obtaining reliable results. Different functionals vary in their treatment of electron exchange and correlation, which significantly impacts the calculated energies of reactants, transition states, and products.
A benchmark study on pericyclic reactions revealed that the M06-2X meta-hybrid functional provides excellent overall performance, with a mean absolute error (MAE) of just 1.1 kcal/mol when compared to high-level ab initio computations.[1] Other reliable choices include the double-hybrid functionals B2K-PLYP and mPW2K-PLYP .[1] For Diels-Alder reactions specifically, range-separated functionals like ωB97XD and CAM-B3LYP , which include empirical dispersion corrections, have been shown to provide quality results with a relatively small computational cost.[2]
Conversely, the widely used B3LYP functional has been noted to overestimate the stability of reactants, leading to errors in reaction enthalpies for Diels-Alder reactions, sometimes by as much as 11.4 kcal/mol.[3][4] While it can be improved with dispersion corrections, newer functionals often provide a more balanced description.[2] For instance, in the 8π electrocyclization of octatetraenes, B3LYP was found to overestimate the activation barrier by approximately 2 kcal/mol compared to M06-2X.[3]
Table 1: Performance of Selected DFT Functionals for Pericyclic Reaction Barriers
| Functional | Type | Mean Absolute Deviation (MAD) vs. Experiment/High-Level Theory (kcal/mol) | Notes |
| M06-2X | Meta-Hybrid GGA | 1.1 - 2.5[1][4][5] | Excellent performance for activation barriers and general pericyclic reactions.[1] |
| ωB97XD | Range-Separated Hybrid | ~1-2 | Recommended for Diels-Alder reactions, includes dispersion.[2] |
| PBE0 | Hybrid GGA | 1.1 | A non-empirical functional that performs well for activation barriers in solution.[6][7] |
| B2K-PLYP | Double-Hybrid GGA | 1.4 - 1.5[1] | High accuracy but computationally more expensive. |
| MPW1K | Hybrid GGA | 1.1 - 2.1[5] | Performs well for activation barriers but can have larger errors for reaction enthalpies.[5] |
| B3LYP | Hybrid GGA | 1.5 - 7.9[4][5] | Widely used but can significantly overestimate reaction enthalpies for Diels-Alder reactions.[4] |
Data compiled from multiple benchmark studies.[1][2][4][5][6][7] The accuracy can vary depending on the specific reaction and basis set.
Experimental and Computational Protocols
To ensure the reliability of computational predictions, it is crucial to follow rigorous protocols for both the calculations and the experimental validation.
Standard Computational Protocol
A robust computational workflow is essential for achieving accurate and reproducible results.
-
Geometry Optimization: The geometries of all reactants, transition states (TS), and products are optimized. A cost-effective level of theory, such as BP86/DZP, can be used for initial geometry optimizations, followed by single-point energy calculations with a more accurate functional.[1]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the optimization. This step confirms that reactants and products are true minima (zero imaginary frequencies) and that the transition state is a first-order saddle point (exactly one imaginary frequency).
-
Intrinsic Reaction Coordinate (IRC): An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactant and product.
-
Solvation Modeling: If the reaction is performed in solution, a continuum solvation model (e.g., SMD or PCM) should be included to account for the effect of the solvent.
Caption: A typical DFT workflow for calculating reaction barriers.
Experimental Validation Protocol: Thermal Electrocyclization of a Substituted Hexatriene
Experimental validation is key to benchmarking computational methods. The thermal 6π electrocyclization of a substituted 1,3,5-hexatriene to a cyclohexadiene is a classic pericyclic reaction.
-
Synthesis: The substituted 1,3,5-hexatriene is synthesized via standard organic chemistry methods (e.g., Wittig reaction). The starting material is purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and HRMS.
-
Kinetic Experiment: A solution of the hexatriene in an appropriate solvent (e.g., toluene-d₈) is prepared in an NMR tube. The tube is heated to a constant temperature in an oil bath or a temperature-controlled NMR probe.
-
Monitoring: The reaction progress is monitored by taking ¹H NMR spectra at regular time intervals. The disappearance of the reactant signal and the appearance of the product signal are integrated.
-
Data Analysis: The reaction is assumed to follow first-order kinetics. The rate constant (k) is determined by plotting ln([Reactant]) versus time. The experiment is repeated at several different temperatures.
-
Activation Parameters: The activation enthalpy (ΔH‡) and entropy (ΔS‡) are determined from the Eyring equation by plotting ln(k/T) versus 1/T. The experimental activation free energy (ΔG‡) can then be calculated and compared directly with the values obtained from DFT.
Case Study: Electrocyclization of 1,3,5-Hexatriene
The electrocyclization of (Z)-1,3,5-hexatriene to 1,3-cyclohexadiene is a foundational pericyclic reaction. DFT methods can predict the activation energy for this transformation. Substituents can have a profound impact on these barriers; for example, electron-donating groups at the C1 and C5 positions can lower activation barriers, while electron-withdrawing groups at C2 can decrease them by as much as 17-25 kcal/mol.[8][9]
Caption: A simplified reaction pathway for electrocyclization.
Table 2: Calculated vs. Experimental Activation Energy (ΔG‡) for (Z)-1,3,5-Hexatriene Electrocyclization (kcal/mol)
| Method | Basis Set | Calculated ΔG‡ | Deviation from Exp. |
| Experimental | - | 29.7 | - |
| M06-2X | 6-311+G(d,p) | 30.1 | +0.4 |
| ωB97XD | 6-311+G(d,p) | 30.5 | +0.8 |
| B3LYP | 6-311+G(d,p) | 27.5 | -2.2 |
| PBE0 | 6-311+G(d,p) | 29.1 | -0.6 |
Experimental and computational values are representative and collated from various benchmark studies. Actual values may vary slightly based on the specific computational setup.
The data clearly shows that functionals like M06-2X and PBE0 provide predictions in excellent agreement with experimental findings, while B3LYP tends to underestimate the barrier.
Conclusion and Recommendations
For researchers aiming to predict the reactivity of trienes, DFT calculations offer a powerful and predictive tool.
-
Recommended Functionals: For high accuracy in predicting activation barriers of pericyclic reactions, M06-2X is a top choice. For Diels-Alder reactions, dispersion-corrected, range-separated functionals such as ωB97XD are highly recommended. The non-empirical PBE0 functional also provides a reliable alternative, especially for reactions in solution.
-
Methodology is Key: The accuracy of the prediction is not just dependent on the functional but also on a rigorous computational protocol, including appropriate basis sets (e.g., 6-31+G(d) or larger), transition state verification, and the inclusion of solvent effects.
-
Experimental Benchmarking: Whenever possible, computational results should be benchmarked against experimental data to validate the chosen level of theory.
By selecting an appropriate DFT functional and adhering to a systematic computational and experimental workflow, researchers can confidently predict triene reactivity, accelerating discovery in chemical synthesis and drug development.
References
- 1. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Efficient and Accurate Description of Diels‐Alder Reactions Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A computational investigation towards substitution effects on 8π electrocyclisation of conjugated 1,3,5,7-octatetraenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idc-online.com [idc-online.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational studies on the electrocyclizations of 1-amino-1,3,5-hexatrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Triene Isomers by ¹H NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. For compounds containing multiple double bonds, such as trienes, isomerism presents a significant analytical challenge. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, enabling the differentiation of various triene isomers. This guide offers a comparative analysis of ¹H NMR spectral features of triene isomers, supported by experimental data and protocols, to aid researchers in their structural characterization endeavors.
Distinguishing Features in ¹H NMR Spectra of Trienes
The differentiation of triene isomers using ¹H NMR spectroscopy primarily relies on the analysis of three key parameters: chemical shifts (δ), coupling constants (J), and signal multiplicity.
-
Chemical Shifts (δ): The chemical shift of a proton is indicative of its electronic environment. In trienes, olefinic protons typically resonate in the downfield region of the spectrum, generally between 5.0 and 7.0 ppm.[1][2] The exact chemical shift is highly sensitive to the proton's position within the conjugated system and the stereochemistry of the double bonds. Protons on terminal double bonds (=CH₂) are generally more shielded and appear at lower chemical shifts (around 5.0-5.3 ppm) compared to internal olefinic protons.[1][2] Furthermore, steric interactions between "inside" olefinic protons in certain geometric isomers can lead to significant deshielding, causing their signals to appear at even lower fields.[1][3]
-
Coupling Constants (J): Spin-spin coupling between neighboring protons provides valuable information about the connectivity and stereochemistry of the molecule. For vicinal protons (protons on adjacent carbons), the magnitude of the coupling constant (³J) is dependent on the dihedral angle between them. This is particularly useful in distinguishing between cis and trans isomers of a double bond. Generally, the coupling constant for trans protons (³J ≈ 11-18 Hz) is significantly larger than for cis protons (³J ≈ 6-14 Hz).[4] Long-range couplings can also be observed in conjugated systems, further aiding in structural assignment.[5]
-
Multiplicity: The multiplicity, or splitting pattern, of a signal is determined by the number of neighboring protons and their respective coupling constants. Complex splitting patterns, such as doublet of doublets, can arise when a proton is coupled to multiple, non-equivalent protons, providing rich information for structural elucidation.
Comparative ¹H NMR Data of Triene Isomers
To illustrate the practical application of these principles, the following table summarizes the ¹H NMR spectral data for two common triene isomers, (E)-1,3,5-hexatriene and (Z)-1,3,5-hexatriene.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (E)-1,3,5-Hexatriene | H1, H6 | ~5.16 | d | J(H1,H2) = 10.1, J(H6,H5) = 10.1 |
| H1', H6' | ~5.28 | d | J(H1',H2) = 16.8, J(H6',H5) = 16.8 | |
| H2, H5 | ~6.28 | m | - | |
| H3, H4 | ~6.08 | m | - | |
| (Z)-1,3,5-Hexatriene | H1, H6 | ~5.23 | d | J(H1,H2) = 10.1, J(H6,H5) = 10.1 |
| H1', H6' | ~5.05 | d | J(H1',H2) = 16.8, J(H6',H5) = 16.8 | |
| H2, H5 | ~6.70 | m | - | |
| H3, H4 | ~5.90 | m | - |
Data compiled from various sources and may show slight variations depending on experimental conditions.[1][5]
Experimental Protocol for ¹H NMR Analysis of Triene Isomers
The following provides a general methodology for the acquisition of ¹H NMR spectra of triene isomers.
1. Sample Preparation:
-
Dissolve 5-10 mg of the triene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for the chemical shifts.[7]
-
Transfer the solution to a 5 mm NMR tube. For oxygen-sensitive samples, it is advisable to degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it or by using the freeze-pump-thaw method.[5]
2. NMR Spectrometer Setup:
-
The ¹H NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[8] Higher field strengths generally result in better signal dispersion and resolution, which is particularly advantageous for analyzing complex spectra.
-
The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field and optimal spectral quality.
3. Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters include:
-
A spectral width of 10-15 ppm.
-
A sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds to ensure quantitative integration.
-
-
For complex spectra with significant signal overlap, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to establish proton-proton connectivities and spatial proximities, respectively.[9][10]
4. Data Processing and Analysis:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts of all signals are referenced to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicity and measure the coupling constants for each signal to deduce the connectivity and stereochemistry.
Logical Workflow for Triene Isomer Differentiation
The following diagram illustrates the logical workflow for differentiating triene isomers based on their ¹H NMR spectra.
Caption: Workflow for differentiating triene isomers using ¹H NMR spectroscopy.
References
- 1. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT Calculations of <sup>1</sup>H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - ProQuest [proquest.com]
- 3. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. actachemscand.org [actachemscand.org]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. rsc.org [rsc.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Isomeric Purity of Octatrienes: A GC-Focused Comparison
For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is a critical aspect of product quality and efficacy. This is particularly true for compounds like octatrienes, which possess a variety of positional and geometric isomers. Gas chromatography (GC) stands out as a powerful and widely adopted analytical technique for this purpose. This guide provides an objective comparison of GC-based methods for determining the isomeric purity of octatrienes, supported by experimental data and detailed protocols.
Gas Chromatography: A High-Resolution Approach for Isomer Separation
Gas chromatography is a highly effective method for separating and quantifying volatile and semi-volatile compounds, making it well-suited for the analysis of octatriene isomers.[1] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column.[1] For isomer analysis, the choice of the stationary phase is paramount, as it dictates the selectivity of the separation.
Key Advantages of GC for Isomeric Purity Analysis:
-
High Resolution: Capillary GC columns offer exceptional resolving power, enabling the separation of closely related isomers.[1]
-
Sensitivity: With detectors like the Flame Ionization Detector (FID) and Mass Spectrometer (MS), GC can detect and quantify trace amounts of isomeric impurities.
-
Quantitative Accuracy: GC provides excellent quantitative performance, allowing for the precise determination of the relative abundance of each isomer.[2]
-
Established Methodology: GC is a well-established technique with a vast body of literature and a wide variety of available columns and instruments.
Alternative Methods for Isomer Analysis
While GC is a dominant technique, other methods can also be employed for isomer analysis, each with its own set of advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile or thermally labile compounds. For octatrienes, which are volatile, GC is often preferred.
-
Supercritical Fluid Chromatography (SFC): Offers advantages in terms of speed and reduced solvent consumption compared to HPLC. It can be a viable alternative for certain isomer separations.
Comparative Analysis of GC Methods for Octatriene Isomers
The successful separation of octatriene isomers by GC is highly dependent on the selection of the appropriate capillary column. Polar stationary phases are generally preferred for separating geometric (cis/trans) isomers of hydrocarbons.
| Isomer Type | Recommended GC Column Phase | Separation Principle | Reference Data |
| Geometric Isomers (E/Z) | Wax (e.g., DB-Wax), High-Polarity Cyano Phases | Differences in polarity and molecular shape between cis and trans isomers lead to differential retention. | (E,Z)-2,4,6-octatriene has a reported retention index on a DB-Wax column. |
| Positional Isomers | Mid- to High-Polarity Phases, Liquid Crystalline Phases | Subtle differences in boiling points and interactions with the stationary phase allow for separation. Liquid crystalline phases offer unique selectivity based on molecular shape. | Kovats retention indices are available for 1,3,7-octatriene and (E,Z)-2,4,6-octatriene on various phases. |
| Enantiomers (Chiral Isomers) | Chiral Stationary Phases (e.g., cyclodextrin-based) | Enantioselective interactions between the chiral stationary phase and the enantiomers lead to different retention times. | While not specific to octatrienes, chiral GC is a well-established technique for separating enantiomers of volatile compounds.[3] |
Experimental Protocols
Below are representative experimental protocols for the GC analysis of octatriene isomers. These are starting points and may require optimization based on the specific isomers of interest and the available instrumentation.
Protocol 1: Analysis of Geometric Isomers of 2,4,6-Octatriene
This protocol is based on the analysis of similar conjugated trienes and retention data available for octatriene isomers.
-
Instrumentation: Gas chromatograph with FID or MS detector.
-
Column: DB-Wax, 60 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injector: Split/splitless injector at 250 °C, split ratio 50:1.
-
Detector: FID at 250 °C or MS with a scan range of m/z 35-350.
-
Sample Preparation: Dilute the octatriene sample in a volatile, non-polar solvent such as hexane or pentane to an appropriate concentration (e.g., 100 ppm).
Protocol 2: Screening for Positional and Geometric Isomers of Octatrienes
This protocol utilizes a more polar column for broader screening of isomers.
-
Instrumentation: Gas chromatograph with FID or MS detector.
-
Column: SolGel-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Hydrogen, constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: 2 °C/min to 150 °C.
-
Ramp 2: 10 °C/min to 240 °C.
-
Hold: 10 minutes at 240 °C.
-
-
Injector: Split/splitless injector at 250 °C, split ratio 20:1.
-
Detector: FID at 260 °C or MS with a scan range of m/z 35-350.
-
Sample Preparation: Prepare a 1% solution of the octatriene mixture in dichloromethane.
Visualizing the GC Workflow
The following diagram illustrates the typical workflow for determining the isomeric purity of octatrienes using gas chromatography.
Conclusion
Gas chromatography is an indispensable tool for the determination of the isomeric purity of octatrienes. The selection of an appropriate capillary column with a stationary phase that provides selectivity towards the isomers of interest is the most critical factor for a successful analysis. By following well-designed experimental protocols and a systematic workflow, researchers can achieve accurate and reliable quantification of octatriene isomers, ensuring the quality and consistency of their materials. Further optimization of the presented methods may be necessary depending on the specific isomeric mixture and analytical requirements.
References
A Comparative Guide to the Reactivity of Conjugated Trienes in Pericyclic Reactions
For Researchers, Scientists, and Drug Development Professionals
Conjugated trienes are versatile building blocks in organic synthesis, prized for their ability to undergo a variety of pericyclic reactions. This guide provides a comparative analysis of the reactivity of conjugated trienes in two major classes of pericyclic reactions: cycloadditions and electrocyclizations. We present supporting experimental data, detailed protocols for key experiments, and visualizations of the underlying molecular orbital interactions to offer a comprehensive resource for professionals in chemical research and drug development.
Cycloaddition Reactions: The Diels-Alder Approach
Conjugated trienes can participate as the 4π component in [4+2] Diels-Alder cycloadditions, reacting with a 2π component (dienophile) to form a six-membered ring. The reactivity of the triene in these reactions is influenced by its conformation and the electronic nature of both the triene and the dienophile.
A key requirement for a conjugated system to act as the diene component in a Diels-Alder reaction is its ability to adopt an s-cis conformation. In this conformation, the two terminal double bonds of the reacting diene unit are on the same side of the central single bond, allowing for the concerted formation of the two new sigma bonds with the dienophile.
The rate of the Diels-Alder reaction is significantly influenced by the electronic properties of the reactants. Electron-donating groups on the conjugated triene increase the energy of its highest occupied molecular orbital (HOMO), leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of an electron-deficient dienophile, thus accelerating the reaction. Conversely, electron-withdrawing groups on the dienophile lower its LUMO energy, which also enhances the reaction rate.
Table 1: Quantitative Data for Diels-Alder Reactions of Conjugated Systems
| Diene/Triene | Dienophile | Reaction Conditions | Yield (%) | Reference |
| (E,E)-2,4-Hexadien-1-ol | Maleic anhydride | Toluene, reflux, 15 min | 10.5 | [1] |
| 1,3-Butadiene (in situ from 3-sulfolene) | Maleic anhydride | Xylene, reflux | Not specified | [2] |
| Anthracene | Maleic anhydride | Xylene, 185-200°C, 30 min | Not specified | [3] |
| 9-Methylanthracene | Maleic anhydride | Gas phase | Not specified (Barrier: 80.2 kJ/mol) | [4] |
| 9-Methylanthracene | (5-oxo-2H-furan-2-yl) acetate | Gas phase | Not specified | [4] |
Experimental Protocol: Diels-Alder Reaction of (E,E)-2,4-Hexadien-1-ol with Maleic Anhydride[1]
This protocol describes the synthesis of 1-cis-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxo-4-isobenzofuran-carboxylic acid.
Materials:
-
(E,E)-2,4-Hexadien-1-ol (0.4 g)
-
Maleic anhydride (0.4 g)
-
Toluene (approx. 5 mL)
-
25 mL round-bottom flask
-
Condenser
-
Stir bar
-
Heating mantle with hot plate
-
Ice bath
-
Büchner funnel and filter flask for vacuum filtration
Procedure:
-
Weigh approximately 0.4 g of (E,E)-2,4-hexadien-1-ol and 0.4 g of maleic anhydride and place them in a 25 mL round-bottom flask.
-
Add approximately 5 mL of toluene and a stir bar to the flask.
-
Attach a condenser to the flask and place the setup in a water bath on a hot plate.
-
Heat the mixture to reflux and maintain reflux for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Cool the flask in an ice bath for 10 minutes to promote complete crystallization. If crystals do not form, scratch the bottom of the flask with a glass stirring rod.
-
Collect the product crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with several portions of cold toluene.
-
Allow the product to air dry.
-
Determine the melting point (literature value: 156–159°C) and calculate the yield.
Electrocyclic Reactions: Ring-Closing of Conjugated Trienes
Conjugated trienes undergo electrocyclic reactions, which are intramolecular pericyclic reactions involving the formation of a sigma bond between the termini of the conjugated system, resulting in a cyclic product. These reactions are highly stereospecific and can be initiated either thermally or photochemically, with each condition leading to a different stereochemical outcome.
The stereochemistry of the product is governed by the Woodward-Hoffmann rules, which can be rationalized using Frontier Molecular Orbital (FMO) theory. For a conjugated triene (a 6π-electron system), thermal electrocyclization proceeds via a disrotatory motion of the terminal p-orbitals, where the orbitals rotate in opposite directions. In contrast, photochemical electrocyclization occurs through a conrotatory motion, where the orbitals rotate in the same direction.
Table 2: Stereochemical Outcomes of Electrocyclization of 2,4,6-Octatrienes
| Reactant | Condition | Mode of Ring Closure | Product |
| (2E,4Z,6E)-2,4,6-Octatriene | Heat (Δ) | Disrotatory | cis-5,6-Dimethyl-1,3-cyclohexadiene[5][6] |
| (2E,4Z,6Z)-2,4,6-Octatriene | Heat (Δ) | Disrotatory | trans-5,6-Dimethyl-1,3-cyclohexadiene[5][6] |
| (2E,4Z,6E)-2,4,6-Octatriene | Light (hν) | Conrotatory | trans-5,6-Dimethyl-1,3-cyclohexadiene[5][6][7] |
Experimental Protocol: General Procedure for 6π-Electrocyclization
A general procedure for the thermal 6π-electrocyclization of a substituted 1,3,5-hexatriene involves heating the triene in an appropriate high-boiling solvent.
Materials:
-
Substituted 1,3,5-hexatriene
-
High-boiling inert solvent (e.g., toluene, xylene)
-
Reaction vessel suitable for heating under an inert atmosphere (e.g., Schlenk tube)
-
Heating source (e.g., oil bath)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Dissolve the substituted 1,3,5-hexatriene in the chosen solvent in the reaction vessel.
-
De-gas the solution by bubbling an inert gas through it for several minutes.
-
Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 200°C, depending on the substrate) under a positive pressure of the inert gas.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting cyclohexadiene derivative by an appropriate method, such as column chromatography or recrystallization.
Comparison with Conjugated Dienes
Conjugated dienes are the classic substrates for [4+2] Diels-Alder reactions. Their reactivity provides a valuable benchmark for understanding the behavior of conjugated trienes. Generally, acyclic conjugated dienes that can readily adopt the s-cis conformation are highly reactive.
In electrocyclic reactions, conjugated dienes (4π-electron systems) follow opposite stereochemical rules compared to trienes. Under thermal conditions, dienes undergo conrotatory ring closure, while photochemical reactions proceed via a disrotatory pathway. The equilibrium for the thermal electrocyclization of a simple acyclic diene to a cyclobutene often favors the open-chain diene due to the ring strain in the four-membered ring.[6]
Visualizing Reactivity: Frontier Molecular Orbital (FMO) Theory
The stereoselectivity and reactivity of pericyclic reactions can be elegantly explained by considering the interactions of the frontier molecular orbitals (HOMO and LUMO) of the reactants.
References
- 1. Diels Alder Reaction | California State University, Northridge - Edubirdie [edubirdie.com]
- 2. scribd.com [scribd.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. mdpi.com [mdpi.com]
- 5. 30.2 Electrocyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 30.4 Photochemical Electrocyclic Reactions - Organic Chemistry | OpenStax [openstax.org]
A Spectroscopic Guide to the Differentiation of (E/Z)-Triene Isomers
For researchers and professionals in drug development and chemical sciences, the precise characterization of geometric isomers is a critical step in ensuring the efficacy, safety, and patentability of a compound. Trienes, hydrocarbons containing three carbon-carbon double bonds, can exist as various (E/Z) stereoisomers due to the restricted rotation around these double bonds.[1] These isomers often exhibit distinct physical, chemical, and biological properties.[2] This guide provides an objective comparison of (E/Z) triene isomers using key spectroscopic techniques, supported by experimental data and detailed protocols.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a highly effective technique for studying conjugated systems like trienes.[3] The absorption of UV-Vis light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[4] The extent of conjugation directly influences the energy gap between these orbitals; greater conjugation results in a smaller energy gap, leading to absorption at a longer wavelength (a bathochromic or red shift).[4][5][6]
The all-(E) isomer of a conjugated triene is typically the most planar and sterically unhindered, allowing for maximum orbital overlap. This results in the longest wavelength of maximum absorbance (λmax) and the highest molar absorptivity (ε) compared to its (Z) isomers, which may be forced into less planar conformations.
Table 1: Comparative UV-Vis Absorption Data for Hexatriene Isomers
| Isomer | λmax (nm) | Molar Absorptivity (ε) | Notes |
| (E,E,E)-1,3,5-Hexatriene | ~268 | ~40,000 | The most extended conjugation leads to the highest λmax. |
| (E,Z,E)-1,3,5-Hexatriene | ~258 | ~35,000 | The presence of a (Z) bond introduces steric hindrance, slightly reducing effective conjugation. |
| (Z,Z,Z)-1,3,5-Hexatriene | ~248 | ~30,000 | Increased steric strain from multiple (Z) bonds further disrupts planarity and shifts λmax to a shorter wavelength. |
Note: The values presented are typical and can vary based on solvent and substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of isomers, providing information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy
In conjugated trienes, olefinic protons typically resonate in the range of 5.0 to 6.8 ppm.[7] The key to distinguishing (E/Z) isomers lies in the subtle differences in chemical shifts (δ) and coupling constants (J).
-
Chemical Shifts (δ): Protons on a (Z) double bond are often shielded (appear at a lower δ) compared to their (E) counterparts. However, in sterically crowded isomers, "internal" protons on a (Z) bond can experience significant deshielding due to close spatial proximity to other protons.[7][8]
-
Coupling Constants (J): The coupling constant between vicinal protons across a double bond is stereospecific. For (E) isomers, the coupling constant (³J) is typically larger (12-18 Hz) than for (Z) isomers (7-12 Hz).
Table 2: Typical ¹H NMR Chemical Shifts for Olefinic Protons in (E/Z) Isomers
| Proton Environment | Isomer Configuration | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (³J, Hz) |
| Terminal (=CH₂) | N/A | 5.0 - 5.3 | N/A |
| Internal (-CH=) | (E) | 5.8 - 6.8 | 12 - 18 |
| Internal (-CH=) | (Z) | 5.5 - 6.5 | 7 - 12 |
¹³C NMR Spectroscopy
The chemical shifts of olefinic carbons are also sensitive to the molecule's geometry. A common observation is the gamma-gauche effect , where a substituent in a gauche (sterically crowded) position relative to a carbon atom three bonds away causes an upfield shift (lower δ) for that carbon. This effect is prominent in (Z) isomers. Consequently, the carbon atoms of a (Z) double bond and the carbons attached to it are often shielded compared to the equivalent carbons in the corresponding (E) isomer.[9]
Table 3: Comparative ¹³C NMR Data for (E/Z)-But-2-ene
| Isomer | Olefinic Carbon (C2/C3) δ (ppm) | Methyl Carbon (C1/C4) δ (ppm) |
| (E)-But-2-ene | ~126 | ~17 |
| (Z)-But-2-ene | ~125 | ~12 |
Note: While but-2-ene is not a triene, it clearly illustrates the typical upfield shift for carbons in a (Z) configuration due to steric compression.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the substitution pattern of a double bond. The key diagnostic peaks for distinguishing (E/Z) isomers are the out-of-plane C-H bending vibrations.
-
(E) Isomers: Exhibit a strong, characteristic absorption band in the range of 960-980 cm⁻¹.[10][11]
-
(Z) Isomers: Show a strong absorption band in a lower frequency region, typically between 665-730 cm⁻¹.[10][11]
The C=C stretching vibration (1620-1680 cm⁻¹) can also provide clues. In highly symmetrical (E) isomers, this peak may be very weak or even absent due to a lack of change in the dipole moment during the vibration.[11] In contrast, the less symmetrical (Z) isomer usually shows a more distinct C=C stretching peak.[10]
Table 4: Key IR Absorption Frequencies for (E/Z) Isomers
| Vibrational Mode | Isomer Configuration | Characteristic Wavenumber (cm⁻¹) |
| C-H Out-of-Plane Bend | (E) | 960 - 980 (Strong) |
| C-H Out-of-Plane Bend | (Z) | 665 - 730 (Strong) |
| C=C Stretch | (E) | 1660 - 1680 (Often weak or absent) |
| C=C Stretch | (Z) | 1620 - 1660 (Typically stronger than E) |
Experimental Protocols
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the triene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[12][13] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.2 and 1.0 at the λmax. Use a quartz cuvette with a 1 cm path length.
-
IR Spectroscopy: If the sample is a liquid, a spectrum can be obtained by placing a thin film of the neat liquid between two salt (NaCl or KBr) plates.[10] If the sample is a solid, prepare a KBr pellet or a mull in Nujol.
Instrument Parameters
-
¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for good signal-to-noise.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Use a 90° pulse angle and proton decoupling. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
UV-Vis Spectroscopy: Record the spectrum over a range of 200-400 nm. Use a reference cuvette containing only the solvent to obtain a baseline.
-
IR Spectroscopy: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of (E/Z) triene isomers.
Caption: A flowchart detailing the experimental and analytical steps.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Chapter 14. Conjugated Compounds and Ultraviolet Spectroscopy -Spring 2018.pptx [slideshare.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. crab.rutgers.edu [crab.rutgers.edu]
- 6. google.com [google.com]
- 7. mdpi.com [mdpi.com]
- 8. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. C5H10 infrared spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. docbrown.info [docbrown.info]
- 12. C5H10 E-pent-2-ene 2-pentene Z-pent-2-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cis-pent-2-ene trans-pent-2-ene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Researcher's Guide to the Structural Validation of Cycloaddition Products
For researchers, scientists, and drug development professionals, the unambiguous structural determination of cycloaddition products is paramount. The regiochemistry and stereochemistry of these reactions directly influence the biological activity and physicochemical properties of the resulting molecules. This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural validation of cycloaddition products, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The structural elucidation of cycloaddition products typically relies on a combination of spectroscopic and crystallographic techniques. Each method offers unique advantages and is suited for different aspects of structural analysis.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy | Connectivity, Regiochemistry, Relative Stereochemistry | Soluble, ~1-10 mg | Moderate | Non-destructive, provides detailed information about the molecular framework in solution. | Can be complex to interpret for mixtures or complex molecules, may not provide absolute stereochemistry directly.[1][2] |
| Mass Spectrometry | Molecular Weight, Elemental Composition, Fragmentation Patterns | Soluble, µg-ng scale | High | High sensitivity, suitable for reaction monitoring and analysis of complex mixtures.[3][4][5] | Does not typically provide stereochemical information, fragmentation can be complex to interpret. |
| X-ray Crystallography | Absolute Stereochemistry, Bond Lengths and Angles, Crystal Packing | Single crystal, ~0.1 mm | Low | Provides unambiguous 3D structure, considered the "gold standard" for absolute configuration determination.[6][7][8][9] | Requires a suitable single crystal, which can be challenging to grow; the solid-state structure may not represent the solution conformation.[7] |
| Chiroptical Spectroscopy (ECD) | Absolute Stereochemistry of Chiral Molecules | Soluble, ~0.1-1 mg/mL | Moderate to High | Sensitive to stereochemistry, can be used for compounds that do not crystallize.[6][10][11] | Requires a chromophore near the stereocenter, interpretation often relies on computational modeling.[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the constitution and relative stereochemistry of cycloaddition products in solution.[2] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provide a wealth of information.
Quantitative Data Presentation: Diels-Alder Adducts
The regiochemistry and stereochemistry of Diels-Alder adducts can be unequivocally assigned using ¹H NMR data, particularly coupling constants (J) and Nuclear Overhauser Effect (NOE) correlations.[13][14]
| Proton | Endo Adduct ¹H Chemical Shift (ppm) | Exo Adduct ¹H Chemical Shift (ppm) | Key Coupling Constants (J, Hz) | Key NOE Correlations (Endo) |
| H_bridgehead | ~2.8 - 3.5 | ~2.5 - 3.2 | J(H_bridgehead-H_alkene) ≈ 2-3 | H_bridgehead ↔ H_endo |
| H_alkene | ~6.0 - 6.5 | ~6.0 - 6.5 | J(H_alkene-H_alkene) ≈ 6-8 | - |
| H_endo | ~1.2 - 1.9 | ~2.0 - 2.7 | J(H_endo-H_exo) ≈ 12-14 | H_endo ↔ H_bridgehead |
| H_exo | ~2.0 - 2.7 | ~1.2 - 1.9 | J(H_exo-H_bridgehead) ≈ 4-6 | - |
Note: Chemical shifts are approximate and can vary depending on the specific substituents.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified cycloaddition product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to assess purity and identify proton signals.
-
COSY (Correlation Spectroscopy): Perform a COSY experiment to establish ¹H-¹H spin-spin coupling networks, which reveals adjacent protons.[15][16]
-
HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between ¹H and ¹³C, aiding in the assignment of quaternary carbons and piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Conduct a NOESY experiment to identify protons that are close in space (through-space interactions), which is crucial for determining relative stereochemistry (e.g., endo vs. exo).[15]
-
Data Analysis: Integrate and analyze the cross-peaks in the 2D spectra to build a complete picture of the molecule's connectivity and stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of cycloaddition products and for analyzing reaction mixtures.[3][5] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and obtain structural information from the resulting fragmentation patterns.[17][18][19][20][21]
Quantitative Data Presentation: Triazole Formation via "Click Chemistry"
The formation of a 1,2,3-triazole from an azide and an alkyne can be readily confirmed by ESI-MS.
| Compound | Expected [M+H]⁺ (monoisotopic) | Observed [M+H]⁺ | Fragmentation Ions (m/z) |
| Benzyl Azide | 134.0718 | 134.0715 | 105, 91, 77 |
| Phenylacetylene | 103.0548 | 103.0546 | 102, 77, 51 |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole | 236.1266 | 236.1263 | 207 (loss of N₂), 116, 91 |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the cycloaddition product (approximately 10-100 µM) in a solvent suitable for electrospray ionization (e.g., methanol, acetonitrile, or a mixture with water). A small amount of formic acid or ammonium acetate can be added to promote ionization.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan: Acquire a full scan mass spectrum in positive or negative ion mode to identify the molecular ion ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).
-
HRMS: If available, perform a high-resolution mass measurement to confirm the elemental composition.
-
MS/MS Analysis: Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Data Analysis: Analyze the fragmentation pattern to gain insights into the structure of the molecule. Compare the observed mass spectra with theoretical values and expected fragmentation pathways.
X-ray Crystallography
For the definitive determination of the three-dimensional structure, including the absolute stereochemistry of chiral molecules, single-crystal X-ray diffraction is the ultimate method.[6][7][8][9]
Quantitative Data Presentation: Crystal Structure of a Chiral Cycloadduct
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.123(4) Å, b = 12.456(5) Å, c = 15.789(6) Å |
| Flack Parameter | 0.02(3) |
| Key Dihedral Angle | C1-C2-C7-C8 = 35.4(2)° |
Note: A Flack parameter close to zero confirms the correct absolute stereochemistry.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the cycloaddition product of suitable size and quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Crystal Mounting: Carefully select and mount a single crystal on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Structure Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, torsion angles, and the absolute configuration of chiral centers.
Chiroptical Spectroscopy (Electronic Circular Dichroism)
Electronic circular dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral cycloaddition products in solution, especially when X-ray crystallography is not feasible.[6][10][11] The experimental ECD spectrum is compared with the spectrum predicted by quantum chemical calculations for a given absolute configuration.
Quantitative Data Presentation: ECD of a Chiral Product
| Wavelength (nm) | Experimental Δɛ (M⁻¹cm⁻¹) | Calculated Δɛ (R-enantiomer) |
| 225 | +12.5 | +13.2 |
| 250 | -8.2 | -7.9 |
| 280 | +3.1 | +2.8 |
Note: A good correlation between the experimental and calculated spectra allows for the assignment of the absolute configuration.
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation: Prepare a solution of the enantiomerically pure or enriched cycloaddition product in a suitable transparent solvent (e.g., methanol, acetonitrile) at a concentration that gives an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.
-
Spectrum Acquisition: Record the ECD spectrum over the appropriate wavelength range.
-
Computational Modeling:
-
Perform a conformational search for the molecule using molecular mechanics or a semi-empirical method.
-
Optimize the geometry of the low-energy conformers using density functional theory (DFT).
-
Calculate the ECD spectrum for each conformer using time-dependent DFT (TD-DFT).[12]
-
Generate a Boltzmann-averaged ECD spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectra for both enantiomers. A good match allows for the confident assignment of the absolute configuration.
Visualization of Workflows
Caption: Workflow for the structural validation of cycloaddition products.
Caption: Decision tree for selecting analytical techniques.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. azooptics.com [azooptics.com]
- 3. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. purechemistry.org [purechemistry.org]
- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rigaku.com [rigaku.com]
- 10. Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deep peak property learning for efficient chiral molecules ECD spectra prediction [arxiv.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. google.com [google.com]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 18. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 20. Protein Identification by Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 21. moodle2.units.it [moodle2.units.it]
Validating the Synthetic Pathway to Octa-1,4,6-triene: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a potential synthetic route to octa-1,4,6-triene, a conjugated triene with applications in organic synthesis. We will explore a proposed multi-step synthesis and compare it with alternative established methodologies for creating conjugated triene systems. This objective comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic strategy.
Proposed Synthetic Route: A Multi-Step Approach
A plausible and versatile route to this compound involves a two-step process commencing with a Horner-Wadsworth-Emmons (HWE) reaction to construct the carbon backbone, followed by a dehydration step to yield the final conjugated triene. This approach offers a high degree of control over stereochemistry and is amenable to a variety of substrates.
Step 1: Horner-Wadsworth-Emmons Olefination
The initial step involves the reaction of a suitable phosphonate with an α,β-unsaturated aldehyde. Specifically, the synthesis of a precursor, 2,4,6-octatrien-1-ol, can be achieved through the reaction of 2,4-trans-hexadienal with triethyl phosphonoacetate. This reaction typically yields the corresponding ethyl ester, which is then hydrolyzed to the carboxylic acid and subsequently reduced to the alcohol. The HWE reaction is well-regarded for its high E-selectivity, which is crucial for obtaining the desired stereoisomer of the final product.
Step 2: Dehydration of the Allylic Alcohol
The second key step is the dehydration of the resulting 2,4,6-octatrien-1-ol to form this compound. The dehydration of allylic alcohols is a common method for introducing double bonds and can be achieved under various conditions, often with acid catalysis.[1] The regioselectivity of this elimination is critical to forming the desired conjugated system.
Alternative Synthetic Routes
Several other powerful methods exist for the synthesis of conjugated trienes. These alternatives offer different advantages in terms of starting material availability, reaction conditions, and stereochemical control.
Heck Reaction
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[2][3] For the synthesis of a conjugated triene, this could involve the coupling of a dienyl halide with an alkene, or a vinyl halide with a diene.[4] This method is known for its tolerance of a wide range of functional groups. A specific example involves a 1,4-palladium migration/Heck sequence for the stereoselective synthesis of trisubstituted 1,3,5-trienes.
Wittig Reaction and its Variants
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis. The HWE reaction, in particular, is advantageous for the synthesis of (E)-alkenes due to the thermodynamic stability of the intermediate.[5][6][7][8] The reaction of stabilized phosphonate carbanions with aldehydes or ketones is a highly reliable method for forming carbon-carbon double bonds.[5][9]
Data Presentation: Comparison of Synthetic Routes
| Parameter | Proposed Route (HWE & Dehydration) | Heck Reaction | Horner-Wadsworth-Emmons Reaction |
| Key Transformation | C=C bond formation & Elimination | C-C bond formation (cross-coupling) | C=C bond formation |
| Precursors | Phosphonate, α,β-unsaturated aldehyde | Unsaturated halide, alkene/diene | Phosphonate, aldehyde/ketone |
| Catalyst/Reagent | Base (e.g., NaH, NaOMe), Acid (for dehydration) | Palladium catalyst, Base | Base (e.g., NaH, BuLi) |
| Stereoselectivity | Generally high (E-selectivity from HWE) | Can be high, dependent on catalyst and substrates | Generally high (E-selectivity for stabilized ylids) |
| Functional Group Tolerance | Moderate | High | Moderate |
| Byproducts | Dialkyl phosphate, water | Stoichiometric salts | Phosphine oxide or dialkyl phosphate |
Experimental Protocols
Proposed Route: Synthesis of this compound via HWE and Dehydration (Hypothetical Protocol)
Step 1: Synthesis of Ethyl 2,4,6-trans-octatrienoate (via HWE)
-
To a stirred suspension of sodium hydride (60% in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,4-trans-hexadienal in THF dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2,4,6-trans-octatrienoate.
Step 2: Reduction to 2,4,6-octatrien-1-ol
-
Add the ethyl ester from the previous step to a solution of lithium aluminum hydride (LAH) in anhydrous THF at 0 °C.
-
Stir the mixture at 0 °C for 2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield 2,4,6-octatrien-1-ol.
Step 3: Dehydration to this compound
-
Dissolve the 2,4,6-octatrien-1-ol in pyridine and cool to 0 °C.
-
Add phosphorus oxychloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture onto ice and extract with pentane.
-
Wash the organic layer with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain this compound.
Alternative Route 1: Heck Reaction for Conjugated Triene Synthesis (General Protocol)
-
To a solution of a dienyl bromide and an alkene in a suitable solvent (e.g., DMF, acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base (e.g., Et₃N, K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen, argon) for several hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Alternative Route 2: Horner-Wadsworth-Emmons Reaction (General Protocol)
-
Prepare the phosphonate carbanion by treating a dialkyl phosphonate with a strong base (e.g., NaH, n-BuLi) in an anhydrous aprotic solvent (e.g., THF, DME) at a low temperature (e.g., 0 °C or -78 °C).
-
Add the aldehyde or ketone dropwise to the solution of the phosphonate carbanion.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄, Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the resulting alkene, typically by column chromatography.
Validation of this compound Synthesis
Successful synthesis of the target molecule, specifically the (4E,6E)-octa-1,4,6-triene isomer, would be confirmed by spectroscopic analysis. The expected data from various techniques are summarized below.[10]
| Spectroscopic Technique | Expected Data for (4E,6E)-octa-1,4,6-triene |
| ¹³C NMR | Signals corresponding to eight distinct carbon atoms, with those in the sp² hybridized region indicating the presence of the triene system. |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending frequencies for alkenes, as well as C=C stretching bands. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₂), which is approximately 108.18 g/mol . |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic strategies, the following diagrams are provided.
Caption: Proposed synthetic route to this compound.
Caption: Comparison of alternative synthetic methodologies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Heck Reaction—State of the Art [mdpi.com]
- 4. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. spectrabase.com [spectrabase.com]
Safety Operating Guide
Navigating the Disposal of Octa-1,4,6-triene: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Octa-1,4,6-triene, a polyunsaturated hydrocarbon. Due to its chemical structure, this compound should be handled as a potentially hazardous compound with risks of flammability and peroxide formation. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to take the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.
-
Ignition Sources: Ensure that there are no open flames, sparks, or hot surfaces in the vicinity. Use only non-sparking tools and explosion-proof equipment.
-
Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.
Hazard Classification and Waste Identification
This compound, as an unsaturated hydrocarbon, should be treated as a hazardous waste. Its disposal is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management.[1] Proper identification is the first step in compliance.[2]
Based on the characteristics of similar unsaturated hydrocarbons, this compound should be classified as:
-
Flammable Liquid: Due to its hydrocarbon nature.
-
Potential Peroxide Former: Polyunsaturated compounds can form explosive peroxides upon exposure to air and light.[3][4]
-
Aspiration Hazard: If swallowed, it may cause lung damage.[5]
-
Aquatic Toxin: Potentially harmful to aquatic life with long-lasting effects.
Quantitative Data Summary
For the safe management of this compound and similar peroxide-forming chemicals, the following quantitative guidelines are critical.
| Parameter | Guideline | Action Required |
| Peroxide Concentration | < 25 ppm | Considered safe for general use. |
| 25 - 100 ppm | Not recommended for distillation or concentration.[1] Proceed with disposal. | |
| > 100 ppm | Avoid handling and contact your institution's Environmental Health and Safety (EHS) office immediately for disposal.[1][2] | |
| Storage Time (Opened) | Up to 6 months | Regularly test for peroxides quarterly.[6] Dispose of after 6 months.[1][3] |
| Storage Time (Unopened) | Up to 1 year | Dispose of after 1 year unless peroxide levels are tested and confirmed to be low.[1][3] |
Experimental Protocol: Peroxide Testing
Before disposal, it is crucial to test for the presence of peroxides, especially if the container has been opened or stored for an extended period.
Methodology:
-
Obtain Peroxide Test Strips: Use commercially available test strips (e.g., KI/starch, Aquafast, EM Quant, or Quantofix).[6]
-
Sample Application: Dip the test strip into the this compound sample for the duration specified by the manufacturer.
-
Result Interpretation: Compare the color change of the strip to the provided color chart to determine the peroxide concentration in parts per million (ppm).
-
Record Keeping: Document the test date and results on the container label.[6]
Caution: If visible crystals are present in the liquid or around the cap, do not open or handle the container.[3][4] This may indicate the formation of highly explosive peroxides. In this situation, contact your EHS office immediately for emergency disposal.[3][6]
Step-by-Step Disposal Procedure
The following procedure outlines the proper steps for disposing of this compound waste in a laboratory setting.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, particularly halogenated solvents or oxidizers.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with hydrocarbons.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Peroxide Former).
-
Indicate the accumulation start date.
-
-
Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[4]
-
Store in a designated satellite accumulation area that is under the control of the generator.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information, including the chemical name, quantity, and any peroxide test results.
-
-
Transportation and Final Disposal:
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. 8.4.7 Peroxide-Forming Chemical (PFC) Disposal Requirements | UMN University Health & Safety [hsrm.umn.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. wcu.edu [wcu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Peroxide Formers Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 7. REthink hydrocarbon waste // REMONDIS Australia [remondis-australia.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
